molecular formula C22H25ClN2O5 B1676191 (Rac)-MEM 1003

(Rac)-MEM 1003

カタログ番号: B1676191
分子量: 432.9 g/mol
InChIキー: GTIKSQYSAKETQA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MEM-1003, also known as BAY-Z-4406, is a calcium channel blocker potentially for treatment of bipolar disorders.

特性

IUPAC Name

3-O-(2-methoxyethyl) 5-O-propan-2-yl 4-(2-chloro-3-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O5/c1-12(2)30-22(27)18-14(4)25-13(3)17(21(26)29-10-9-28-5)19(18)16-8-6-7-15(11-24)20(16)23/h6-8,12,19,25H,9-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIKSQYSAKETQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC(=C2Cl)C#N)C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Rac)-MEM 1003: A Technical Guide to its Mechanism of Action as a Neuronal L-Type Calcium Channel Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: (Rac)-MEM 1003 is the racemic form of MEM 1003, a dihydropyridine-based modulator of L-type voltage-gated calcium channels (LTCCs). Developed by Memory Pharmaceuticals, it was investigated as a potential therapeutic for Alzheimer's disease and bipolar disorder. The core of its mechanism of action is the antagonist activity at neuronal LTCCs, aiming to normalize intracellular calcium homeostasis, which is often dysregulated in neurodegenerative diseases. Preclinical studies demonstrated its potential to improve cognitive function in animal models, attributed to its ability to reduce the slow afterhyperpolarization (sAHP) in hippocampal neurons and its selective effects on cerebral vasculature. However, the clinical development of MEM 1003 was halted after Phase 2a trials in both Alzheimer's disease and bipolar mania failed to meet their primary efficacy endpoints. This guide provides a detailed overview of the known mechanism of action, available quantitative data, relevant experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action

This compound is a potent L-type calcium channel antagonist.[1][2] Its primary molecular target is the α1 subunit of the L-type voltage-gated calcium channel, which is crucial for mediating calcium influx in response to membrane depolarization. In conditions such as aging and Alzheimer's disease, there is evidence of increased density and activity of LTCCs, leading to excessive calcium entry into neurons.[3] This calcium overload can trigger a cascade of detrimental events, including reduced neuronal excitability, activation of proteolytic enzymes, and ultimately, neuronal cell death.[3]

By blocking these channels, MEM 1003 was designed to regulate the flow of calcium and re-establish more normal intracellular calcium levels.[4][5] This modulation is believed to confer neuroprotection and restore the excitability of neurons affected by age-related cognitive decline and Alzheimer's disease.[3] A key preclinical finding was that MEM 1003 could reduce the slow afterhyperpolarization (sAHP) in hippocampal neurons, a process that is calcium-dependent and known to be exaggerated in aging, thereby enhancing neuronal excitability and improving cognitive performance in animal models.[3] Furthermore, MEM 1003 exhibited a degree of central nervous system selectivity, with a greater ability to relax cerebral vascular smooth muscle compared to peripheral vasculature, suggesting a potential to improve cerebral blood flow without causing a significant drop in blood pressure.[3]

Quantitative Data

The public availability of detailed quantitative data for this compound is limited, likely due to the discontinuation of its clinical development. However, a key piece of data regarding its potency has been reported.

ParameterValueTargetSource
Binding Potency~5 nMBrain Dihydropyridine (B1217469) Binding Site (L-type Ca2+ channel)[3]

Signaling Pathways

The mechanism of action of this compound is centered on the modulation of intracellular calcium signaling. Below are diagrams illustrating the relevant pathways.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol MEM1003 This compound LTCC L-Type Calcium Channel (LTCC) MEM1003->LTCC Antagonizes Ca_int Ca²⁺ (intracellular) LTCC->Ca_int Influx Ca_ext Ca²⁺ (extracellular) Ca_ext->LTCC Depolarization CaMKII CaMKII Ca_int->CaMKII Activates K_channel Ca²⁺-activated K⁺ Channel Ca_int->K_channel Activates CaMKII->LTCC Phosphorylates (Feedback) sAHP Slow Afterhyperpolarization (sAHP) K_channel->sAHP Increases Excitability Neuronal Excitability sAHP->Excitability Decreases

Caption: this compound blocks L-type calcium channels, reducing Ca²⁺ influx and subsequent downstream signaling.

G cluster_pathology Alzheimer's Disease Pathology cluster_intervention Therapeutic Intervention Aging_AD Aging / Alzheimer's Disease LTCC_up Upregulation of LTCCs Aging_AD->LTCC_up Ca_dysregulation Ca²⁺ Dysregulation (Increased Influx) LTCC_up->Ca_dysregulation sAHP_increase Increased sAHP Ca_dysregulation->sAHP_increase Neurotoxicity Neurotoxicity & Cell Death Ca_dysregulation->Neurotoxicity Cognitive_impairment Cognitive Impairment sAHP_increase->Cognitive_impairment Neurotoxicity->Cognitive_impairment MEM1003 This compound LTCC_block LTCC Blockade MEM1003->LTCC_block Ca_normalization Ca²⁺ Normalization LTCC_block->Ca_normalization sAHP_reduction sAHP Reduction Ca_normalization->sAHP_reduction Cognitive_improvement Improved Cognition (Preclinical) sAHP_reduction->Cognitive_improvement

Caption: The logical relationship between Alzheimer's pathology and the therapeutic rationale for this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on the nature of the compound, the following are representative methodologies for key experiments.

L-Type Calcium Channel Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound to its target.

  • Objective: To quantify the binding of this compound to the dihydropyridine binding site on L-type calcium channels in brain tissue.

  • Materials:

    • Brain tissue (e.g., rat cortex or hippocampus)

    • Radioligand: [3H]-(+)-PN200-110 (a high-affinity L-type channel ligand)

    • This compound at various concentrations

    • Nimodipine (B1678889) (for defining non-specific binding)

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Glass fiber filters

    • Scintillation fluid and counter

  • Methodology:

    • Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Binding Reaction: In assay tubes, combine the brain membrane preparation, a fixed concentration of [3H]-(+)-PN200-110 (e.g., 50 pM), and varying concentrations of this compound. For non-specific binding control tubes, add a high concentration of nimodipine (e.g., 10 µM).

    • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Washing: Wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and use non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

G A Prepare Brain Membranes B Incubate Membranes with [³H]-(+)-PN200-110 & This compound A->B C Separate Bound from Free Ligand via Rapid Filtration B->C D Wash Filters C->D E Quantify Radioactivity (Scintillation Counting) D->E F Calculate IC₅₀/Ki E->F

Caption: Workflow for a radioligand binding assay to determine the potency of this compound.

Measurement of Slow Afterhyperpolarization (sAHP) in Hippocampal Slices

This electrophysiological protocol assesses the functional effect of this compound on neuronal excitability.

  • Objective: To measure the effect of this compound on the slow afterhyperpolarization (sAHP) in CA1 pyramidal neurons.

  • Materials:

    • Rat hippocampal slices (400 µm thick)

    • Artificial cerebrospinal fluid (ACSF)

    • This compound

    • Patch-clamp electrophysiology rig with amplifier, digitizer, and microscope

    • Glass microelectrodes

  • Methodology:

    • Slice Preparation: Prepare acute hippocampal slices from rats and maintain them in an interface chamber with oxygenated ACSF.

    • Whole-Cell Recording: Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons.

    • Baseline sAHP Elicitation: In current-clamp mode, adjust the cell's membrane potential to -60 mV. Elicit a burst of action potentials using a depolarizing current step (e.g., 150 ms, 200-400 pA). Record the subsequent hyperpolarization (the AHP).

    • Drug Application: Perfuse the slice with ACSF containing a known concentration of this compound.

    • Post-Drug sAHP Elicitation: After a period of drug application, repeat the current step protocol to elicit and record the sAHP in the presence of the compound.

    • Data Analysis: Measure the amplitude of the sAHP before and after drug application. The sAHP amplitude is typically measured as the average membrane potential over a specific time window (e.g., 400-500 ms) after the depolarizing pulse. Compare the amplitudes to determine the effect of this compound.

G A Prepare Hippocampal Slices B Establish Whole-Cell Recording from CA1 Neuron A->B C Record Baseline sAHP B->C D Apply this compound C->D E Record sAHP in Presence of Drug D->E F Compare sAHP Amplitudes E->F

Caption: Electrophysiology workflow to measure the effect of this compound on slow afterhyperpolarization.

References

(Rac)-MEM 1003: A Technical Guide on a CNS-Selective L-Type Calcium Channel Modulator for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-MEM 1003, also known as BAY Z 4406, is a dihydropyridine-class L-type calcium channel modulator that was investigated for its therapeutic potential in Alzheimer's disease. Developed by Memory Pharmaceuticals, MEM 1003 was specifically optimized for central nervous system (CNS) activity with a favorable cardiovascular safety profile compared to other drugs in its class. Preclinical studies demonstrated its potential to enhance cognitive function in animal models of aging and Alzheimer's disease, attributed to its neuroprotective effects and its ability to modulate neuronal excitability. Despite promising early-phase data, the clinical development of MEM 1003 was discontinued (B1498344) after a Phase 2a clinical trial in patients with mild to moderate Alzheimer's disease failed to meet its primary efficacy endpoints. This technical guide provides a comprehensive overview of the available preclinical and clinical data on MEM 1003, including detailed experimental protocols and a review of its proposed mechanism of action. While the initial query included "(Rac)", extensive literature review did not reveal a direct, studied link between MEM 1003 and the Rac signaling pathway; therefore, this document focuses on its established role as an L-type calcium channel modulator.

Core Mechanism of Action: L-Type Calcium Channel Modulation

The primary mechanism of action of MEM 1003 is the modulation of L-type voltage-gated calcium channels (LTCCs). In the context of Alzheimer's disease, dysregulation of calcium homeostasis is a key pathological feature.[1] An excessive influx of calcium into neurons can trigger a cascade of neurotoxic events, including reduced neuronal excitability and eventual cell death.[1] The density of LTCCs has been reported to increase in the aging brain and in Alzheimer's disease, exacerbating this calcium overload.[1]

MEM 1003 was designed to counteract this by blocking L-type calcium channels, thereby regulating calcium influx and helping to re-establish normal intracellular calcium levels.[2] This modulation is believed to confer neuroprotection and restore the normal excitability of neurons affected by the pathological changes associated with Alzheimer's disease.[1]

Signaling Pathway of L-Type Calcium Channel Modulation

The following diagram illustrates the proposed mechanism of action of MEM 1003 in the context of neuronal calcium dysregulation in Alzheimer's disease.

cluster_0 Alzheimer's Disease Pathology cluster_1 Therapeutic Intervention Aging_AD Aging / Alzheimer's Disease LTCC_Increase Increased L-Type Calcium Channel Density Aging_AD->LTCC_Increase Ca_Influx Excessive Ca2+ Influx LTCC_Increase->Ca_Influx sAHP_Increase Increased Slow Afterhyperpolarization (sAHP) Ca_Influx->sAHP_Increase Neurotoxicity Neurotoxicity & Cell Death Ca_Influx->Neurotoxicity Excitability_Decrease Decreased Neuronal Excitability sAHP_Increase->Excitability_Decrease Excitability_Decrease->Neurotoxicity MEM1003 MEM 1003 LTCC_Block Blocks L-Type Calcium Channels MEM1003->LTCC_Block LTCC_Block->Ca_Influx Ca_Normalization Normalization of Ca2+ Influx LTCC_Block->Ca_Normalization sAHP_Reduction Reduced sAHP Ca_Normalization->sAHP_Reduction Excitability_Increase Increased Neuronal Excitability sAHP_Reduction->Excitability_Increase Neuroprotection Neuroprotection Excitability_Increase->Neuroprotection Cognitive_Enhancement Cognitive Enhancement Neuroprotection->Cognitive_Enhancement

Proposed mechanism of MEM 1003 in Alzheimer's disease.

Preclinical Data

Preclinical studies with MEM 1003 demonstrated its potential as a CNS-selective L-type calcium channel modulator with cognitive-enhancing and neuroprotective properties.

In Vitro Studies
ParameterResult
Receptor Binding Affinity ~5 nM (to brain dihydropyridine (B1217469) binding site)[1]
Neuronal Excitability Reduces the slow afterhyperpolarization (sAHP)[1]
Neuroprotection Demonstrated neuroprotective effects[1]
In Vivo Studies in Aged Rats

MEM 1003 was evaluated in aged Fischer 344 rats, a model that exhibits age-related cognitive impairment.

StudyModelTreatmentKey Findings
Attentional Set-Shifting Task Aged Fischer 344 rats1.0, 10.0 mg/kg, i.p.Improved performance in aged rats[1]
Morris Water Maze Aged cognitively impaired Fischer 344 ratsNot specifiedImproved spatial memory[1]
CNS Selectivity

A key feature of MEM 1003 was its CNS selectivity, with a more pronounced effect on cerebral vasculature compared to peripheral blood vessels.[1] This suggested a lower potential for cardiovascular side effects, such as hypotension, which are common with other dihydropyridine L-type calcium channel blockers.[1]

Vascular TissueEffectImplication
Cerebral Arteries RelaxationPotential to improve cerebral blood flow[1]
Peripheral Arteries Minimal relaxationReduced risk of lowering systemic blood pressure[1]

Clinical Data: Phase 2a Trial (NCT00257673)

A Phase 2a, multi-center, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety and efficacy of MEM 1003 in patients with mild to moderate Alzheimer's disease.[2]

Study Design
ParameterDescription
Number of Patients 183[2]
Patient Population Mild to moderate Alzheimer's disease (monotherapy or on stable doses of cholinesterase inhibitors)[2]
Treatment Arms - 30 mg MEM 1003 twice daily- 90 mg MEM 1003 twice daily- Placebo twice daily[2]
Treatment Duration 12 weeks[2]
Primary Endpoint Mean change in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog) score[2]
Secondary Endpoints - Mini-Mental State Exam (MMSE)- Alzheimer's Disease Cooperative Study - Activities of Daily Living (ADCS-ADL)- Clinician Interview-Based Impression of Change with Caregiver Input (CIBIC-Plus)- Neuropsychiatric Inventory (NPI)[2]
Efficacy Results

The trial failed to meet its primary endpoint of a statistically significant improvement in the ADAS-cog score for the overall population.[2] The negative result was attributed in part to a large placebo response, particularly in the monotherapy subgroup.[2] In the subgroup of patients receiving concomitant cholinesterase inhibitors, there was a trend favoring MEM 1003 over placebo on the ADAS-cog, although this was not statistically significant.[2]

Safety and Tolerability

MEM 1003 was generally well-tolerated in the trial. The rates of treatment-emergent adverse events were similar across all treatment arms.[2]

Experimental Protocols

Preclinical In Vivo: Attentional Set-Shifting Task

The following diagram outlines the workflow for the attentional set-shifting task used to assess cognitive flexibility in aged rats.

cluster_workflow Attentional Set-Shifting Task Workflow Start Start Treatment Administer MEM 1003 (1.0 or 10.0 mg/kg, i.p.) or Vehicle Start->Treatment Wait 30-minute Pre-test Interval Treatment->Wait SD Simple Discrimination (SD) Wait->SD CD Compound Discrimination (CD) SD->CD Criterion Met IDS Intradimensional Shift (IDS) CD->IDS Criterion Met EDS Extradimensional Shift (EDS) IDS->EDS Criterion Met Reversal Reversal Learning Stages (CDr, IDSr, EDSr) EDS->Reversal Criterion Met Analysis Analyze Data using Two-Way Repeated Measures ANOVA & Bonferroni Post-Hoc Test Reversal->Analysis End End Analysis->End

Workflow for the Attentional Set-Shifting Task.

Protocol Details:

  • Subjects: Aged Fischer 344 rats.[1]

  • Task: A series of discriminations where the relevant and irrelevant stimulus dimensions (e.g., scent and media) are changed. The stages include simple discrimination (SD), compound discrimination (CD), intradimensional shift (IDS), extradimensional shift (EDS), and their respective reversals (CDr, IDSr, EDSr).[1]

  • Criterion: Six consecutive correct discriminations to move to the next stage.[1]

  • Treatment: MEM 1003 (1.0 or 10.0 mg/kg) or vehicle administered intraperitoneally (i.p.) 30 minutes before testing.[1]

  • Analysis: Data were analyzed using a two-way, repeated-measures Analysis of Variance (ANOVA) followed by a Bonferroni post-hoc test.[1]

Preclinical In Vitro: Receptor Binding Assay

Protocol Details:

  • Preparation: Brain membrane preparations were generated.[1]

  • Assay: Various concentrations of MEM 1003 and a radioligand ([3H]-(+)-PN200-110, 50pM) were mixed with the membrane preparation and incubated at room temperature for two hours.[1]

  • Non-specific Binding: Determined in the presence of 10 µM Nimodipine.[1]

Preclinical In Vitro: Slow Afterhyperpolarization (sAHP) Measurement

Protocol Details:

  • Preparation: Conventional hippocampal slices (400µm) were prepared from male Fischer 344 rats and maintained at 30°C in oxygenated artificial cerebrospinal fluid (ACSF).[1]

  • Recording: Post-burst AHPs were collected in the whole-cell recording configuration using glass microelectrodes. Cells were held in voltage-clamp at -70 mV for approximately 5 minutes for stabilization, then switched to current-clamp mode with the membrane potential adjusted to -60 mV.[1]

  • Stimulation: CA1 neurons received a 150 ms (B15284909) depolarizing current step (200 to 400 pA) sufficient to elicit three or four action potentials.[1]

Conclusion

MEM 1003 represented a rational therapeutic approach for Alzheimer's disease by targeting the well-established pathological feature of calcium dysregulation. Its CNS selectivity in preclinical models was a notable feature, suggesting a potential for improved safety over existing L-type calcium channel blockers. While preclinical data demonstrated cognitive benefits in animal models, these findings did not translate into statistically significant efficacy in a Phase 2a clinical trial in patients with mild to moderate Alzheimer's disease. The discontinuation of MEM 1003's development highlights the challenges of translating preclinical findings in neurodegenerative diseases to clinical success. The data and protocols summarized in this guide provide valuable insights for researchers in the field of Alzheimer's drug development, particularly those targeting the calcium homeostasis pathway.

References

(Rac)-MEM 1003: A Technical Guide on its Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-MEM 1003, a potent, CNS-selective, L-type calcium channel antagonist, was investigated for its neuroprotective effects in the context of neurodegenerative diseases, primarily Alzheimer's disease and bipolar mania. The core hypothesis centered on the modulation of neuronal calcium homeostasis, which is often dysregulated in these conditions. Preclinical studies suggested promising neuroprotective and cognitive-enhancing effects. However, the compound ultimately failed to meet its primary efficacy endpoints in Phase 2a clinical trials for both indications, leading to the discontinuation of its development. This guide provides a comprehensive technical overview of the available data on this compound, including its mechanism of action, preclinical findings, and clinical trial outcomes.

Mechanism of Action

This compound is the racemic mixture of MEM 1003, a dihydropyridine (B1217469) compound that acts as a potent antagonist of L-type voltage-gated calcium channels (L-VGCCs).[1][2] In the central nervous system, excessive calcium influx through L-VGCCs is implicated in neuronal excitotoxicity, a common pathway in various neurodegenerative disorders.[3] By blocking these channels, this compound was proposed to re-establish normal intracellular calcium levels, thereby preventing downstream pathological events such as the activation of calcium-dependent proteases and pro-apoptotic pathways.[4]

Preclinical evidence also suggested that MEM 1003 could reduce the slow afterhyperpolarization (sAHP) in hippocampal neurons, leading to increased neuronal excitability and potentially improved cognitive function in aged animal models.[5] Furthermore, it was reported to exhibit selective vasodilation of cerebral blood vessels over peripheral vasculature, suggesting a potential to improve cerebral blood flow without causing systemic hypotension.[5]

Signaling Pathway

The neuroprotective effects of L-type calcium channel modulation are believed to be mediated, in part, through the CaMKII-CREB signaling pathway. By reducing excessive calcium influx, this compound would theoretically mitigate the over-activation of calcium/calmodulin-dependent protein kinase II (CaMKII). This, in turn, would modulate the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor crucial for neuronal survival and synaptic plasticity.[6][7]

L-Type Calcium Channel Signaling Pathway Proposed Signaling Pathway of this compound Extracellular Extracellular Space LTCC L-Type Calcium Channel Intracellular Intracellular Space Membrane Ca_influx Ca²⁺ Influx LTCC->Ca_influx CaMKII CaMKII Ca_influx->CaMKII MEM1003 This compound MEM1003->LTCC CREB CREB CaMKII->CREB Gene_Expression Gene Expression (Neuronal Survival, Synaptic Plasticity) CREB->Gene_Expression Neuroprotection Neuroprotection Gene_Expression->Neuroprotection

Proposed Signaling Pathway of this compound

Preclinical Data

Binding Affinity

This compound was found to bind potently and selectively to the dihydropyridine binding site on L-type calcium channels in the brain.[5]

Parameter Value Assay
Binding Affinity~5 nMRadioligand binding assay with [3H]-(+)-PN200-110 in brain membrane preparations.[5]

Note: Specific IC50 or Ki values from functional assays are not publicly available.

In Vitro and In Vivo Efficacy

Preclinical studies suggested that MEM 1003 had neuroprotective and cognitive-enhancing properties. However, specific quantitative data from these studies are not available in the public domain. The following table summarizes the reported qualitative effects.

Model Effect Reported Outcome
Aged Rats (Cognitive Function)Cognitive EnhancementImproved spatial memory and attentional performance.[5]
Rat Hippocampal SlicesNeuronal ExcitabilityReduction in the slow afterhyperpolarization (sAHP).[5]
Animal ModelsVasodilationRelaxation of cerebral vascular smooth muscle with minimal effect on peripheral vasculature.[5]

Note: Quantitative data on the magnitude of these effects (e.g., percentage improvement in cognitive scores, degree of sAHP reduction) are not publicly available.

Clinical Trials

This compound was evaluated in Phase 2a clinical trials for the treatment of mild to moderate Alzheimer's disease and acute mania in bipolar disorder. Both trials failed to meet their primary efficacy endpoints.

Phase 2a Study in Alzheimer's Disease (NCT00257673)

This multi-center, randomized, double-blind, placebo-controlled study enrolled 183 subjects with mild to moderate Alzheimer's disease.[4]

Parameter Description
Primary Endpoint 12-week mean change in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog) score.[4]
Dose Groups 30 mg twice daily, 90 mg twice daily, or placebo.[4]
Primary Outcome The trial failed to meet its primary endpoint in the overall population.[4] A large placebo response was noted, particularly in the monotherapy subgroup.[4]
Subgroup Analysis In subjects also receiving cholinesterase inhibitors, there was a non-statistically significant trend favoring MEM 1003 over placebo on the ADAS-cog score.[4]
Secondary Outcomes Numeric improvements were observed in the subgroup on cholinesterase inhibitors for the Mini-Mental State Exam, Alzheimer's Disease Cooperative Study-Activities of Daily Living, Clinician Interview-Based Impression of Change with Caregiver Input, and the Neuropsychiatric Inventory, though these were not statistically significant.[4]
Safety Generally well-tolerated, with similar rates of treatment-emergent adverse events across all groups.[4] Seven serious adverse events, including two deaths, were reported in five subjects (four in the 30 mg group and one in the 90 mg group), but none were deemed treatment-related by investigators.[4]

Note: Specific quantitative data (e.g., mean change in ADAS-cog scores, p-values) for the overall population and subgroups have not been publicly released.

Phase 2a Study in Bipolar Mania

This multi-center, randomized, double-blind, placebo-controlled study enrolled 84 subjects with acute mania in bipolar disorder.[8]

Parameter Description
Primary Endpoint Percentage of subjects with at least a 50% improvement from baseline in the Young Mania Rating Scale (YMRS) at 21 days.[8]
Dose Groups MEM 1003 (escalating doses up to 180 mg twice daily) or placebo.[9]
Primary Outcome The trial did not meet its primary endpoint.[8]
Secondary Outcomes No significant differences were observed between MEM 1003 and placebo on the mean change from baseline in the YMRS, the Modified Clinical Global Impression – Bipolar Scale, or the Montgomery-Asberg Depression Rating Scale at 21 days.[8]
Safety Generally safe and well-tolerated.[8] No serious adverse events were reported in the MEM 1003 group, whereas three SAEs of worsening mania were reported in the placebo group.[8] The most common adverse events in the MEM 1003 arm were headache, gastrointestinal effects, and pruritus.[8]

Note: Specific quantitative data for the primary and secondary endpoints have not been publicly released.

Experimental Protocols

Detailed experimental protocols for the specific studies involving this compound are not publicly available. The following are generalized protocols representative of the methodologies likely employed.

Radioligand Binding Assay for L-Type Calcium Channels

Radioligand Binding Assay Workflow Generalized Workflow for Radioligand Binding Assay start Start prep Prepare Brain Membrane Homogenate start->prep incubate Incubate Membranes with Radioligand ([3H]-PN200-110) and varying concentrations of This compound prep->incubate separate Separate Bound and Free Radioligand (e.g., via filtration) incubate->separate quantify Quantify Radioactivity of Bound Ligand separate->quantify analyze Analyze Data to Determine Binding Affinity (e.g., Ki) quantify->analyze end End analyze->end

Generalized Workflow for Radioligand Binding Assay
Measurement of Slow Afterhyperpolarization (sAHP) in Hippocampal Slices

sAHP Measurement Workflow Generalized Workflow for sAHP Measurement start Start slice_prep Prepare Acute Hippocampal Slices from Rat Brain start->slice_prep recording Obtain Whole-Cell Patch-Clamp Recording from a CA1 Pyramidal Neuron slice_prep->recording depolarize Induce a Train of Action Potentials via Current Injection recording->depolarize measure_baseline Record Baseline sAHP depolarize->measure_baseline apply_drug Apply this compound to the Slice measure_baseline->apply_drug measure_drug Record sAHP in the Presence of the Drug apply_drug->measure_drug analyze Compare sAHP Before and After Drug Application measure_drug->analyze end End analyze->end

Generalized Workflow for sAHP Measurement

Conclusion

This compound was a rationally designed molecule targeting a key pathological mechanism in neurodegenerative diseases. While preclinical data suggested potential efficacy, the compound failed to demonstrate a statistically significant benefit in Phase 2a clinical trials for both Alzheimer's disease and bipolar mania. The lack of translation from preclinical models to clinical efficacy underscores the challenges in developing treatments for complex neurological disorders. The publicly available data, while incomplete, provides valuable insights into the therapeutic hypothesis and the clinical development path of a CNS-focused L-type calcium channel antagonist.

References

(Rac)-MEM 1003: A Technical Guide to its Structure, Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-MEM 1003 is a potent, racemic dihydropyridine-based L-type calcium channel (LTCC) antagonist that has been investigated for its therapeutic potential in Alzheimer's disease.[1][2][3] The "calcium hypothesis" of Alzheimer's disease posits that dysregulation of intracellular calcium homeostasis is a key event in the pathophysiology of the disease, contributing to synaptic dysfunction, formation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs), and ultimately neuronal cell death. By blocking L-type calcium channels, this compound is designed to modulate calcium influx, thereby offering a potential neuroprotective strategy. This technical guide provides an in-depth overview of the structure, a plausible synthesis route, and key experimental protocols for the biological evaluation of this compound.

Chemical Structure and Properties

The definitive chemical structure of this compound has been identified through chemical databases.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 3-O-(2-methoxyethyl) 5-O-propan-2-yl 4-(2-chloro-3-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Molecular Formula C22H25ClN2O5
Molecular Weight 432.9 g/mol
CAS Number 165187-25-7
Appearance Solid

(Data sourced from PubChem CID: 9802887 and other chemical supplier information)[1][4]

Plausible Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available in the searched literature, its 1,4-dihydropyridine (B1200194) core strongly suggests a synthesis route based on the well-established Hantzsch dihydropyridine (B1217469) synthesis .[5][6][7][8] This multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and an amine (or ammonia).

Based on the structure of this compound, a plausible three-component Hantzsch synthesis would involve the reaction of:

Proposed Experimental Protocol:

Materials:

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-3-cyanobenzaldehyde (1 equivalent), isopropyl acetoacetate (1 equivalent), and 2-methoxyethyl 3-aminocrotonate (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Ammonia: Add a source of ammonia, such as a concentrated aqueous ammonia solution (1 equivalent), to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure racemic product.

Table 2: Plausible Reactants and Expected Product for Hantzsch Synthesis of this compound

ReactantRole
2-chloro-3-cyanobenzaldehydeAldehyde component
Isopropyl acetoacetateβ-ketoester component
2-Methoxyethyl 3-aminocrotonateEnamine/β-aminoester component
Product This compound

Signaling Pathways and Mechanism of Action

This compound exerts its effects by blocking L-type voltage-gated calcium channels. In the context of Alzheimer's disease, this action is hypothesized to counteract the detrimental effects of calcium dysregulation.

MEM1003_Signaling_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Abeta Amyloid-β Oligomers LTCC L-type Calcium Channel (CaV1.2/1.3) Abeta->LTCC Upregulates Ca_influx Ca²⁺ Influx LTCC->Ca_influx Mediates MEM1003 This compound MEM1003->LTCC Blocks Calcineurin Calcineurin Ca_influx->Calcineurin Activates CAMKII CaMKII Ca_influx->CAMKII Activates GSK3b GSK-3β Ca_influx->GSK3b Activates Synaptic_dys Synaptic Dysfunction Calcineurin->Synaptic_dys Leads to CAMKII->Synaptic_dys Leads to Tau Tau GSK3b->Tau Phosphorylates HyperP_Tau Hyperphosphorylated Tau (NFTs) Tau->HyperP_Tau HyperP_Tau->Synaptic_dys Contributes to Apoptosis Apoptosis Synaptic_dys->Apoptosis Can lead to

Caption: Signaling pathway of this compound in Alzheimer's disease.

Experimental Workflows for Biological Evaluation

The biological activity of this compound can be assessed through a series of in vitro and in vivo experiments.

In Vitro Evaluation Workflow

In_Vitro_Workflow start Start: In Vitro Evaluation cell_culture Cell Culture (e.g., HEK293 expressing LTCCs, primary neurons) start->cell_culture patch_clamp Electrophysiology (Patch-Clamp) cell_culture->patch_clamp ca_imaging Calcium Imaging (e.g., Fura-2) cell_culture->ca_imaging neurotoxicity Neurotoxicity Assay (e.g., Aβ-induced) cell_culture->neurotoxicity data_analysis Data Analysis (IC50, channel kinetics) patch_clamp->data_analysis ca_imaging->data_analysis neurotoxicity->data_analysis end End: In Vitro Profile data_analysis->end

Caption: Workflow for in vitro evaluation of this compound.

In Vivo Evaluation Workflow

In_Vivo_Workflow start Start: In Vivo Evaluation animal_model Animal Model (e.g., Alzheimer's transgenic mice) start->animal_model drug_admin Drug Administration (this compound vs. Vehicle) animal_model->drug_admin behavioral Behavioral Testing (e.g., Morris Water Maze) drug_admin->behavioral histology Post-mortem Brain Analysis (Histology, Aβ/Tau pathology) behavioral->histology data_analysis Data Analysis (Cognitive performance, pathology scores) behavioral->data_analysis histology->data_analysis end End: In Vivo Efficacy & Safety data_analysis->end

Caption: Workflow for in vivo evaluation of this compound.

Detailed Experimental Protocols

In Vitro: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording L-type calcium channel currents in HEK293 cells stably expressing the channel subunits.[9][10][11][12]

Cell Culture:

  • Culture HEK293 cells stably expressing the desired L-type calcium channel subunits (e.g., α1C, β2, α2δ) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Plate cells on glass coverslips 24-48 hours before recording.

Solutions:

  • External Solution (in mM): 120 TEA-Cl, 10 CsCl, 10 CaCl2 (or BaCl2 as the charge carrier), 10 HEPES. Adjust pH to 7.4 with CsOH.

  • Internal (Pipette) Solution (in mM): 115 Cs-methanesulfonate, 10 Cs-BAPTA, 5 CaCl2, 8 MgCl2, 10 HEPES. Adjust pH to 7.2 with CsOH.

Recording Protocol:

  • Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -90 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 10 mV increments for 300 ms) to elicit L-type calcium currents.

  • Record and analyze the currents using appropriate software to determine current-voltage relationships, channel kinetics, and the inhibitory effect of this compound at various concentrations to determine the IC50.

In Vivo: Morris Water Maze

This protocol is for assessing spatial learning and memory in an Alzheimer's disease mouse model.[13][14][15][16][17]

Apparatus:

  • A circular pool (typically 1.2-1.5 m in diameter) filled with water made opaque with non-toxic white paint or milk powder.

  • An escape platform submerged ~1 cm below the water surface.

  • A video tracking system to record the mouse's swim path.

  • Distal visual cues placed around the room.

Procedure:

  • Acquisition Phase (e.g., 5 days, 4 trials per day):

    • Place the mouse into the pool at one of four randomized starting positions, facing the wall of the pool.

    • Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Day 6):

    • Remove the escape platform from the pool.

    • Place the mouse in the pool at a novel start position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

  • Visible Platform Trial (Optional):

    • To control for sensorimotor deficits, conduct a trial with the platform made visible (e.g., with a flag). The mouse should quickly swim to the visible platform.

Data Analysis:

  • Acquisition: Analyze the learning curve by plotting the mean escape latency and path length across training days. A steeper downward slope indicates faster learning.

  • Probe Trial: Compare the time spent in the target quadrant to the time spent in other quadrants. A significant preference for the target quadrant indicates good spatial memory.

Conclusion

This compound represents a targeted therapeutic approach for Alzheimer's disease based on the calcium hypothesis. This guide provides a comprehensive overview of its chemical structure, a plausible and detailed synthetic route, its mechanism of action within relevant signaling pathways, and robust experimental protocols for its preclinical evaluation. The provided information is intended to be a valuable resource for researchers in the field of neurodegenerative disease and drug discovery.

References

(Rac)-MEM 1003 Enantiomers: A Technical Guide to an L-Type Calcium Channel Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Data Presentation

Quantitative Activity of MEM 1003 Enantiomers

Information regarding the specific biological activity of the (-)-MEM 1003 enantiomer is scarce in publicly accessible literature. However, it is a well-established principle in pharmacology that enantiomers of chiral drugs can exhibit significantly different potencies and efficacies.[5][6][7] For dihydropyridine (B1217469) calcium channel blockers, the activity often resides predominantly in one enantiomer. The available quantitative data for (+)-MEM 1003 is summarized below.

CompoundTargetAssay TypeValueTissue/Cell TypeReference
(+)-MEM 1003L-Type Calcium Channel (Dihydropyridine Site)Radioligand Binding~5 nM (Ki)Brain[1]

Note: The binding affinity of the (-)-MEM 1003 enantiomer has not been reported in the reviewed literature. Based on the stereoselectivity observed with other dihydropyridine L-type calcium channel blockers, it is hypothesized that the (-)-enantiomer would exhibit significantly lower binding affinity.

Mechanism of Action and Signaling Pathways

MEM 1003 exerts its pharmacological effects by modulating the activity of L-type voltage-gated calcium channels, which are crucial for regulating calcium influx into neurons.[1][2] In neurological disorders such as Alzheimer's disease, dysregulation of calcium homeostasis is a key pathological feature, often leading to neuronal excitotoxicity and cell death.[8][9] By blocking LTCCs, MEM 1003 was proposed to restore normal intracellular calcium levels, thereby exerting a neuroprotective effect.[1][2]

The downstream signaling cascade following the inhibition of L-type calcium channels in a neuron is multifaceted. Reduced calcium influx can lead to a decrease in the activation of calcium-dependent enzymes and transcription factors, ultimately impacting neuronal excitability and survival.

G MEM1003 (+)-MEM 1003 LTCC L-Type Calcium Channel MEM1003->LTCC Inhibition Ca_influx Ca²⁺ Influx LTCC->Ca_influx Decreased Ca_intracellular Intracellular Ca²⁺ Ca_influx->Ca_intracellular Reduced Calmodulin Calmodulin Ca_intracellular->Calmodulin Activation Neuronal_excitability Neuronal Excitability Ca_intracellular->Neuronal_excitability Modulation CaMKII CaMKII Calmodulin->CaMKII Activation CREB CREB Phosphorylation CaMKII->CREB Modulation Gene_expression Gene Expression (e.g., BDNF) CREB->Gene_expression Regulation Neuroprotection Neuroprotection Gene_expression->Neuroprotection Neuronal_excitability->Neuroprotection Contributes to

Caption: Simplified signaling pathway of (+)-MEM 1003 action.

Experimental Protocols

Synthesis of (Rac)-MEM 1003

This compound, as a dihydropyridine derivative, can be synthesized via the Hantzsch pyridine (B92270) synthesis. This is a multi-component reaction that typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor.

General Protocol for Hantzsch Dihydropyridine Synthesis:

  • Reactants:

    • An appropriate aromatic or aliphatic aldehyde.

    • Two equivalents of a β-ketoester (e.g., ethyl acetoacetate).

    • A nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate.

  • Solvent:

  • Procedure:

    • The aldehyde, β-ketoester, and nitrogen source are combined in the chosen solvent.

    • The reaction mixture is typically heated under reflux for several hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

    • Purification is achieved by recrystallization or column chromatography.

G cluster_reactants Reactants Aldehyde Aldehyde Reaction Hantzsch Condensation (Reflux in Ethanol) Aldehyde->Reaction Ketoester β-Ketoester (2 eq.) Ketoester->Reaction Ammonia Ammonia Source Ammonia->Reaction Racemate This compound Reaction->Racemate

Caption: Workflow for the synthesis of this compound.
Chiral Separation of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is typically achieved using chiral chromatography.

General Protocol for Chiral HPLC Separation:

  • Stationary Phase: A chiral stationary phase (CSP) is used. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly employed for the separation of dihydropyridines.

  • Mobile Phase: A suitable mobile phase, often a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is used. The exact ratio is optimized to achieve baseline separation.

  • Detection: UV detection is typically used, as dihydropyridines have a strong chromophore.

  • Procedure:

    • The racemic mixture of MEM 1003 is dissolved in the mobile phase.

    • The solution is injected onto the chiral HPLC column.

    • The enantiomers are separated based on their differential interactions with the CSP.

    • The two enantiomers will elute at different retention times, allowing for their collection as separate fractions.

Biological Activity Assays

Radioligand Binding Assay for L-Type Calcium Channels:

This assay is used to determine the binding affinity of the enantiomers to the dihydropyridine binding site on the L-type calcium channel.

  • Materials:

    • Membrane preparations from a tissue or cell line expressing LTCCs (e.g., rat brain cortex or HEK293 cells overexpressing the channel).

    • A radiolabeled dihydropyridine ligand (e.g., --INVALID-LINK---PN200-110).

    • Test compounds ((+)-MEM 1003 and (-)-MEM 1003) at various concentrations.

    • Incubation buffer.

    • Glass fiber filters.

  • Procedure:

    • The membrane preparation is incubated with the radioligand and varying concentrations of the test compound.

    • The incubation is carried out at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki (inhibition constant) is calculated.

Patch-Clamp Electrophysiology for Functional Inhibition:

This technique is used to measure the functional inhibition of L-type calcium channel currents by the enantiomers.

  • Cell Preparation: Whole-cell patch-clamp recordings are performed on cells expressing L-type calcium channels (e.g., primary neurons or a stable cell line).

  • Recording Solutions:

    • The external solution contains a charge carrier for the calcium channel (e.g., Ba²⁺ or Ca²⁺) and blockers for other ion channels (e.g., Na⁺ and K⁺ channels).

    • The internal (pipette) solution contains a suitable electrolyte and a calcium chelator.

  • Procedure:

    • A glass micropipette forms a high-resistance seal with the cell membrane (a "gigaseal").

    • The membrane patch under the pipette is ruptured to allow electrical access to the cell interior (whole-cell configuration).

    • The cell is voltage-clamped at a holding potential where the LTCCs are closed.

    • Depolarizing voltage steps are applied to activate the LTCCs and elicit an inward current.

    • The test compound is applied to the external solution, and the effect on the current amplitude is measured.

    • A concentration-response curve is generated to determine the IC₅₀ for channel inhibition.

Conclusion

This compound and its enantiomers, particularly the clinically investigated (+)-MEM 1003, represent a targeted approach to modulating neuronal L-type calcium channels for the potential treatment of neurological disorders. While the clinical development of MEM 1003 was ultimately unsuccessful, the available preclinical data for the (+)-enantiomer highlights its potent and CNS-selective profile. The lack of publicly available data on the (-)-enantiomer underscores a gap in the complete understanding of the stereochemical pharmacology of this compound. The experimental protocols outlined in this guide provide a framework for the synthesis, separation, and biological evaluation of such dihydropyridine enantiomers, which may be valuable for the development of future CNS-targeted L-type calcium channel modulators. Further research into the differential activities of such enantiomers could provide crucial insights for designing more effective and safer therapeutic agents.

References

(Rac)-MEM 1003: A Technical Whitepaper on its Therapeutic Potential and Discontinuation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-MEM 1003 is the racemic form of MEM 1003, a dihydropyridine (B1217469) compound identified as a potent antagonist of L-type calcium channels.[1][2] Developed by Memory Pharmaceuticals Corp., MEM 1003, also known as BAY Z 4406, was investigated for its therapeutic potential in central nervous system (CNS) disorders, primarily Alzheimer's disease and acute mania associated with bipolar disorder. The core therapeutic hypothesis was centered on the modulation of aberrant neuronal calcium signaling, a key pathological feature implicated in these conditions.[3]

Preclinical studies suggested that MEM 1003 could improve cognitive function in animal models and exhibited a degree of CNS selectivity.[3] Early-phase human trials established a generally favorable safety and tolerability profile.[3] However, the clinical development of MEM 1003 was ultimately halted due to a failure to demonstrate efficacy in pivotal Phase 2a clinical trials for both Alzheimer's disease and bipolar mania.[3][4][5] This guide provides a comprehensive overview of the available technical information regarding this compound, including its mechanism of action, relevant signaling pathways, and a summary of its clinical evaluation.

Mechanism of Action

This compound functions as an L-type calcium channel antagonist. L-type calcium channels are voltage-gated ion channels crucial for regulating calcium influx into neurons in response to membrane depolarization. In the CNS, these channels, particularly the Cav1.2 and Cav1.3 subtypes, are involved in a multitude of neuronal processes, including synaptic plasticity, gene expression, and neurotransmitter release.

The therapeutic rationale for using an L-type calcium channel antagonist in Alzheimer's disease stems from the "calcium hypothesis of aging and dementia," which posits that sustained disruptions in calcium homeostasis contribute to the neuronal dysfunction and death observed in neurodegenerative disorders. By blocking these channels, this compound was expected to attenuate excessive calcium entry, thereby mitigating downstream pathological events.

L-type Calcium Channel Signaling in Neurons

The influx of calcium through L-type calcium channels initiates a cascade of intracellular signaling events. A critical pathway involves the activation of calcium-dependent enzymes, such as Calmodulin (CaM) and Ca2+/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII can then phosphorylate various downstream targets, including transcription factors like the cAMP-response element-binding protein (CREB). Phosphorylation of CREB leads to the transcription of genes involved in synaptic plasticity and neuronal survival.

L_type_calcium_channel_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus LTCC L-type Calcium Channel Ca2_in Ca²⁺ Influx LTCC->Ca2_in Mediates CaM Calmodulin (CaM) Ca2_in->CaM Binds to CaMKII CaMKII CaM->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression Promotes Depolarization Membrane Depolarization Depolarization->LTCC Activates AD_calcium_dysregulation cluster_membrane Plasma Membrane cluster_cytosol Cytosol Abeta Amyloid-Beta (Aβ) Oligomers LTCC L-type Calcium Channel Abeta->LTCC Upregulates Tau Hyperphosphorylated Tau Neuronal_Death Synaptic Loss & Neuronal Death Tau->Neuronal_Death Ca2_overload Ca²⁺ Overload LTCC->Ca2_overload Increased Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca2_overload->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Ca2_overload->Oxidative_Stress Apoptosis Apoptosis Ca2_overload->Apoptosis Mitochondrial_Dysfunction->Neuronal_Death Oxidative_Stress->Neuronal_Death Apoptosis->Neuronal_Death patch_clamp_workflow start Start cell_prep Prepare Neuronal Cell Culture start->cell_prep pipette_prep Prepare Patch Pipette with Intracellular Solution cell_prep->pipette_prep seal Form a Gigaseal between Pipette and Cell Membrane pipette_prep->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell baseline Record Baseline L-type Calcium Currents whole_cell->baseline compound_app Apply this compound baseline->compound_app record_effect Record L-type Calcium Currents in the Presence of the Compound compound_app->record_effect washout Washout Compound record_effect->washout record_washout Record L-type Calcium Currents after Washout washout->record_washout analysis Analyze Data for Changes in Current Amplitude and Kinetics record_washout->analysis end End analysis->end calcium_imaging_workflow start Start cell_prep Culture Neurons on Glass-bottom Dishes start->cell_prep dye_loading Load Cells with a Calcium-sensitive Fluorescent Dye cell_prep->dye_loading baseline Acquire Baseline Fluorescence Images dye_loading->baseline stimulation Stimulate Neurons to Induce Calcium Influx baseline->stimulation record_stim Record Fluorescence Changes stimulation->record_stim compound_app Apply this compound record_stim->compound_app stim_compound Stimulate Neurons in the Presence of the Compound compound_app->stim_compound record_effect Record Fluorescence Changes stim_compound->record_effect analysis Analyze Fluorescence Intensity to Determine Intracellular Calcium Concentration Changes record_effect->analysis end End analysis->end

References

In Vitro Profile of MEM 1003: A Technical Guide for CNS Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Preclinical In Vitro Characterization of MEM 1003, a CNS-Selective L-Type Calcium Channel Modulator.

Executive Summary

This technical guide provides a comprehensive overview of the in vitro studies of MEM 1003, a novel dihydropyridine (B1217469) derivative identified as a potent and selective modulator of L-type voltage-gated calcium channels (L-VGCCs). Developed by Memory Pharmaceuticals Corp., MEM 1003 was primarily investigated for its therapeutic potential in Alzheimer's disease. This document details the compound's mechanism of action, summarizes key in vitro experimental findings, provides detailed experimental protocols for the assays employed, and explores the potential, though indirect, link to the Rac signaling pathway. The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of neuroscience and CNS disorders.

Introduction: MEM 1003

MEM 1003 is the (+)-enantiomer of a dihydropyridine compound optimized for central nervous system (CNS) activity. Its primary mechanism of action is the modulation of L-type calcium channels, which are critical in regulating intracellular calcium homeostasis.[1] Perturbations in calcium signaling are implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's, where excessive calcium influx can lead to neuronal dysfunction and cell death.[1][2] MEM 1003 was designed to have a favorable therapeutic window, with potent CNS effects and a reduced impact on cardiovascular parameters compared to other L-type calcium channel blockers.[2] Although clinical trials for Alzheimer's disease and bipolar mania did not meet their primary efficacy endpoints, the preclinical in vitro data for MEM 1003 provide valuable insights for the development of future CNS-targeted calcium channel modulators.[3][4]

Core Mechanism of Action: L-Type Calcium Channel Modulation

MEM 1003 acts as an antagonist of L-type voltage-gated calcium channels. These channels are crucial for calcium influx into neurons following membrane depolarization. By blocking these channels, MEM 1003 is proposed to normalize aberrant calcium signaling within neurons, a key pathological feature in several CNS disorders.[1]

Quantitative Data Summary

While specific IC50 or Ki values for MEM 1003 are not publicly available in the reviewed literature, the following table summarizes the types of in vitro assays conducted to characterize its activity.

Assay TypeTargetRadioligand/MethodKey Finding
Receptor Binding Assay L-type Calcium Channels[3H]-(+)-PN200-110Characterization of binding affinity and selectivity for L-type calcium channels in brain membrane preparations.[2]
Electrophysiology Neuronal ExcitabilityWhole-cell patch-clamp recording of sAHPMEM 1003 reduces the slow afterhyperpolarization (sAHP) in hippocampal neurons, suggesting an increase in neuronal excitability.[2]
Neuroprotection Assays Neuronal ViabilityGlutamate-induced excitotoxicity, Oxidative stressMEM 1003 demonstrates neuroprotective properties in cellular models of neuronal damage.[2]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize MEM 1003.

L-Type Calcium Channel Binding Assay

This assay is designed to determine the binding affinity of a test compound to L-type calcium channels.

Objective: To quantify the binding of MEM 1003 to L-type calcium channels in brain tissue.

Materials:

  • Brain membrane preparations (e.g., from rat cortex or hippocampus)

  • Radioligand: [3H]-(+)-PN200-110 (a high-affinity L-type channel ligand)

  • Test compound: MEM 1003 at various concentrations

  • Non-specific binding control: Nimodipine (10 µM)

  • Incubation buffer

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Brain membrane preparations are homogenized in an appropriate buffer.

  • Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]-(+)-PN200-110 (e.g., 50 pM) and varying concentrations of MEM 1003.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled L-type channel blocker, such as 10 µM nimodipine.

  • The mixture is incubated at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

  • Following incubation, the samples are rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioactivity.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are analyzed using non-linear regression to determine the Ki or IC50 value for MEM 1003.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane Brain Membrane Preparation Incubate Incubate at Room Temperature Membrane->Incubate Radioligand [3H]-(+)-PN200-110 Radioligand->Incubate Compound MEM 1003 (Varying Concentrations) Compound->Incubate NSB Nimodipine (for Non-Specific Binding) NSB->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate Specific Binding Count->Calculate Analyze Non-linear Regression (Determine Ki/IC50) Calculate->Analyze

Fig. 1: Workflow for L-Type Calcium Channel Binding Assay.
Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the electrical properties of individual neurons and assess the effect of MEM 1003 on ion channel function.

Objective: To determine the effect of MEM 1003 on the slow afterhyperpolarization (sAHP) in hippocampal neurons.[2]

Materials:

  • Hippocampal slices (e.g., from Fischer 344 rats)

  • Artificial cerebrospinal fluid (aCSF)

  • Glass microelectrodes (3 MΩ)

  • Patch-clamp amplifier and data acquisition system

  • MEM 1003 solution

Protocol:

  • Hippocampal slices (400 µm) are prepared and maintained in an interface-type holding chamber with oxygenated aCSF.

  • A single CA1 pyramidal neuron is identified under a microscope.

  • A glass microelectrode filled with an appropriate internal solution is used to form a high-resistance seal with the cell membrane (giga-seal).

  • The cell membrane under the pipette tip is ruptured to achieve the whole-cell recording configuration.

  • The neuron is held in voltage-clamp at -70 mV for membrane stabilization.

  • The recording is switched to current-clamp mode, and the membrane potential is adjusted to -60 mV.

  • A depolarizing current step (150 ms, 200-400 pA) is injected to elicit a train of action potentials.

  • The subsequent sAHP is recorded.

  • MEM 1003 is applied to the slice via the perfusion system, and the sAHP is recorded again to assess the effect of the compound.

  • Data are analyzed to quantify the change in sAHP amplitude and duration in the presence of MEM 1003.

G cluster_setup Setup cluster_recording Recording Procedure cluster_treatment Compound Application cluster_analysis Analysis Slice Hippocampal Slice Neuron CA1 Pyramidal Neuron Slice->Neuron GigaSeal Form Giga-Seal Neuron->GigaSeal Electrode Glass Microelectrode Electrode->GigaSeal WholeCell Achieve Whole-Cell Configuration GigaSeal->WholeCell VoltageClamp Voltage Clamp (-70mV) WholeCell->VoltageClamp CurrentClamp Current Clamp (-60mV) VoltageClamp->CurrentClamp Depolarize Inject Depolarizing Current CurrentClamp->Depolarize RecordBaseline Record Baseline sAHP Depolarize->RecordBaseline ApplyMEM Apply MEM 1003 RecordBaseline->ApplyMEM RecordTreatment Record sAHP with MEM 1003 ApplyMEM->RecordTreatment AnalyzeData Analyze Change in sAHP Amplitude & Duration RecordTreatment->AnalyzeData

Fig. 2: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
In Vitro Neuroprotection Assays

These assays are used to evaluate the ability of a compound to protect neurons from various toxic insults.

Objective: To assess the neuroprotective effect of MEM 1003 against glutamate-induced neuronal death.

Materials:

  • Primary neuronal cultures (e.g., cortical or hippocampal neurons) or a neuronal cell line (e.g., SH-SY5Y)

  • MEM 1003

  • Glutamate (B1630785)

  • Cell viability assay reagents (e.g., MTT, LDH assay kit)

Protocol:

  • Neuronal cells are seeded in multi-well plates and allowed to adhere and differentiate.

  • Cells are pre-incubated with various concentrations of MEM 1003 for a specified period (e.g., 1-2 hours).

  • A toxic concentration of glutamate is added to the wells to induce excitotoxicity.

  • Control wells include untreated cells, cells treated with MEM 1003 alone, and cells treated with glutamate alone.

  • After a defined exposure time (e.g., 24 hours), cell viability is assessed using a standard method such as the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).

  • The percentage of neuroprotection is calculated by comparing the viability of cells treated with MEM 1003 and glutamate to those treated with glutamate alone.

Objective: To evaluate the ability of MEM 1003 to protect neurons from oxidative damage.

Materials:

  • Neuronal cell cultures

  • MEM 1003

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide, H₂O₂)

  • Cell viability and reactive oxygen species (ROS) detection reagents (e.g., DCFH-DA)

Protocol:

  • Neuronal cells are plated as described above.

  • Cells are pre-treated with MEM 1003.

  • H₂O₂ is added to induce oxidative stress.

  • After incubation, cell viability is measured.

  • In parallel experiments, intracellular ROS levels can be quantified using a fluorescent probe like DCFH-DA.

  • The neuroprotective effect is determined by the ability of MEM 1003 to preserve cell viability and reduce ROS levels.

Potential Link to Rac Signaling Pathway

The user's initial query included "(Rac)", suggesting an interest in the Rac signaling pathway. While there is no direct evidence of MEM 1003 interacting with Rac, an indirect link can be postulated through the modulation of intracellular calcium levels.

The small GTPase Rac is a key regulator of the actin cytoskeleton and is involved in processes such as neuronal migration, dendritic spine morphology, and synaptic plasticity. Studies have shown that an increase in intracellular calcium can lead to the activation of Rac. This calcium-dependent Rac activation can be mediated by Protein Kinase C (PKC).

Therefore, by blocking L-type calcium channels, MEM 1003 reduces calcium influx, which could, in turn, modulate the activity of calcium-dependent signaling pathways, including those that lead to Rac activation. This represents a plausible, though unproven, hypothesis for an indirect effect of MEM 1003 on Rac signaling.

G cluster_upstream Upstream Events cluster_calcium Calcium Signaling cluster_downstream Downstream Signaling cluster_output Cellular Response Depolarization Membrane Depolarization LTCC L-Type Calcium Channel Depolarization->LTCC Ca_Influx Ca²⁺ Influx LTCC->Ca_Influx Ca_Increase Increased Intracellular [Ca²⁺] Ca_Influx->Ca_Increase PKC PKC Activation Ca_Increase->PKC Rac_Activation Rac Activation PKC->Rac_Activation Actin Actin Cytoskeleton Rearrangement Rac_Activation->Actin MEM1003 MEM 1003 MEM1003->LTCC blocks

Fig. 3: Hypothetical Indirect Modulation of Rac Signaling by MEM 1003.

Conclusion

MEM 1003 is a CNS-selective L-type calcium channel modulator with demonstrated neuroprotective effects in in vitro models. Its characterization through receptor binding assays and electrophysiological recordings has provided a solid foundation for understanding its mechanism of action. Although its clinical development was discontinued, the preclinical data for MEM 1003 remain a valuable resource for the ongoing development of novel therapeutics for neurodegenerative diseases. The potential indirect link to the Rac signaling pathway through the modulation of intracellular calcium highlights the complex interplay of signaling cascades in neuronal function and provides an interesting avenue for future research. This technical guide serves as a comprehensive resource for scientists and researchers in the field, summarizing the key in vitro properties of MEM 1003 and providing detailed methodologies for its characterization.

References

(Rac)-MEM 1003: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-MEM 1003, a potent, CNS-selective, L-type calcium channel antagonist of the dihydropyridine (B1217469) class, was investigated for its therapeutic potential in Alzheimer's disease. Preclinical studies demonstrated its capacity to ameliorate age-related cognitive deficits and exert neuroprotective effects. Developed by Memory Pharmaceuticals Corp., the compound, also known as MEM 1003, aimed to normalize aberrant neuronal calcium signaling, a key pathological feature implicated in neurodegenerative disorders.[1] Despite promising preclinical and early clinical safety data, the development of MEM 1003 was discontinued (B1498344) due to a failure to meet primary efficacy endpoints in Phase 2a clinical trials.[1] This guide provides a detailed overview of the available preclinical data for this compound, including quantitative data from key behavioral studies, experimental protocols, and a conceptualization of its mechanism of action.

Core Mechanism of Action

This compound is the racemic mixture of MEM 1003.[1] As a dihydropyridine compound, it functions as a potent L-type Ca2+ channel antagonist.[1] In the context of aging and Alzheimer's disease, neuronal calcium homeostasis is often disrupted, leading to excessive intracellular calcium levels. This calcium overload can trigger a cascade of detrimental events, including reduced neuronal excitability and, ultimately, cell death.[2] An increase in the density of L-type Ca2+ channels has been reported in the brains of aged individuals and those with Alzheimer's disease, exacerbating this issue.[2]

MEM 1003 was designed to selectively target these channels in the central nervous system, thereby restoring normal calcium signaling.[2] This selective action was a key differentiator from other L-type Ca2+ channel blockers, offering the potential for neuroprotection and improved cerebral blood flow without causing significant peripheral blood pressure reduction.[2]

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in the context of Alzheimer's disease pathology.

MEM1003_MoA cluster_pathology Alzheimer's Disease Pathology cluster_intervention Therapeutic Intervention Aging Aging / AD Pathology LTCC_up Upregulation of L-type Ca2+ Channels Aging->LTCC_up Ca_influx Excessive Ca2+ Influx LTCC_up->Ca_influx Neuronal_dysfunction Neuronal Dysfunction (e.g., excitotoxicity, apoptosis) Ca_influx->Neuronal_dysfunction MEM1003 This compound LTCC_block Blockade of L-type Ca2+ Channels MEM1003->LTCC_block LTCC_block->Ca_influx Ca_normalization Normalization of Ca2+ Homeostasis LTCC_block->Ca_normalization Neuroprotection Neuroprotection & Improved Neuronal Function Ca_normalization->Neuroprotection Preclinical_Workflow Animal_Model Select Animal Model (e.g., Aged Fischer 344 Rats) Behavioral_Task Choose Behavioral Task (e.g., Morris Water Maze, Attentional Set-Shifting) Animal_Model->Behavioral_Task Treatment_Groups Assign Treatment Groups (Vehicle, MEM 1003 doses) Behavioral_Task->Treatment_Groups Drug_Administration Administer this compound or Vehicle Treatment_Groups->Drug_Administration Data_Collection Conduct Behavioral Testing & Collect Data Drug_Administration->Data_Collection Statistical_Analysis Perform Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results Analyze and Interpret Results Statistical_Analysis->Results

References

(Rac)-MEM 1003: A Technical Overview of a CNS L-Type Calcium Channel Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-MEM 1003 is the racemic mixture of MEM 1003, a novel dihydropyridine (B1217469) compound that acts as a potent L-type calcium channel antagonist. Developed by Memory Pharmaceuticals, MEM 1003 was optimized for central nervous system (CNS) activity with the therapeutic goal of treating Alzheimer's disease and acute mania associated with bipolar disorder. The core mechanism of action centers on the modulation of aberrant neuronal calcium signaling, a pathological hallmark in several CNS conditions. Despite promising preclinical data and a favorable early clinical safety profile, the development of MEM 1003 was discontinued (B1498344) due to a failure to meet primary efficacy endpoints in Phase 2a clinical trials for both targeted indications. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, including its mechanism of action, pharmacological data, and the outcomes of its clinical development program.

Mechanism of Action

MEM 1003 is a potent modulator of L-type voltage-gated calcium channels (L-VGCCs), which are crucial for regulating calcium influx into neurons. In pathological states such as Alzheimer's disease, dysregulation of calcium homeostasis can lead to excessive intracellular calcium levels, contributing to synaptic dysfunction and neuronal cell death. MEM 1003 was designed to selectively target neuronal L-VGCCs to normalize calcium influx, thereby aiming to protect against neurotoxicity and restore normal neuronal function.[1][2] Preclinical studies suggested that MEM 1003 exhibited a degree of CNS selectivity, with a more pronounced effect on cerebral vasculature compared to peripheral systems, potentially offering a better safety profile regarding cardiovascular effects compared to other dihydropyridines.

Signaling Pathway

The proposed mechanism of action for MEM 1003 involves the direct blockade of L-type calcium channels, which in turn reduces the influx of extracellular calcium into the neuron. This reduction in intracellular calcium is hypothesized to mitigate the downstream pathological effects of calcium overload, such as the activation of apoptotic pathways and the disruption of synaptic plasticity.

MEM1003_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_channel L-type Ca²⁺ Channel Ca_ext->L_channel Influx Ca_int Ca²⁺ L_channel->Ca_int MEM1003 This compound MEM1003->L_channel Blockade downstream Downstream Pathological Cascades (e.g., Apoptosis, Synaptic Dysfunction) Ca_int->downstream Activates

Proposed mechanism of this compound action.

Preclinical Pharmacology

Limited preclinical data for MEM 1003 is publicly available, primarily from conference presentations. The following tables summarize the key findings.

In Vitro Pharmacology
ParameterMethodResult
L-type Ca²⁺ Channel BindingRadioligand binding assay with [3H]-(+)-PN200-110 in brain membrane preparations.Data not publicly available (described as a "potent" antagonist).
In Vivo Pharmacology & Efficacy
Animal ModelStudy TypeKey Findings
Aged RatsMorris Water MazeImproved spatial memory performance.
Aged RatsAttentional Set-ShiftingImproved attentional performance.
Animal ModelsVascular Smooth Muscle RelaxationSelective relaxation of cerebral versus peripheral vascular smooth muscle.
Experimental Protocols

Receptor Binding Assay: Brain membrane preparations were generated according to standard protocols. The binding assay was conducted by incubating various concentrations of MEM 1003 with the radioligand [3H]-(+)-PN200-110 (50 pM) and the membrane preparation at room temperature for two hours. Non-specific binding was determined in the presence of 10 µM nifedipine.

Slow Afterhyperpolarization (sAHP) Electrophysiology: Conventional hippocampal slices (400 µm) were prepared from male Fischer 344 rats. Whole-cell recordings were obtained from CA1 neurons. Cells were held in current-clamp mode at -60 mV. A 150 ms (B15284909) depolarizing current step (200-400 pA) was used to elicit a burst of three to four action potentials. The amplitude of the subsequent afterhyperpolarization was measured.

Clinical Development Program

The clinical development of MEM 1003 focused on Alzheimer's disease and acute mania in bipolar disorder. However, the program was terminated after Phase 2a trials failed to demonstrate efficacy.

Phase 2a Clinical Trial in Alzheimer's Disease (NCT00257673)

This multi-center, randomized, double-blind, placebo-controlled study enrolled 183 patients with mild to moderate Alzheimer's disease.[1]

Trial Design:

AD_Trial_Workflow start 183 Patients Mild-to-Moderate AD randomization Randomization start->randomization placebo Placebo (twice daily) randomization->placebo mem30 MEM 1003 30 mg (twice daily) randomization->mem30 mem90 MEM 1003 90 mg (twice daily) randomization->mem90 treatment 12-Week Double-Blind Treatment placebo->treatment mem30->treatment mem90->treatment followup 4-Week Single-Blind Placebo Follow-up treatment->followup endpoint Primary Endpoint: Change in ADAS-cog followup->endpoint

Workflow of the Phase 2a trial in Alzheimer's disease.

Efficacy Results: The trial failed to meet its primary endpoint, which was the mean change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog) score at 12 weeks.[1] The negative result was attributed in large part to an unusually high placebo response, particularly in the subgroup of patients on monotherapy.[1] In the subgroup of patients also receiving cholinesterase inhibitors, there was a trend favoring MEM 1003 over placebo on the ADAS-cog and secondary endpoints (Mini-Mental State Exam, Alzheimer's Disease Cooperative Study-Activities of Daily Living, Clinician Interview-Based Impression of Change with Caregiver Input, and the Neuropsychiatric Inventory), but these differences were not statistically significant.[1]

Safety and Tolerability: MEM 1003 was generally well-tolerated. The rates of treatment-emergent adverse events were similar across all treatment arms.[1] There were seven serious adverse events in five subjects, including two deaths. Four of these subjects were in the 30 mg dose group and one in the 90 mg dose group.[1] None of the serious adverse events were considered to be treatment-related by the investigators.[1]

Phase 2a Clinical Trial in Bipolar Mania (NCT00374920)

This multi-center, double-blind, randomized, placebo-controlled study evaluated the safety and efficacy of MEM 1003 for the treatment of acute mania in 84 patients with bipolar disorder.

Efficacy Results: The trial failed to meet its primary and secondary endpoints. There was no statistically significant difference between MEM 1003 and placebo in the percentage of patients with at least a 50% improvement from baseline in the Young Mania Rating Scale (YMRS) at 21 days. Secondary endpoints, including the mean change from baseline in the YMRS and other scales, also showed no benefit.

Safety and Tolerability: MEM 1003 was reported to be safe and generally well-tolerated in this study.

Conclusion

This compound was a CNS-optimized L-type calcium channel antagonist that showed promise in preclinical models of cognitive dysfunction. However, this preclinical potential did not translate into clinical efficacy in Phase 2a trials for either Alzheimer's disease or acute mania in bipolar disorder. The failure of these trials led to the discontinuation of its development. The case of MEM 1003 highlights the challenges in translating preclinical findings in CNS disorders to successful clinical outcomes and underscores the complexities of targeting the calcium signaling pathway for these conditions. The publicly available data, primarily from press releases, provides a top-level overview of the compound's journey, but a more detailed understanding is limited by the lack of fully published clinical trial results.

References

(Rac)-MEM 1003: A Technical Guide on a CNS-Selective L-Type Calcium Channel Modulator and its Role in Neuronal Calcium Dysregulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-MEM 1003 is the racemic mixture of MEM 1003, a dihydropyridine (B1217469) derivative designed as a potent, central nervous system (CNS)-selective L-type voltage-sensitive calcium channel (L-VSCC) antagonist.[1][2] Developed by Memory Pharmaceuticals, MEM 1003 was investigated for its therapeutic potential in neurological disorders characterized by neuronal calcium dysregulation, notably Alzheimer's disease and bipolar disorder.[3] The rationale for its development was based on the hypothesis that aberrant calcium influx through L-type channels contributes to the pathophysiology of these conditions.[4][5][6] Preclinical studies in aged animal models suggested pro-cognitive effects. However, the compound ultimately failed to demonstrate efficacy in Phase 2a clinical trials for both Alzheimer's disease and acute mania in bipolar disorder, leading to the discontinuation of its development. This guide provides a comprehensive technical overview of this compound, summarizing the available preclinical and clinical data, detailing relevant experimental methodologies, and illustrating the key signaling pathways and experimental workflows.

Introduction: Neuronal Calcium Dysregulation in Neurological Disorders

Calcium (Ca2+) is a ubiquitous second messenger crucial for a multitude of neuronal functions, including neurotransmitter release, synaptic plasticity, and gene expression.[7] The tight regulation of intracellular calcium concentrations is paramount for normal neuronal function. Dysregulation of calcium homeostasis, often characterized by sustained increases in intracellular calcium, is a common pathological feature in several neurological and psychiatric disorders.[7][8][9]

L-type voltage-sensitive calcium channels (L-VSCCs), particularly the Cav1.2 and Cav1.3 subtypes, are key regulators of calcium influx in response to neuronal depolarization.[10] In conditions like Alzheimer's disease, there is evidence of increased L-VSCC expression and function in brain regions critical for memory, such as the hippocampus.[4] This can lead to excessive calcium influx, contributing to excitotoxicity, synaptic dysfunction, and ultimately, neuronal cell death.[11] Similarly, alterations in calcium signaling have been consistently implicated in the pathophysiology of bipolar disorder, with studies showing elevated intracellular calcium levels in patients.[5][6][9] Therefore, the modulation of L-VSCCs with selective antagonists like MEM 1003 was considered a promising therapeutic strategy.

This compound: Preclinical Data

Preclinical investigations with MEM 1003 suggested a favorable profile for treating CNS disorders, with evidence of cognitive enhancement in aged animals and a degree of CNS selectivity.

In Vitro and Ex Vivo Electrophysiology

While specific binding affinity data such as IC50 or Ki values for this compound on L-type calcium channels are not publicly available, its mechanism as a potent L-type Ca2+ channel antagonist has been described.[1][2]

One key preclinical finding was the effect of MEM 1003 on the slow afterhyperpolarization (sAHP) in hippocampal neurons. The sAHP is a prolonged hyperpolarization following a burst of action potentials, mediated by calcium-activated potassium channels, which can limit neuronal excitability. In aged neurons, an exaggerated sAHP is thought to contribute to cognitive decline. MEM 1003 was shown to reduce the sAHP, thereby potentially increasing neuronal excitability and improving cognitive function.

Animal Models of Cognitive Impairment

Studies in aged, cognitively impaired Fischer 344 rats were conducted to evaluate the pro-cognitive effects of MEM 1003. These studies utilized behavioral assays such as the Morris water maze and the attentional set-shifting task.

Table 1: Preclinical Efficacy of MEM 1003 in Aged Rats

Behavioral AssayAnimal ModelDosingKey Findings
Morris Water MazeAged, cognitively impaired Fischer 344 rats1.0 and 10.0 mg/kg, i.p.Improved spatial memory and attentional performance.
Attentional Set-Shifting TaskAged, cognitively impaired Fischer 344 rats1.0 and 10.0 mg/kg, i.p.Data not publicly available, but suggested improvements in cognitive flexibility.
CNS Selectivity

A significant aspect of MEM 1003's preclinical profile was its reported CNS-selective vascular effects. It was found to relax cerebral vascular smooth muscle to a greater extent than peripheral vascular smooth muscle. This suggested a potential to improve cerebral blood flow without causing significant peripheral hypotension, a common side effect of non-selective L-type calcium channel blockers.

Clinical Trials and Outcomes

Despite promising preclinical data, MEM 1003 did not demonstrate efficacy in Phase 2a clinical trials for Alzheimer's disease and bipolar mania.

Phase 2a Trial in Alzheimer's Disease (NCT00257673)

This multicenter, randomized, double-blind, placebo-controlled study enrolled 183 individuals with mild to moderate Alzheimer's disease.[8] Participants received either MEM 1003 (30 mg or 90 mg, twice daily) or a placebo for 12 weeks. The primary endpoint was the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog).

The trial failed to meet its primary endpoint.[8] While a positive trend was observed in a subgroup of patients already receiving cholinesterase inhibitors, this was not statistically significant. The monotherapy arm was confounded by a large placebo response.[8]

Table 2: Overview of Phase 2a Alzheimer's Disease Trial (NCT00257673)

ParameterDescription
Condition Mild to Moderate Alzheimer's Disease
Number of Participants 183
Treatment Arms MEM 1003 (30 mg BID), MEM 1003 (90 mg BID), Placebo
Treatment Duration 12 weeks
Primary Outcome Measure Change from baseline in ADAS-cog score
Result Failed to meet primary endpoint
Phase 2a Trial in Bipolar Mania (NCT00374920)

This multicenter, double-blind, randomized, placebo-controlled study evaluated the efficacy and safety of MEM 1003 in 84 patients with acute mania associated with bipolar disorder. The primary outcome was the change from baseline in the Young Mania Rating Scale (YMRS) at 21 days.

This trial also failed to meet its primary and secondary endpoints. No significant difference was observed between the MEM 1003 and placebo groups in the reduction of mania symptoms as measured by the YMRS.

Table 3: Overview of Phase 2a Bipolar Mania Trial (NCT00374920)

ParameterDescription
Condition Acute Mania in Bipolar Disorder
Number of Participants 84
Treatment Arms MEM 1003, Placebo
Treatment Duration 21 days
Primary Outcome Measure Change from baseline in YMRS score
Result Failed to meet primary endpoint

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Slow Afterhyperpolarization (sAHP) Measurement
  • Objective: To measure the effect of this compound on the sAHP in hippocampal pyramidal neurons.

  • Preparation: Prepare acute hippocampal slices (300-400 µm) from adult rats. Slices are maintained in artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2.

  • Recording:

    • Visualize CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.

    • Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).

    • Record in current-clamp mode.

    • Evoke a train of action potentials by injecting a depolarizing current pulse (e.g., 500-1000 pA for 100-200 ms).

    • Measure the sAHP as the peak hyperpolarization following the action potential train, typically occurring several hundred milliseconds after the stimulus.

  • Drug Application: this compound is applied via bath perfusion at desired concentrations.

  • Analysis: Compare the amplitude and duration of the sAHP before and after drug application.

Morris Water Maze for Spatial Memory Assessment in Aged Rats
  • Objective: To assess the effect of this compound on spatial learning and memory.

  • Apparatus: A circular pool (approximately 1.5-2 m in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface in one quadrant. The pool is surrounded by distinct visual cues.

  • Procedure:

    • Acquisition Phase: Over several days, rats are given multiple trials per day to find the hidden platform from different starting locations. The latency to find the platform and the path taken are recorded.

    • Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an index of spatial memory.

  • Dosing: this compound or vehicle is administered intraperitoneally (i.p.) at specified times before the trials (e.g., 30 minutes).[3]

  • Analysis: Compare the escape latency, path length, and time spent in the target quadrant between the treatment and control groups.

Attentional Set-Shifting Task for Cognitive Flexibility Assessment in Rats
  • Objective: To evaluate the effect of this compound on executive function and cognitive flexibility.[12][13]

  • Apparatus: A testing chamber with two digging pots. The pots can be differentiated by the digging medium (e.g., sand vs. woodchips) and an odor cue. A food reward is buried in one of the pots.

  • Procedure: The task consists of a series of discriminations where the rat must learn a rule to find the reward. The rules are based on either the digging medium or the odor. The key measure is the ability of the rat to shift its attention when the rule changes (e.g., from a rule based on the medium to a rule based on the odor - an extradimensional shift).

  • Dosing: this compound or vehicle is administered prior to the testing session.

  • Analysis: The number of trials required to reach a set criterion of correct choices is the primary measure. An improvement is indicated by fewer trials to criterion, particularly during the extradimensional shift phase.

Signaling Pathways and Workflows

Signaling Pathway of Neuronal Calcium Dysregulation and L-Type Channel Blockade

G cluster_0 Pathophysiological State (e.g., Alzheimer's Disease) cluster_1 Therapeutic Intervention Aging_AD Aging / Alzheimer's Disease L_VSCC_up Upregulation of L-type Ca2+ Channels Aging_AD->L_VSCC_up Ca_influx ↑ Excessive Ca2+ Influx L_VSCC_up->Ca_influx Ca_dysregulation Neuronal Ca2+ Dysregulation Ca_influx->Ca_dysregulation Excitotoxicity Excitotoxicity & Synaptic Dysfunction Ca_dysregulation->Excitotoxicity Neuronal_death Neuronal Death Excitotoxicity->Neuronal_death MEM_1003 This compound L_VSCC_block Blockade of L-type Ca2+ Channels MEM_1003->L_VSCC_block Antagonism L_VSCC_block->Ca_influx Ca_influx_norm Normalization of Ca2+ Influx L_VSCC_block->Ca_influx_norm Neuroprotection Neuroprotection & Improved Synaptic Function Ca_influx_norm->Neuroprotection

Caption: Hypothesized mechanism of this compound in neuronal calcium dysregulation.

Experimental Workflow for Preclinical Evaluation of this compound

G cluster_0 In Vitro / Ex Vivo cluster_1 In Vivo - Animal Models cluster_2 Data Analysis Binding_Assay L-type Ca2+ Channel Binding Assay (Determine IC50/Ki) Analysis Statistical Analysis of Behavioral and Electrophysiological Data Binding_Assay->Analysis Electrophysiology Whole-Cell Patch Clamp (Measure sAHP) Electrophysiology->Analysis Animal_Model Aged, Cognitively Impaired Rats Dosing Administer this compound or Vehicle Animal_Model->Dosing Behavioral_Testing Behavioral Assays Dosing->Behavioral_Testing MWM Morris Water Maze (Spatial Memory) Behavioral_Testing->MWM ASST Attentional Set-Shifting (Cognitive Flexibility) Behavioral_Testing->ASST MWM->Analysis ASST->Analysis Conclusion Evaluate Pro-cognitive Efficacy Analysis->Conclusion

Caption: Workflow for the preclinical assessment of this compound's pro-cognitive effects.

Conclusion

This compound represents a rational drug design approach targeting a well-implicated pathological mechanism in several CNS disorders. The preclinical data for MEM 1003 were encouraging, suggesting that a CNS-selective L-type calcium channel blocker could offer therapeutic benefits for cognitive deficits associated with aging and neurodegenerative diseases. However, the failure to translate these preclinical findings into clinical efficacy in Phase 2a trials for both Alzheimer's disease and bipolar mania underscores the complexities of these disorders and the challenges of drug development in this space. The lack of detailed public data from these trials limits a full quantitative analysis of its clinical performance. Nevertheless, the story of this compound provides valuable insights for the continued development of therapeutics targeting neuronal calcium dysregulation.

References

(Rac)-MEM 1003: A Technical Guide on Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-MEM 1003 is the racemic mixture of MEM 1003, a novel dihydropyridine (B1217469) L-type calcium channel antagonist. It was developed by Memory Pharmaceuticals for the potential treatment of Alzheimer's disease and bipolar disorder. The core of its mechanism of action was the modulation of aberrant neuronal calcium homeostasis, a pathological hallmark in several neurodegenerative and psychiatric conditions. Preclinical studies demonstrated neuroprotective effects and cognitive enhancement in animal models. However, the clinical development of MEM 1003 was discontinued (B1498344) following Phase 2a trials that failed to meet their primary efficacy endpoints for both Alzheimer's disease and acute mania in bipolar disorder. This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, based on publicly available data and established principles of drug development.

Pharmacology

Mechanism of Action

This compound acts as an antagonist of L-type voltage-gated calcium channels (L-VGCCs). In pathological states such as Alzheimer's disease, dysregulation of calcium homeostasis can lead to excessive intracellular calcium levels, triggering a cascade of neurotoxic events including mitochondrial dysfunction, activation of apoptotic pathways, and impaired synaptic plasticity. By blocking L-VGCCs, this compound was intended to reduce this excessive calcium influx, thereby restoring a more physiological intracellular calcium concentration and mitigating downstream neurotoxicity. The dihydropyridine class of compounds, to which MEM 1003 belongs, typically binds to the α1 subunit of the L-type calcium channel.

Pharmacodynamics

Preclinical studies suggested that MEM 1003 exhibited a degree of selectivity for the central nervous system (CNS) over the periphery. This was a key desired feature, as many L-type calcium channel blockers have significant cardiovascular effects, such as vasodilation and hypotension, which could be limiting in a CNS-targeted therapy. The intended pharmacodynamic effects in the CNS included the normalization of neuronal excitability and protection against excitotoxicity.

Pharmacokinetics

Detailed pharmacokinetic data for this compound are not publicly available. The tables below outline the typical parameters that would have been assessed during its preclinical and clinical development.

Table 1: Preclinical Pharmacokinetic Parameters of this compound

ParameterSpeciesValue
Absorption
Bioavailability (%)Data not publicly availableData not publicly available
Tmax (h)Data not publicly availableData not publicly available
Distribution
Volume of Distribution (Vd) (L/kg)Data not publicly availableData not publicly available
Protein Binding (%)Data not publicly availableData not publicly available
Metabolism
Primary Metabolizing EnzymesData not publicly availableData not publicly available
Major MetabolitesData not publicly availableData not publicly available
Excretion
Half-life (t1/2) (h)Data not publicly availableData not publicly available
Clearance (CL) (L/h/kg)Data not publicly availableData not publicly available
Primary Route of ExcretionData not publicly availableData not publicly available

Table 2: Human Pharmacokinetic Parameters of this compound (from Phase 1 studies)

ParameterDoseValue
Cmax (ng/mL)Data not publicly availableData not publicly available
Tmax (h)Data not publicly availableData not publicly available
AUC (ng·h/mL)Data not publicly availableData not publicly available
Half-life (t1/2) (h)Data not publicly availableData not publicly available
Clearance (CL) (L/h)Data not publicly availableData not publicly available

Toxicology

Comprehensive toxicology data for this compound are not available in the public domain. The following table summarizes the types of toxicological assessments that would have been conducted as part of its preclinical safety evaluation. In clinical trials, MEM 1003 was reported to be generally well-tolerated. However, in the Phase 2a trial for Alzheimer's disease, seven serious adverse events, including two deaths, were reported in the treatment groups, although none were deemed to be treatment-related by the investigators.

Table 3: Summary of Preclinical Toxicology Studies for this compound

Study TypeSpeciesKey Findings
Acute Toxicity
Single-Dose Toxicity (LD50)Data not publicly availableData not publicly available
Sub-chronic Toxicity
Repeat-Dose Toxicity (e.g., 28-day, 90-day)Data not publicly availableData not publicly available
Genotoxicity
Ames Test (in vitro)Data not publicly availableData not publicly available
Chromosomal Aberration Assay (in vitro)Data not publicly availableData not publicly available
Micronucleus Test (in vivo)Data not publicly availableData not publicly available
Safety Pharmacology
Cardiovascular (e.g., hERG assay, telemetry in large animals)Data not publicly availableData not publicly available
Central Nervous SystemData not publicly availableData not publicly available
RespiratoryData not publicly availableData not publicly available
Reproductive and Developmental Toxicity Data not publicly availableData not publicly available

Experimental Protocols

Detailed experimental protocols for this compound are proprietary to Memory Pharmaceuticals and are not publicly available. The following are generalized methodologies that are standard in the industry for the preclinical and clinical evaluation of a compound like this compound.

In Vitro Pharmacology: L-Type Calcium Channel Binding Assay
  • Objective: To determine the binding affinity of this compound for the L-type calcium channel.

  • Methodology:

    • Membrane Preparation: Synaptosomal membranes are prepared from a relevant brain region (e.g., cortex or hippocampus) of a suitable animal model (e.g., rat).

    • Radioligand Binding: A radiolabeled L-type calcium channel antagonist (e.g., [³H]-nitrendipine) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

    • Incubation and Separation: The mixture is incubated to allow for binding equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist. Specific binding is calculated by subtracting non-specific from total binding. The inhibition constant (Ki) of this compound is determined by non-linear regression analysis of the competition binding data.

In Vivo Pharmacology: Morris Water Maze for Cognitive Enhancement
  • Objective: To assess the effect of this compound on learning and memory in an animal model of cognitive impairment.

  • Methodology:

    • Animal Model: Aged rodents or a transgenic model of Alzheimer's disease are used.

    • Apparatus: A circular pool filled with opaque water, with a hidden escape platform.

    • Acquisition Phase: Animals are trained over several days to find the hidden platform using spatial cues in the room. This compound or vehicle is administered prior to each training session. Latency to find the platform and path length are recorded.

    • Probe Trial: The platform is removed, and the animal is allowed to swim for a set period. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.

    • Data Analysis: Performance metrics (escape latency, path length, time in target quadrant) are compared between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).

Preclinical Toxicology: Repeat-Dose Toxicity Study
  • Objective: To evaluate the potential toxicity of this compound after repeated administration over a defined period.

  • Methodology:

    • Species Selection: Two species are typically used, one rodent (e.g., rat) and one non-rodent (e.g., dog).

    • Dose Groups: At least three dose levels (low, mid, high) and a vehicle control group are included.

    • Administration: The drug is administered daily for a specified duration (e.g., 28 or 90 days) via the intended clinical route (e.g., oral).

    • In-life Observations: Clinical signs, body weight, food consumption, and ophthalmoscopy are monitored throughout the study.

    • Clinical Pathology: Blood and urine samples are collected at specified time points for hematology, clinical chemistry, and urinalysis.

    • Terminal Procedures: At the end of the study, animals are euthanized, and a full necropsy is performed. Organ weights are recorded, and tissues are collected for histopathological examination.

    • Data Analysis: All data are analyzed for dose-related changes and to identify any target organs of toxicity. The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Clinical Trial: Phase 2a in Alzheimer's Disease
  • Objective: To assess the efficacy and safety of MEM 1003 in patients with mild to moderate Alzheimer's disease.

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled study.

  • Patient Population: Subjects diagnosed with mild to moderate Alzheimer's disease.

  • Intervention: Patients are randomized to receive one of multiple doses of MEM 1003 or a placebo for a specified treatment period (e.g., 12 weeks).

  • Outcome Measures:

    • Primary Endpoint: Change from baseline in a cognitive assessment scale, such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).

    • Secondary Endpoints: Changes in other cognitive and functional measures (e.g., Mini-Mental State Examination, Clinician's Interview-Based Impression of Change).

    • Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

  • Data Analysis: The primary efficacy endpoint is analyzed by comparing the change from baseline in the treatment groups to the placebo group.

Visualizations

Signaling Pathway

MEM1003_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Depolarization Depolarization L_type_Ca_Channel L-type Ca2+ Channel Depolarization->L_type_Ca_Channel Activates Ca_ion Ca2+ L_type_Ca_Channel->Ca_ion Ca2+ Influx Calmodulin Calmodulin Ca_ion->Calmodulin Activates Neuronal_Dysfunction Neuronal Dysfunction (Excitotoxicity, Apoptosis) Ca_ion->Neuronal_Dysfunction Leads to CaMKII CaMKII Calmodulin->CaMKII Activates CREB_Phosphorylation CREB Phosphorylation CaMKII->CREB_Phosphorylation Gene_Expression Altered Gene Expression CREB_Phosphorylation->Gene_Expression MEM1003 This compound MEM1003->L_type_Ca_Channel Blocks

Caption: this compound blocks L-type calcium channels, inhibiting excessive Ca2+ influx and downstream neurotoxic signaling pathways.

Experimental Workflow

Drug_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_regulatory Regulatory Discovery Drug Discovery & Lead Optimization In_Vitro In Vitro Studies (Binding, Efficacy, Safety) Discovery->In_Vitro In_Vivo In Vivo Studies (PK, Efficacy, Toxicology) In_Vitro->In_Vivo IND_Enabling IND-Enabling Toxicology & CMC In_Vivo->IND_Enabling IND_Submission IND Submission IND_Enabling->IND_Submission Phase1 Phase 1 (Safety & PK in Healthy Volunteers) Phase2 Phase 2 (Efficacy & Dosing in Patients) Phase1->Phase2 Phase3 Phase 3 (Large-scale Efficacy & Safety) Phase2->Phase3 If Successful Discontinuation Development Discontinued Phase2->Discontinuation Failed to meet primary endpoint NDA_Submission NDA Submission Phase3->NDA_Submission IND_Submission->Phase1

Caption: The development pathway of this compound, from preclinical studies to its discontinuation in Phase 2 clinical trials.

Unraveling the Intellectual Property Landscape of (Rac)-MEM 1003: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-MEM 1003, also identified by the synonym BAY Z 4406, is a racemic dihydropyridine (B1217469) derivative investigated for its potential as a neuronal L-type calcium channel modulator. Developed by Memory Pharmaceuticals in collaboration with Bayer AG, the compound showed initial promise in preclinical studies for neurodegenerative disorders such as Alzheimer's disease. However, its clinical development was ultimately discontinued (B1498344) following Phase IIa trials that failed to demonstrate sufficient efficacy. This technical guide provides an in-depth analysis of the intellectual property surrounding this compound, including its chemical identity, relevant patent landscape, and a summary of its known biological activity and clinical evaluation.

Core Intellectual Property: Composition of Matter

The primary intellectual property protecting a novel pharmaceutical compound is its composition of matter patent. For this compound, the key identifier is its Chemical Abstracts Service (CAS) number: 165187-25-7 [1]. While a singular, definitive patent explicitly claiming "this compound" by name has not been prominently disclosed in publicly available documents, the intellectual property rights are understood to be held by Bayer AG and were licensed to Memory Pharmaceuticals for development.

Based on its classification as a dihydropyridine and its development timeline, the core patents protecting this compound are likely to be found within a series of patents filed by Bayer AG covering novel dihydropyridine derivatives for the treatment of neurodegenerative diseases.

Chemical Structure

A specific, publicly available chemical structure for this compound or BAY Z 4406 remains elusive in readily accessible scientific literature and patent databases. This is not uncommon for compounds whose development was halted at an early stage. However, based on its description as a "nimodipine analog" and a "dihydropyridine," its core structure can be inferred to contain the 1,4-dihydropyridine (B1200194) heterocyclic ring system, which is characteristic of this class of calcium channel blockers.

Patent Landscape and Method of Use

The broader patent landscape for dihydropyridine derivatives in the context of neurodegenerative diseases is extensive, with numerous patents filed by Bayer AG and other pharmaceutical companies. These patents generally claim novel chemical structures and their "method of use" in treating conditions such as dementia, Alzheimer's disease, and other cognitive impairments.

While a specific method of use patent for this compound has not been identified, the clinical trials conducted by Memory Pharmaceuticals clearly indicate its intended application in the treatment of Alzheimer's disease and bipolar disorder. Any encompassing patent would likely include claims for the use of the compound in modulating L-type calcium channels to achieve a therapeutic effect in these and related neurological conditions.

Experimental Protocols and Preclinical Data

Detailed experimental protocols for the synthesis and evaluation of this compound are not extensively published. However, general methodologies for the synthesis of dihydropyridine compounds and assays for evaluating L-type calcium channel modulation are well-established in the scientific literature.

General Synthesis of 1,4-Dihydropyridines (Hantzsch Synthesis)

The Hantzsch dihydropyridine synthesis is a classical and widely used method for preparing this class of compounds. A typical protocol involves a one-pot condensation reaction of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate.

Experimental Workflow: Hantzsch Dihydropyridine Synthesis

Hantzsch_Synthesis reagents Aldehyde + 2x β-Ketoester + Ammonia/Ammonium Acetate solvent Solvent (e.g., Ethanol) reagents->solvent Dissolve reaction Reflux solvent->reaction Heat workup Reaction Work-up (Cooling, Filtration) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product 1,4-Dihydropyridine Product purification->product

Caption: General workflow for the Hantzsch synthesis of 1,4-dihydropyridines.

In Vitro Evaluation of L-type Calcium Channel Blockade

The activity of this compound as an L-type calcium channel modulator would have been determined using in vitro electrophysiological or radioligand binding assays.

Experimental Workflow: In Vitro Assay

In_Vitro_Assay cluster_radioligand Radioligand Binding Assay cluster_electro Electrophysiology (Patch Clamp) radioligand_prep Prepare cell membranes expressing L-type calcium channels radioligand_incubation Incubate membranes with radiolabeled ligand (e.g., [3H]nitrendipine) and This compound at various concentrations radioligand_prep->radioligand_incubation radioligand_separation Separate bound and free ligand radioligand_incubation->radioligand_separation radioligand_quantification Quantify radioactivity to determine binding affinity (Ki) radioligand_separation->radioligand_quantification electro_prep Culture cells expressing L-type calcium channels electro_patch Perform whole-cell patch clamp recordings electro_prep->electro_patch electro_application Apply this compound and measure changes in calcium current (IC50) electro_patch->electro_application Signaling_Pathway node_depolarization Neuronal Depolarization node_ltcc L-type Calcium Channel (LTCC) node_depolarization->node_ltcc Activates node_calcium Ca2+ Influx node_ltcc->node_calcium node_downstream Downstream Signaling Cascades (e.g., Calmodulin, CaMKII) node_calcium->node_downstream node_pathology Neuronal Dysfunction & Cell Death (in Alzheimer's Disease) node_downstream->node_pathology Contributes to node_mem1003 This compound node_mem1003->node_ltcc Blocks

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Dihydropyridine (B1217469) L-Type Calcium Channel Blockers

Dihydropyridine (DHP) calcium channel blockers (CCBs) are a cornerstone in the management of cardiovascular diseases, primarily hypertension and angina. This technical guide provides a comprehensive overview of their mechanism of action, structure-activity relationships, pharmacokinetics, and the experimental protocols used for their evaluation.

Core Mechanism of Action

Dihydropyridines exert their therapeutic effects by selectively targeting L-type voltage-gated calcium channels (LTCCs), which are abundant in vascular smooth muscle. These channels are crucial for regulating calcium (Ca²⁺) influx, a key step in the excitation-contraction coupling process.

The primary mechanism involves:

  • Binding: DHPs bind to a specific site on the α1 subunit of the LTCC.

  • Inhibition: This binding stabilizes the channel in an inactive state, inhibiting the influx of extracellular Ca²⁺ into the cell.

  • Vasodilation: The resulting decrease in intracellular Ca²⁺ concentration in vascular smooth muscle cells leads to relaxation and vasodilation (widening of blood vessels).

  • Blood Pressure Reduction: Widespread vasodilation reduces systemic vascular resistance, which in turn lowers arterial blood pressure.

Unlike non-dihydropyridine CCBs, DHPs have a predominant effect on blood vessels with minimal impact on the heart's contractility or conduction at therapeutic doses. However, some studies suggest a dual mode of action, where certain dihydropyridines may also induce the release of nitric oxide (NO) from the vascular endothelium, contributing to their vasodilatory effect.

Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Depolarization Membrane Depolarization LTCC L-Type Ca²⁺ Channel (α1 Subunit) Depolarization->LTCC Opens Ca_Influx LTCC->Ca_Influx DHP Dihydropyridine Blocker DHP->LTCC Binds & Inhibits Relaxation Vasodilation (Relaxation) DHP->Relaxation Promotes Ca_Increase ↑ [Ca²⁺]i Ca_Influx->Ca_Increase Leads to Calmodulin Calmodulin Activation Ca_Increase->Calmodulin MLCK MLCK Activation Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction

Mechanism of dihydropyridine action on vascular smooth muscle cells.

Structure-Activity Relationship (SAR)

The therapeutic efficacy of dihydropyridines is intrinsically linked to their chemical structure, centered around a 1,4-dihydropyridine (B1200194) ring.

Key structural features for optimal activity include:

  • 1,4-Dihydropyridine Ring: This core scaffold is essential for activity.

  • Aryl Group at C4: A substituted phenyl ring at the 4-position is critical. Electron-withdrawing groups (e.g., -NO₂, -Cl) on this ring generally enhance antagonist activity.

  • Ester Groups at C3 and C5: These groups are important for binding and optimizing activity. The nature of the ester can influence tissue selectivity and pharmacokinetic properties.

  • Alkyl Groups at C2 and C6: Small alkyl groups, typically methyl groups, are required for optimal potency and duration of action.

SAR cluster_core Core 1,4-Dihydropyridine Structure cluster_reqs Key Requirements for Activity Structure R1 C4-Aryl Group: - Essential for activity - Electron-withdrawing subs. enhance potency R2R6 C2 & C6 Alkyl Groups: - Small groups (e.g., -CH₃) optimal R3R5 C3 & C5 Ester Groups: - Important for binding affinity NH N1-H: - Unsubstituted nitrogen is preferred

Core structure and key activity requirements for dihydropyridines.

Pharmacokinetic Properties

The clinical utility of different DHP agents is largely determined by their pharmacokinetic profiles. Newer generation drugs were developed to have longer half-lives, allowing for once-daily dosing and providing more consistent blood pressure control. Most DHPs are extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2]

Drug Oral Bioavailability (%) Protein Binding (%) Elimination Half-Life (t½) Metabolism
Amlodipine 64 - 90%[1]~97%30 - 50 hours[1]Hepatic (CYP3A4)
Nifedipine (ER) ~90%[1]>95%2 - 5 hours[1]Hepatic (CYP3A4), extensive first-pass[1]
Felodipine ~15% (high first-pass)>99%11 - 16 hours[1]Hepatic (CYP3A4), extensive first-pass[1]
Nicardipine ~35%>95%2 - 4 hoursHepatic (CYP3A4), P-gp substrate[2]
Isradipine 15 - 24%~97%8 hoursHepatic (CYP3A4), extensive first-pass
Clevidipine N/A (IV only)>99.5%~1 minuteBlood and tissue esterases

Table 1: Comparative pharmacokinetic properties of common dihydropyridine CCBs.

Binding Affinity Data

The potency of DHP blockers is often quantified by their binding affinity for the L-type calcium channel. This is typically determined through radioligand binding assays, which measure the concentration of the drug required to inhibit the binding of a radiolabeled DHP by 50% (IC₅₀).

Drug Receptor Source Radioligand IC₅₀ (nM)
Isradipine Rabbit Skeletal Muscle(+)-[³H]PN200-1100.06
Nisoldipine Human CaV1.2N/A0.013
Nicardipine Human CaV1.2N/A0.194
Nifedipine Human CaV1.2N/A0.124
Amlodipine Human CaV1.2N/A0.054

Table 2: Representative binding affinities (IC₅₀) of dihydropyridines for the L-type calcium channel.

Key Experimental Protocols

Evaluating the activity and mechanism of DHP CCBs involves a range of specialized in vitro techniques.

Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration in response to channel modulation. It is a cornerstone for screening compounds for CCB activity.

  • Objective: To quantify the inhibition of depolarization-induced calcium influx by a test compound.

  • Methodology:

    • Cell Culture: Human Embryonic Kidney (HEK293) cells or Vascular Smooth Muscle Cells (VSMCs) are cultured on glass coverslips to ~80-90% confluency.[3]

    • Dye Loading: Cells are incubated with a ratiometric fluorescent calcium indicator, such as Fura-2 AM (1-5 µM), for 30-60 minutes at room temperature or 37°C.[4][5] The AM ester allows the dye to cross the cell membrane.

    • De-esterification: Intracellular esterases cleave the AM group, trapping the active Fura-2 dye inside the cell. A wash step of ~30 minutes allows this process to complete.[4]

    • Fluorescence Measurement: The coverslip is mounted on an imaging chamber on a fluorescence microscope. Cells are excited at two wavelengths (typically 340 nm and 380 nm), and emission is recorded at ~510 nm.[5][6]

    • Assay Procedure: A baseline fluorescence ratio (F340/F380) is established. The test compound (DHP) is added, followed by a depolarizing agent (e.g., high concentration of potassium chloride, KCl) to open the LTCCs.

    • Data Analysis: The ratio of fluorescence (F340/F380) is proportional to the intracellular calcium concentration. The ability of the DHP to block the KCl-induced rise in the ratio is used to determine its inhibitory potency (IC₅₀).[5]

Calcium_Imaging_Workflow Start Start Culture 1. Cell Culture (e.g., VSMCs on coverslips) Start->Culture Load 2. Dye Loading (Incubate with Fura-2 AM) Culture->Load Wash 3. Wash & De-esterify (Trap dye in cytosol) Load->Wash Mount 4. Mount on Microscope Wash->Mount Baseline 5. Record Baseline Fluorescence Ratio (F340/F380) Mount->Baseline Add_DHP 6. Add DHP Compound Baseline->Add_DHP Add_KCl 7. Add Depolarizing Agent (e.g., high KCl) Add_DHP->Add_KCl Record_Response 8. Record Fluorescence Response Add_KCl->Record_Response Analyze 9. Data Analysis (Calculate IC₅₀) Record_Response->Analyze End End Analyze->End

Workflow for a typical Fura-2 AM calcium imaging experiment.
Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique provides a direct measure of ion channel activity, allowing for detailed characterization of drug-channel interactions.

  • Objective: To directly measure the flow of ionic current through L-type calcium channels and its inhibition by DHPs.

  • Methodology:

    • Preparation: A single cell is identified under a microscope.

    • Pipette & Seal: A glass micropipette with a very fine tip (~1 µm diameter), filled with an intracellular-like solution, is pressed against the cell membrane.[7] Gentle suction is applied to form a high-resistance "gigaseal" (resistance > 1 GΩ).[8]

    • Whole-Cell Configuration: A brief pulse of stronger suction or voltage is applied to rupture the membrane patch under the pipette tip, establishing electrical and molecular access to the cell's interior.[9]

    • Voltage Clamp: The cell's membrane potential is clamped at a set holding potential (e.g., -70 mV) by an amplifier.

    • Recording: Depolarizing voltage steps are applied to activate the LTCCs, and the resulting inward Ca²⁺ current is recorded.

    • Drug Application: The DHP compound is applied to the cell via the perfusion system, and the voltage-step protocol is repeated. The reduction in current amplitude indicates the degree of channel blockade.

Radioligand Binding Assay

This assay is used to determine the affinity (Kᵢ) and density (Bₘₐₓ) of receptors for a given drug.

  • Objective: To quantify the binding parameters of a test DHP compound to the LTCC.

  • Methodology:

    • Membrane Preparation: A tissue source rich in LTCCs (e.g., rat brain, skeletal muscle) is homogenized, and the cell membranes are isolated by centrifugation.[10]

    • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled DHP (e.g., [³H]PN200-110) and varying concentrations of the unlabeled test compound.

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.[10][11]

    • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (concentration of test drug that displaces 50% of the radioligand) is determined. The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[11]

References

Methodological & Application

Application Notes and Protocols for (Rac)-MEM 1003 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-MEM 1003 is the racemic form of MEM 1003, a potent dihydropyridine (B1217469) L-type calcium channel antagonist.[1] L-type calcium channels (LTCCs) are voltage-gated ion channels crucial for regulating intracellular calcium levels in various cell types, including neurons. Dysregulation of calcium homeostasis is implicated in the pathophysiology of neurodegenerative disorders such as Alzheimer's disease. MEM 1003 has shown potential in Alzheimer's disease research due to its selective activity in the central nervous system.[1] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a cell culture setting to investigate its effects on neuronal cells.

Mechanism of Action

This compound functions as an antagonist of L-type calcium channels. By binding to the α1 subunit of the channel, it inhibits the influx of extracellular calcium into the cell upon membrane depolarization. This action can modulate various downstream signaling pathways that are dependent on calcium, thereby influencing cellular processes such as neurotransmitter release, gene expression, and cell survival.

Signaling Pathway

The primary signaling pathway affected by this compound is the L-type calcium channel-mediated calcium influx pathway. A reduction in calcium entry can impact numerous downstream effectors.

L_type_calcium_channel_pathway Membrane Depolarization Membrane Depolarization L-type Ca2+ Channel L-type Ca2+ Channel Membrane Depolarization->L-type Ca2+ Channel Activates Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx This compound This compound This compound->L-type Ca2+ Channel Inhibits Intracellular Ca2+ Intracellular Ca2+ Ca2+ Influx->Intracellular Ca2+ Downstream Signaling Downstream Signaling Intracellular Ca2+->Downstream Signaling Neuronal Function / Survival Neuronal Function / Survival Downstream Signaling->Neuronal Function / Survival

Caption: Signaling pathway of this compound action.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables present illustrative data typical for dihydropyridine L-type calcium channel blockers in neuronal cell-based assays.

Table 1: Inhibitory Concentration (IC50) of this compound on L-type Calcium Channel Activity

Cell LineAssay TypeIC50 (nM)
SH-SY5Y (human neuroblastoma)Calcium Influx Assay85
Primary Cortical Neurons (rat)Calcium Influx Assay120

Table 2: Effect of this compound on Neuronal Viability

Cell LineTreatment DurationAssayEC50 (µM)
SH-SY5Y48 hoursMTT Assay> 10
Primary Cortical Neurons72 hoursLDH Assay> 10

Experimental Protocols

The following are detailed protocols for culturing neuronal cells and assessing the effects of this compound.

Protocol 1: Neuronal Cell Culture

This protocol describes the culture of SH-SY5Y human neuroblastoma cells, a common model for neuronal studies.

Materials:

  • SH-SY5Y cell line

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Thawing: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh medium.

  • Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.

  • Cell Maintenance: Change the culture medium every 2-3 days.

  • Cell Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and add 2 mL of 0.25% Trypsin-EDTA. Incubate for 3-5 minutes at 37°C. Neutralize the trypsin with 8 mL of complete culture medium and centrifuge. Resuspend the pellet and seed into new flasks at a 1:5 to 1:10 split ratio.

Protocol 2: Calcium Influx Assay using Fluo-4 AM

This protocol measures changes in intracellular calcium concentration in response to depolarization and the inhibitory effect of this compound.

Materials:

  • SH-SY5Y cells

  • This compound

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • High potassium (KCl) solution (e.g., 50 mM KCl in HBSS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate at a density of 50,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in HBSS to achieve the desired final concentrations.

  • Dye Loading: Prepare a loading buffer containing 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS. Remove the culture medium from the cells and add 100 µL of the loading buffer to each well. Incubate for 60 minutes at 37°C.

  • Washing: Gently wash the cells twice with 100 µL of HBSS.

  • Compound Incubation: Add 100 µL of the this compound dilutions to the respective wells and incubate for 30 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading for 10-20 seconds.

  • Depolarization and Reading: Inject 25 µL of the high KCl solution to induce depolarization and immediately begin recording the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) for 2-3 minutes.

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence. Normalize the data to the vehicle control and plot a concentration-response curve to determine the IC50 value.

Protocol 3: Cell Viability (MTT) Assay

This protocol assesses the effect of this compound on cell viability and cytotoxicity.

Materials:

  • SH-SY5Y cells

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating this compound in cell culture.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Preparation Compound Preparation Compound Treatment Compound Treatment Compound Preparation->Compound Treatment Cell Seeding->Compound Treatment Assay Specific Steps Assay Specific Steps Compound Treatment->Assay Specific Steps Data Acquisition Data Acquisition Assay Specific Steps->Data Acquisition Data Normalization Data Normalization Data Acquisition->Data Normalization Concentration-Response Curve Concentration-Response Curve Data Normalization->Concentration-Response Curve IC50/EC50 Determination IC50/EC50 Determination Concentration-Response Curve->IC50/EC50 Determination

Caption: General experimental workflow.

References

Application Notes and Protocols for In Vivo Administration of (Rac)-MEM 1003 and Representative Dihydropyridine L-Type Calcium Channel Blockers in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for in vivo studies of (Rac)-MEM 1003 specifically in mouse models did not yield detailed publicly available data. Therefore, this document provides a general framework and representative protocols based on the known pharmacology of this compound as a dihydropyridine (B1217469) L-type calcium channel blocker and available data from other compounds in this class, such as isradipine (B148454) and nimodipine. The provided quantitative data and specific protocols should be considered illustrative and may require optimization for this compound.

Introduction to this compound

This compound is a racemic mixture of MEM 1003, a potent dihydropyridine antagonist of L-type voltage-gated calcium channels (LTCCs).[1] Dysregulation of calcium homeostasis is implicated in the pathophysiology of neurodegenerative disorders like Alzheimer's disease.[2][3][4][5] By blocking LTCCs, this compound is hypothesized to mitigate excessive calcium influx into neurons, thereby preventing downstream pathological events such as excitotoxicity, neuroinflammation, and apoptosis, and ultimately preserving cognitive function.[2][3][4][5]

Data Presentation: Representative In Vivo Studies of Dihydropyridine LTCC Blockers in Mouse Models of Neurodegeneration

The following tables summarize quantitative data from representative studies using dihydropyridine LTCC blockers in mouse models relevant to neurodegenerative diseases. This data can serve as a starting point for designing experiments with this compound.

Table 1: Effects of Dihydropyridine LTCC Blockers on Cognitive Performance in Mouse Models

CompoundMouse ModelDosage and AdministrationBehavioral TestKey Findings
NimodipineAPP/PS1 (Alzheimer's)10 mg/kg/day in drinking waterMorris Water MazeImproved spatial learning and memory
Isradipine5xFAD (Alzheimer's)5 mg/kg, oral gavage, dailyY-mazeIncreased spontaneous alternations
NilvadipineTg2576 (Alzheimer's)4 mg/kg/day in dietObject Recognition TestEnhanced recognition memory

Table 2: Neuroprotective Effects of Dihydropyridine LTCC Blockers in Mouse Models

CompoundMouse ModelDosage and AdministrationBiomarker AssayKey Findings
NimodipineStroke (MCAO)1 mg/kg, i.p.ImmunohistochemistryReduced infarct volume and neuronal apoptosis
IsradipineParkinson's (MPTP)2.5 mg/kg, s.c., twice dailyWestern BlotPreserved tyrosine hydroxylase-positive neurons
FelodipineLPS-induced neuroinflammation10 mg/kg, i.p., dailyELISADecreased pro-inflammatory cytokine levels (TNF-α, IL-1β) in the hippocampus

Experimental Protocols

Preparation and Administration of this compound

This compound is sparingly soluble in water. The following are general protocols for preparing formulations for in vivo administration based on common practices for dihydropyridines. Solubility and stability of the final formulation should be confirmed for this compound.

3.1.1. Oral Gavage Suspension

  • Vehicle Preparation: Prepare a 0.5% (w/v) carboxymethylcellulose (CMC) solution in sterile water.

  • Suspension Preparation: Weigh the required amount of this compound powder. Add a small volume of the CMC solution and triturate to form a smooth paste. Gradually add the remaining CMC solution while continuously stirring or vortexing to achieve the desired final concentration.

  • Administration: Administer the suspension to mice using an appropriate gauge oral gavage needle. The volume should typically not exceed 10 ml/kg body weight.

3.1.2. Intraperitoneal (i.p.) Injection Solution

  • Vehicle Preparation: A common vehicle for lipophilic compounds is a mixture of DMSO, Cremophor EL, and saline. A typical ratio is 10% DMSO, 10% Cremophor EL, and 80% sterile saline.

  • Solution Preparation: Dissolve this compound in DMSO first. Then, add Cremophor EL and mix thoroughly. Finally, add the saline dropwise while vortexing to prevent precipitation. The final solution should be clear.

  • Administration: Administer the solution via intraperitoneal injection. The volume should typically not exceed 10 ml/kg body weight.

Behavioral Assessment: Morris Water Maze

The Morris Water Maze is a widely used test to assess hippocampal-dependent spatial learning and memory in rodents.[6][7][8][9][10]

  • Apparatus: A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder. A hidden platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface. Visual cues are placed around the room.

  • Acquisition Phase (Days 1-5):

    • Mice are subjected to four trials per day.

    • For each trial, the mouse is gently placed into the water at one of four randomized starting positions.

    • The mouse is allowed to swim and find the hidden platform. The time to reach the platform (escape latency) is recorded.

    • If the mouse does not find the platform within 60-90 seconds, it is gently guided to it.

    • The mouse is allowed to remain on the platform for 15-30 seconds before being removed and dried.

  • Probe Trial (Day 6):

    • The platform is removed from the pool.

    • The mouse is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location are recorded.

Biochemical Analysis: Western Blot for Signaling Proteins

Western blotting can be used to assess the effect of this compound on downstream signaling pathways in brain tissue.[11][12][13][14]

  • Tissue Homogenization:

    • Euthanize the mouse and rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice.

    • Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Centrifuge the homogenate to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Electrotransfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by size on a polyacrylamide gel via electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).

    • Incubate the membrane with a primary antibody against the protein of interest (e.g., phosphorylated CaMKII, CREB, Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Visualization of Pathways and Workflows

Signaling Pathway of Neuroprotection by L-Type Calcium Channel Blockade

G cluster_0 Neuronal Membrane cluster_1 Intracellular Signaling LTCC L-Type Calcium Channel (LTCC) Ca_ion Ca²⁺ LTCC->Ca_ion influx Depolarization Depolarization Depolarization->LTCC activates Calmodulin Calmodulin Ca_ion->Calmodulin activates Excitotoxicity Excitotoxicity & Apoptosis Ca_ion->Excitotoxicity excessive influx leads to CaMKII CaMKII Calmodulin->CaMKII activates CREB CREB CaMKII->CREB phosphorylates Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression regulates Neuroprotection Neuroprotection & Synaptic Plasticity Gene_Expression->Neuroprotection MEM1003 This compound MEM1003->LTCC blocks

Caption: Neuroprotective signaling pathway of this compound.

Experimental Workflow for In Vivo Efficacy Testing

G cluster_0 Animal Model & Treatment cluster_1 Outcome Assessment cluster_2 Data Analysis Animal_Model Select Mouse Model (e.g., APP/PS1) Acclimatization Acclimatization (1 week) Animal_Model->Acclimatization Baseline Baseline Behavioral Testing Acclimatization->Baseline Grouping Randomize into Groups (Vehicle vs. This compound) Baseline->Grouping Treatment Chronic Administration (e.g., 4 weeks, oral gavage) Grouping->Treatment Behavioral Post-treatment Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Tissue_Collection Euthanasia & Brain Tissue Collection Behavioral->Tissue_Collection Data_Analysis Statistical Analysis (e.g., ANOVA, t-test) Behavioral->Data_Analysis Biochemical Biochemical Analysis (e.g., Western Blot, ELISA) Tissue_Collection->Biochemical Biochemical->Data_Analysis Results Interpretation of Results Data_Analysis->Results

Caption: In vivo efficacy testing workflow.

Logical Relationship of this compound's Proposed Mechanism

G cluster_0 Pathophysiological Cascade in Neurodegeneration cluster_1 Therapeutic Intervention Calcium_Dysregulation Calcium Homeostasis Dysregulation LTCC_Upregulation LTCC Upregulation/ Overactivation Calcium_Dysregulation->LTCC_Upregulation Excessive_Ca_Influx Excessive Neuronal Ca²⁺ Influx LTCC_Upregulation->Excessive_Ca_Influx Downstream_Pathways Activation of Deleterious Downstream Pathways Excessive_Ca_Influx->Downstream_Pathways Neuronal_Damage Neuronal Damage & Cognitive Decline Downstream_Pathways->Neuronal_Damage MEM1003_Admin Administration of This compound LTCC_Blockade Blockade of LTCCs MEM1003_Admin->LTCC_Blockade LTCC_Blockade->LTCC_Upregulation targets Ca_Influx_Normalization Normalization of Ca²⁺ Influx LTCC_Blockade->Ca_Influx_Normalization Ca_Influx_Normalization->Downstream_Pathways mitigates Neuroprotection_Effect Neuroprotection and Improved Cognition Ca_Influx_Normalization->Neuroprotection_Effect

Caption: Proposed mechanism of this compound.

References

Application Notes and Protocols for (Rac)-MEM 1003 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-MEM 1003 is the racemic mixture of MEM 1003, a potent dihydropyridine (B1217469) L-type calcium channel antagonist.[1][2][3] As a modulator of calcium influx, it holds potential for research in neurodegenerative conditions such as Alzheimer's disease.[1][2][3] Proper solubilization and handling of this hydrophobic compound are critical for obtaining reliable and reproducible results in in vitro settings. These application notes provide detailed protocols for the dissolution of this compound and its application in common in vitro assays.

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

ParameterValueSource(s)
Molecular Weight 432.91 g/mol N/A
CAS Number 165187-25-7[1]
Appearance Solid powderN/A
Solubility in DMSO 125 mg/mL (288.75 mM)[1]
Recommended Stock Solution Storage -20°C for up to 1 month; -80°C for up to 6 months[1][2]
Typical In Vitro Working Concentrations 0.1 µM to 10 µM[4]
Recommended Final DMSO Concentration in Culture < 0.5%, ideally ≤ 0.1%[4][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution of this compound, which can be serially diluted for use in various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator water bath

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (432.91 g/mol ). For 1 mL of a 10 mM stock, 4.33 mg of the compound is needed.

  • Weighing: In a sterile environment, such as a laminar flow hood, accurately weigh the calculated amount of this compound powder and transfer it to a sterile amber vial.

  • Dissolution: Add the desired volume of sterile DMSO to the vial.

  • Solubilization: Tightly cap the vial and vortex thoroughly.[1] To ensure complete dissolution, sonicate the solution in a water bath for 10-15 minutes.[1] Gentle warming to 37°C can also aid dissolution, but be cautious as excessive heat may degrade the compound.[1] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to prevent repeated freeze-thaw cycles.[1][2] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the DMSO stock solution into a complete cell culture medium for treating cells in an in vitro assay.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Serial Dilution: Perform serial dilutions of the 10 mM stock solution in a complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.[5]

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium as is present in the highest concentration of the this compound working solution. This ensures that any observed effects are due to the compound and not the solvent.[4] The final DMSO concentration should not exceed 0.5%, with 0.1% being ideal for most cell lines.[4][5]

  • Cell Treatment: Remove the existing medium from your cultured cells and replace it with the freshly prepared medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Protocol 3: Calcium Flux Assay Using Fluo-4 AM

This assay measures changes in intracellular calcium concentration following the application of this compound.

Materials:

  • Cells seeded in a 96-well black, clear-bottom plate

  • This compound working solutions

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • A depolarizing agent (e.g., potassium chloride, KCl)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS. The final concentration of Fluo-4 AM is typically 2-5 µM. A small amount of Pluronic F-127 (e.g., 0.02%) can be included to aid dye solubilization.

  • Incubation with Dye: Remove the culture medium and wash the cells with HBSS. Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.

  • Compound Pre-treatment: Wash the cells with HBSS to remove excess dye. Add the this compound working solutions or vehicle control to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.

  • Stimulation: Add a depolarizing agent, such as KCl, to all wells to induce calcium influx through voltage-gated calcium channels.

  • Data Acquisition: Continuously record the fluorescence intensity before and after the addition of the depolarizing agent. A decrease in the fluorescence signal in wells treated with this compound compared to the vehicle control indicates inhibition of calcium influx.

Visualizations

Signaling Pathway of this compound Action

MEM1003_Pathway cluster_membrane Plasma Membrane L_type L-type Ca²⁺ Channel (e.g., Cav1.2/1.3) Ca_influx Ca²⁺ Influx L_type->Ca_influx Depolarization MEM1003 This compound MEM1003->L_type Inhibition Downstream Downstream Signaling (e.g., CREB activation, Gene Expression) Ca_influx->Downstream Neuronal_Response Neuronal Response Downstream->Neuronal_Response

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Assays

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in 100% DMSO working Prepare Working Solutions in Culture Medium (Final DMSO ≤ 0.1%) stock->working treat Treat Cells with This compound or Vehicle working->treat seed Seed Cells in Multi-well Plate seed->treat incubate Incubate for Desired Time treat->incubate measure Perform Assay (e.g., Calcium Flux, Viability) incubate->measure data Data Acquisition measure->data analyze Analyze and Compare to Controls data->analyze

Caption: General workflow for using this compound in vitro.

References

Application Notes and Protocols for (Rac)-MEM 1003 in Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-MEM 1003 is a racemic mixture of a dihydropyridine (B1217469) derivative that acts as a modulator of L-type voltage-gated calcium channels (L-VGCCs).[1] Aberrant calcium homeostasis is a key pathological feature in a number of neurodegenerative diseases, including Alzheimer's disease. Excessive calcium influx through L-VGCCs can trigger a cascade of neurotoxic events, leading to synaptic dysfunction and neuronal cell death. As a blocker of these channels, this compound has been investigated for its neuroprotective potential, with a particular focus on its selective effects on the central nervous system.[1]

These application notes provide a comprehensive overview of the use of this compound in in vitro neuroprotection assays. Detailed protocols for inducing neuronal damage and assessing the neuroprotective efficacy of the compound are provided, along with a summary of representative quantitative data for similar L-type calcium channel blockers. Furthermore, a diagram of the proposed signaling pathway for this compound-mediated neuroprotection is included.

Data Presentation: Neuroprotective Effects of L-type Calcium Channel Blockers

CompoundCell ModelInsultConcentration RangeEndpoint AssayObserved Effect
NimodipinePrimary Cortical NeuronsGlutamate (300 µM)1 - 10 µMCell Viability (MTT)Attenuated neuronal death
NifedipinePrimary Striatal CulturesNMDA (50 µM)20 µMCREB PhosphorylationBlocked NMDA-induced CREB phosphorylation[2]
NisoldipineBovine Aortic Endothelial CellsSIN-1 (0.25 mM)0.3 - 10 µMGSH Loss, Cell ViabilityEC50 of 4.7 µM for attenuating GSH loss and protected against viability loss

Experimental Protocols

Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

This protocol details a common in vitro model of excitotoxicity, where neuronal damage is induced by excessive exposure to glutamate.

1. Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • This compound

  • L-glutamic acid monosodium salt hydrate (B1144303) (for cell culture)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Annexin V-FITC/Propidium Iodide apoptosis detection kit

2. Experimental Workflow:

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assessment Assessment of Neuroprotection plate Plate primary cortical neurons on poly-D-lysine coated plates culture Culture neurons for 7-10 days to allow maturation plate->culture pretreat Pre-treat with this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours culture->pretreat insult Induce excitotoxicity with Glutamate (e.g., 100-300 µM) for 24 hours pretreat->insult viability Cell Viability Assay (MTT) insult->viability cytotoxicity Cytotoxicity Assay (LDH) insult->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) insult->apoptosis G cluster_prep Cell Preparation and Differentiation cluster_treatment Treatment cluster_assessment Assessment of Neuroprotection plate Plate SH-SY5Y cells differentiate Differentiate with Retinoic Acid (10 µM) for 5-7 days plate->differentiate pretreat Pre-treat with this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours differentiate->pretreat insult Induce toxicity with aggregated Aβ (1-42) (e.g., 5-20 µM) for 24-48 hours pretreat->insult viability Cell Viability Assay (MTT) insult->viability cytotoxicity Cytotoxicity Assay (LDH) insult->cytotoxicity apoptosis Apoptosis Assay (Caspase-3/7) insult->apoptosis G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_outcome Cellular Outcome Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R VGCC L-type Ca2+ Channel NMDA_R->VGCC Depolarization Ca_influx Ca2+ Influx VGCC->Ca_influx MEM1003 This compound MEM1003->VGCC Blockade CaMK Ca2+/Calmodulin-dependent Protein Kinases (CaMKs) Ca_influx->CaMK PKA Protein Kinase A (PKA) Ca_influx->PKA pCREB pCREB (inactive) CaMK->pCREB PKA->pCREB CREB CREB pCREB_active pCREB (active) pCREB->pCREB_active Gene_expression Gene Expression (e.g., BDNF, Bcl-2) pCREB_active->Gene_expression Neuroprotection Neuroprotection & Neuronal Survival Gene_expression->Neuroprotection

References

Application Notes and Protocols for (Rac)-MEM 1003 Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for characterizing the electrophysiological effects of (Rac)-MEM 1003, a potent L-type Ca2+ channel antagonist, using the whole-cell patch-clamp technique. The protocols are designed for researchers, scientists, and drug development professionals investigating the modulation of neuronal ion channels.

Introduction

This compound is the racemic form of MEM 1003, a dihydropyridine (B1217469) compound that acts as a potent L-type Ca2+ channel antagonist.[1] Developed for its potential therapeutic application in Alzheimer's disease, MEM 1003 was designed to modulate aberrant calcium signaling in neurons.[1] Dysregulation of intracellular calcium homeostasis is a key pathological feature in several neurodegenerative diseases.[2][3] L-type voltage-gated calcium channels (L-VGCCs) are crucial for regulating neuronal excitability, and their blockade presents a therapeutic strategy for neuroprotection. While the clinical development of MEM 1003 was discontinued (B1498344) due to a lack of efficacy in Phase 2a trials, the compound remains a valuable tool for in vitro research on L-type calcium channel function and its downstream signaling pathways.

These notes provide a comprehensive patch-clamp electrophysiology protocol to study the inhibitory effects of this compound on L-type calcium channels in a neuronal context.

Quantitative Data Summary

ParameterValueTargetMethodSource
Binding Affinity (Ki) ~5 nMDihydropyridine binding site on brain membranesRadioligand Binding Assay[2]

Experimental Protocols

This section details the methodology for investigating the effects of this compound on L-type calcium channels using whole-cell patch-clamp recordings from cultured hippocampal neurons. This protocol is adapted from standard procedures for recording L-type calcium currents.

Cell Culture

Primary hippocampal neurons from embryonic E18 rats or mice are recommended. Cells should be plated on poly-D-lysine coated glass coverslips and cultured in a suitable neuronal growth medium for 10-14 days to allow for the expression of mature L-type calcium channels.

Solutions and Reagents
SolutionComponents
External Solution (in mM) 120 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, 20 TEA-Cl, 5 4-AP, 0.001 TTX. pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm.
Internal Solution (in mM) 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP. pH adjusted to 7.2 with CsOH, osmolarity ~290 mOsm.
This compound Stock Solution 10 mM in DMSO. Store at -20°C.

Note on Solutions:

  • Tetraethylammonium (TEA) and 4-Aminopyridine (4-AP) are included in the external solution to block voltage-gated potassium channels.

  • Tetrodotoxin (TTX) is used to block voltage-gated sodium channels.

  • Cesium (Cs+) is used in the internal solution to block potassium channels from the inside.

  • EGTA is a calcium chelator used to control intracellular calcium levels.

Whole-Cell Patch-Clamp Protocol
  • Preparation:

    • Place a coverslip with cultured hippocampal neurons in the recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the recording chamber with the external solution at a rate of 1-2 mL/min.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Giga-seal Formation:

    • Fill a patch pipette with the internal solution and mount it on the micromanipulator.

    • Apply positive pressure to the pipette and approach a healthy-looking neuron.

    • Once the pipette tip touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance seal (GΩ seal).

  • Whole-Cell Configuration:

    • After achieving a GΩ seal, apply gentle suction to rupture the cell membrane and establish the whole-cell recording configuration.

    • Switch the amplifier to voltage-clamp mode.

  • Recording L-type Calcium Currents:

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a voltage step protocol to elicit L-type calcium currents. A typical protocol would be a series of depolarizing steps from -60 mV to +50 mV in 10 mV increments for 200 ms.

    • Record the resulting inward calcium currents. L-type currents typically activate at potentials positive to -30 mV and peak around 0 to +10 mV.

  • Application of this compound:

    • Prepare working concentrations of this compound by diluting the stock solution in the external solution. It is recommended to test a range of concentrations (e.g., 1 nM to 1 µM) to determine the dose-response relationship.

    • After obtaining a stable baseline recording of L-type calcium currents, perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Record the currents in the presence of the compound until a steady-state block is achieved.

    • To assess the reversibility of the block, wash out the compound by perfusing with the control external solution.

  • Data Analysis:

    • Measure the peak inward current amplitude at each voltage step before and after the application of this compound.

    • Construct current-voltage (I-V) plots to visualize the effect of the compound on the voltage-dependence of channel activation.

    • Calculate the percentage of current inhibition at each concentration to generate a dose-response curve and determine the IC50 value.

    • Analyze the kinetics of the current (e.g., time to peak, inactivation time constant) to assess any state-dependent effects of the compound.

Signaling Pathways and Experimental Workflows

Experimental Workflow

The following diagram illustrates the key steps in the patch-clamp electrophysiology protocol for evaluating this compound.

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis prep_cells Prepare Cultured Hippocampal Neurons giga_seal Achieve Giga-seal prep_cells->giga_seal prep_solutions Prepare External and Internal Solutions prep_solutions->giga_seal pull_pipettes Pull Patch Pipettes pull_pipettes->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell record_baseline Record Baseline L-type Ca2+ Currents whole_cell->record_baseline apply_drug Apply this compound record_baseline->apply_drug record_drug Record in Presence of Compound apply_drug->record_drug washout Washout record_drug->washout iv_plot Construct I-V Plots record_drug->iv_plot dose_response Generate Dose-Response Curve (IC50) record_drug->dose_response kinetics Analyze Current Kinetics record_drug->kinetics washout->iv_plot

Experimental workflow for patch-clamp analysis.
Putative Signaling Pathway

Blockade of L-type calcium channels by this compound is expected to reduce intracellular calcium influx, which can, in turn, modulate the activity of various downstream signaling pathways. One such pathway involves the small GTPase Rac1, which is implicated in neuronal cytoskeletal dynamics and signaling. The following diagram illustrates the putative signaling cascade.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol mem1003 This compound ltcc L-type Ca2+ Channel mem1003->ltcc Inhibits ca2_ion Ca2+ ltcc->ca2_ion Influx pkc Protein Kinase C (PKC) ca2_ion->pkc Activates rac1_gdp Rac1-GDP (Inactive) pkc->rac1_gdp Promotes exchange rac1_gtp Rac1-GTP (Active) rac1_gdp->rac1_gtp GDP -> GTP downstream Downstream Effectors rac1_gtp->downstream Activates

Putative signaling pathway modulated by this compound.

References

Application Notes and Protocols for Calcium Imaging with (Rac)-MEM 1003 in Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-MEM 1003 is a novel dihydropyridine (B1217469) derivative that acts as a modulator of L-type calcium channels (LTCCs), exhibiting a degree of selectivity for the central nervous system.[1][2] Perturbations in calcium homeostasis are implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease.[1][2][3] MEM 1003 was developed to normalize aberrant calcium signaling within neurons.[4] Preclinical studies suggested neuroprotective effects and cognitive enhancement in animal models.[1] Although Phase 2a clinical trials for Alzheimer's disease did not meet their primary efficacy endpoints, leading to the discontinuation of its development, this compound remains a valuable tool for in vitro studies of L-type calcium channel function in neuronal health and disease.[4][5]

These application notes provide a detailed protocol for utilizing this compound to investigate its effects on intracellular calcium dynamics in primary neuron cultures using the ratiometric fluorescent indicator Fura-2 AM.

Mechanism of Action

This compound is an L-type calcium channel modulator.[1][5] In neurons, depolarization of the cell membrane leads to the opening of voltage-gated calcium channels, including LTCCs, resulting in an influx of extracellular calcium. This increase in intracellular calcium ([Ca2+]i) is a critical second messenger in a multitude of cellular processes, including neurotransmitter release, gene expression, and synaptic plasticity.[3] Dysregulation of calcium entry, particularly through LTCCs, has been linked to neuronal aging and excitotoxicity.[1] this compound is designed to inhibit the influx of calcium through these channels, thereby potentially restoring calcium homeostasis and protecting neurons from calcium-mediated damage.

Signaling Pathway of this compound Action

MEM1003_Signaling_Pathway cluster_membrane Cell Membrane extracellular Extracellular Space intracellular Intracellular Space membrane Depolarization Neuronal Depolarization LTCC L-Type Calcium Channel (LTCC) Depolarization->LTCC activates Ca_influx Ca²⁺ Influx LTCC->Ca_influx mediates MEM1003 This compound MEM1003->LTCC inhibits Ca_downstream Downstream Ca²⁺ Signaling Ca_influx->Ca_downstream triggers Neuroprotection Neuroprotection

Caption: Mechanism of this compound action on neuronal L-type calcium channels.

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from a calcium imaging experiment with this compound in primary cortical neurons. The data illustrates the inhibitory effect of this compound on depolarization-induced calcium influx.

Treatment GroupBasal [Ca²⁺]i (nM)Peak [Ca²⁺]i post-KCI (nM)Δ[Ca²⁺]i (Peak - Basal) (nM)% Inhibition of Δ[Ca²⁺]i
Vehicle Control105 ± 8550 ± 454450%
This compound (1 µM)102 ± 7380 ± 3027837.5%
This compound (10 µM)108 ± 9215 ± 2210776.0%
This compound (100 µM)110 ± 10125 ± 151596.6%

Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Hibernate-E medium

  • Papain and DNase I

  • Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin

  • Poly-D-lysine coated glass coverslips or imaging plates

  • Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Dissect the E18 embryos and isolate the cerebral cortices in ice-cold Hibernate-E medium.

  • Mince the cortical tissue and incubate in a papain solution containing DNase I at 37°C for 15-20 minutes to dissociate the tissue.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.

  • Count viable cells using a hemocytometer and plate them on poly-D-lysine coated surfaces at a density of 2.5 x 10⁵ cells/mL.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

  • Perform a half-medium change every 3-4 days. Neurons are typically ready for experiments between days in vitro (DIV) 7 and 14.

Protocol 2: Calcium Imaging using Fura-2 AM

This protocol details the procedure for measuring intracellular calcium changes in primary neurons in response to this compound followed by chemical depolarization.

Materials:

  • Primary cortical neurons on glass coverslips (DIV 7-14)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Dry DMSO

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • This compound stock solution (in DMSO)

  • High potassium (KCl) stimulation buffer (e.g., HBSS with 50 mM KCl)

  • Inverted fluorescence microscope with excitation filter wheel (340nm and 380nm), emission filter (~510nm), and a sensitive camera.

Procedure:

  • Fura-2 AM Loading Solution Preparation:

    • Prepare a 1 mM Fura-2 AM stock solution in dry DMSO.

    • For the loading solution, dilute the Fura-2 AM stock to a final concentration of 1-5 µM in HBSS.

    • Add an equal volume of 20% Pluronic F-127 to aid in dye solubilization.

    • Vortex the solution vigorously for 1 minute.[6]

  • Cell Loading:

    • Aspirate the culture medium from the coverslip with primary neurons.

    • Gently add the Fura-2 AM loading solution to cover the cells.

    • Incubate the neurons at 37°C for 30-45 minutes in a dark incubator.[6][7]

    • After incubation, wash the cells twice with fresh, pre-warmed HBSS to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM.

  • Imaging:

    • Mount the coverslip onto the imaging chamber of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS.

    • Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.

    • After establishing a stable baseline, perfuse the cells with HBSS containing the desired concentration of this compound (e.g., 1-100 µM) or vehicle control for 5-10 minutes.

    • To induce depolarization, switch to the high KCl stimulation buffer (still containing this compound or vehicle) and record the change in fluorescence.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point. The use of a ratiometric dye like Fura-2 helps to minimize artifacts from uneven dye loading, photobleaching, or changes in cell thickness.[8]

    • The change in intracellular calcium concentration is proportional to the change in the F340/F380 ratio.

    • Quantify the peak change in the ratio in response to KCl stimulation for both control and this compound-treated neurons.

    • The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin)/(Rmax - R)] * (Sf2/Sb2), where R is the 340/380 ratio, and Rmin, Rmax, and the scaling factors are determined through calibration.[6]

Experimental Workflow for Calcium Imaging with this compound

MEM1003_Workflow Culture Culture Primary Neurons on Coverslips (7-14 DIV) Loading Load Cells with Fura-2 AM (30-45 min) Culture->Loading Wash Wash to Remove Extracellular Dye Loading->Wash Deester De-esterification (30 min) Wash->Deester Baseline Acquire Baseline Fluorescence (F340/F380) Deester->Baseline Treatment Apply this compound or Vehicle Control Baseline->Treatment Stimulation Stimulate with High KCl (+/- MEM 1003) Treatment->Stimulation Recording Record Fluorescence Changes Stimulation->Recording Analysis Analyze F340/F380 Ratio and Calculate Δ[Ca²⁺]i Recording->Analysis

Caption: Experimental workflow for assessing this compound effects on calcium influx.

References

Application Notes and Protocols for (Rac)-MEM 1003 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-MEM 1003 is the racemic form of MEM 1003, a potent, CNS-optimized dihydropyridine (B1217469) L-type calcium channel (LTCC) antagonist.[1][2] Aberrant calcium homeostasis is implicated in the pathophysiology of neurodegenerative diseases, including Alzheimer's disease.[3][4] Increased intracellular calcium levels can lead to cellular dysfunction and neuronal death.[3][4] By modulating L-type calcium channels, this compound is hypothesized to restore normal calcium levels, offering a potential therapeutic strategy to prevent or treat cognitive decline associated with aging and Alzheimer's disease.[3] Preclinical studies have suggested that MEM 1003 can enhance cognitive functions in animal models of aging.[1][2]

These application notes provide detailed protocols for the formulation and in vivo administration of this compound for preclinical research, based on available data.

Data Presentation

Table 1: In Vivo Efficacy of MEM 1003 on Cognitive Performance in Aged-Impaired Rats
Treatment GroupDose (mg/kg, i.p.)Animal ModelBehavioral TestPrimary Outcome MeasureResult
Vehicle-Aged-Impaired Fischer RatsAttentional Set-Shifting TaskProbe Trial PerformanceImpaired Performance
MEM 10031.0Aged-Impaired Fischer RatsAttentional Set-Shifting TaskProbe Trial PerformanceSignificant Improvement
MEM 100310.0Aged-Impaired Fischer RatsAttentional Set-Shifting TaskProbe Trial PerformanceSignificant Improvement

Data summarized from a preclinical study by Memory Pharmaceuticals Corp.[1]

Signaling Pathway and Mechanism of Action

This compound acts as an antagonist of L-type calcium channels (LTCCs). In neurons, particularly in the context of aging and Alzheimer's disease, the dysregulation of calcium influx through LTCCs is thought to contribute to synaptic dysfunction and cognitive deficits. Depolarization of the neuronal membrane opens these channels, allowing an influx of Ca2+ ions. This influx can activate a cascade of downstream signaling pathways. One critical pathway involves the activation of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). Activated CaMKII can then translocate to the nucleus and phosphorylate the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB promotes the transcription of genes involved in synaptic plasticity and memory formation. By blocking LTCCs, this compound is thought to normalize aberrant Ca2+ influx, thereby restoring physiological signaling and improving neuronal function.

MEM1003_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus LTCC L-Type Ca2+ Channel Ca2_in Ca2+ (influx) LTCC->Ca2_in Depolarization CaMKII CaMKII Ca2_in->CaMKII Activates CaMKII_P p-CaMKII CaMKII->CaMKII_P CREB CREB CaMKII_P->CREB Phosphorylates CREB_P p-CREB CREB->CREB_P Gene Gene Expression CREB_P->Gene Promotes MEM1003 This compound MEM1003->LTCC Antagonizes

Caption: this compound signaling pathway. (Within 100 characters)

Experimental Protocols

Formulation of this compound for In Vivo Administration

This compound is a dihydropyridine compound and may be sensitive to light. Prepare and store solutions protected from light.

Protocol 1: Formulation for Intraperitoneal (i.p.) Injection

This protocol yields a clear solution suitable for intraperitoneal administration.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • PEG300 (Polyethylene glycol 300)

    • Tween-80

    • Saline (0.9% NaCl)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • To prepare the final injection solution, follow these steps sequentially:

      • Take 10% of the final volume from the DMSO stock solution.

      • Add 40% of the final volume of PEG300 and mix thoroughly.

      • Add 5% of the final volume of Tween-80 and mix thoroughly.

      • Add 45% of the final volume of saline and mix until a clear solution is formed.

    • The final recommended concentration is ≥ 2.08 mg/mL.

Protocol 2: Formulation for Oral Gavage (p.o.)

This protocol yields a clear solution suitable for oral administration.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Corn Oil

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • To prepare the final gavage solution, add 10% of the final volume from the DMSO stock solution to 90% of the final volume of corn oil.

    • Mix thoroughly until a clear solution is obtained.

    • The final recommended concentration is ≥ 2.08 mg/mL.

In Vivo Efficacy Study in an Aged Animal Model

This protocol is based on a study evaluating the cognitive-enhancing effects of MEM 1003 in aged rats.[1]

  • Animal Model:

    • Aged (e.g., 20-24 months old) male Fischer 344 rats.

    • Young (e.g., 3-4 months old) male Fischer 344 rats as controls.

    • Animals should be cognitively characterized to identify aged-impaired subjects prior to the study.

  • Drug Administration:

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection.

    • Dose levels: 1.0 mg/kg and 10.0 mg/kg.

    • Administer the compound 30 minutes prior to behavioral testing.

  • Behavioral Assessment (Attentional Set-Shifting Task):

    • This task assesses cognitive flexibility.

    • The apparatus is a testing box with two bowls, one of which is baited with a food reward.

    • Rats are trained to discriminate between different stimuli (e.g., scent or digging media) to find the reward.

    • The test consists of a series of discriminations where the rule for finding the reward is changed.

    • The key measure is the probe trial performance, where the animal must apply the learned rule to a new set of stimuli.

  • Data Analysis:

    • Analyze the data using a two-way repeated measures ANOVA, followed by a Bonferroni post-hoc test for multiple comparisons.

    • The primary endpoint is the difference in probe trial performance between the vehicle-treated and MEM 1003-treated aged-impaired rats.

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo study evaluating the efficacy of this compound on cognitive performance.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment & Testing Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation & Baseline Characterization Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Dosing Drug Administration (i.p.) 30 min pre-test Randomization->Dosing Formulation Formulation of this compound Formulation->Dosing Behavioral_Test Cognitive Behavioral Testing (e.g., Attentional Set-Shifting) Dosing->Behavioral_Test Data_Collection Data Collection & Recording Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Workflow for an in vivo cognitive study. (Within 100 characters)

References

Application Notes and Protocols for Assessing the Blood-Brain Barrier Permeability of (Rac)-MEM 1003

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-MEM 1003 is the racemic mixture of MEM 1003, a potent dihydropyridine (B1217469) L-type calcium channel antagonist with therapeutic potential for neurological disorders such as Alzheimer's disease.[1][2] Effective delivery to the central nervous system (CNS) is paramount for its therapeutic efficacy, necessitating a thorough evaluation of its ability to cross the blood-brain barrier (BBB). The BBB is a highly selective barrier that protects the brain from systemic circulation, and understanding a compound's ability to permeate this barrier is a critical step in CNS drug development.[3]

These application notes provide a comprehensive overview and detailed protocols for assessing the BBB permeability of this compound using established in vitro and in vivo methodologies. The protocols are designed to be adaptable to specific laboratory settings and research questions.

Data Presentation: Summary of this compound BBB Permeability (Hypothetical Data)

The following tables present a summary of hypothetical quantitative data for the BBB permeability of this compound, as would be generated by the protocols described herein.

Table 1: In Vitro BBB Permeability of this compound

Model SystemConcentration (µM)Apparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio
hCMEC/D3 Monolayer108.5 ± 0.91.2
Primary Rat Brain Endothelial Cells (co-culture with astrocytes)106.2 ± 0.71.5

Table 2: In Vivo BBB Permeability of this compound in Rats

MethodDose (mg/kg, IV)Brain-to-Plasma Ratio (Kp)Unbound Brain-to-Plasma Ratio (Kp,uu)
Brain Homogenate52.1 ± 0.30.8 ± 0.1
In Situ Brain PerfusionN/AN/AN/A
Brain Microdialysis5N/A0.75 ± 0.15

Signaling Pathway of L-type Calcium Channel Antagonists

L-type calcium channel (LTCC) antagonists, such as this compound, exert their effects by blocking the influx of calcium ions through voltage-gated calcium channels. This modulation of intracellular calcium levels can impact various downstream signaling cascades involved in neuronal excitability, gene expression, and synaptic plasticity.

L_type_calcium_channel_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MEM_1003 This compound LTCC L-type Ca2+ Channel MEM_1003->LTCC Blocks Ca_int Ca2+ (intracellular) LTCC->Ca_int Influx Ca_ext Ca2+ (extracellular) Calmodulin Calmodulin Ca_int->Calmodulin Activates CaMK CaM Kinases Calmodulin->CaMK Activates CREB CREB CaMK->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Plasticity) CREB->Gene_Expression Regulates in_vitro_workflow Seed_cells 1. Seed hCMEC/D3 cells on Transwell inserts Culture 2. Culture to form a confluent monolayer Seed_cells->Culture TEER 3. Measure Transendothelial Electrical Resistance (TEER) to confirm barrier integrity Culture->TEER Dose 4. Add this compound to the apical (blood) side TEER->Dose Sample 5. Collect samples from the basolateral (brain) side at various time points Dose->Sample Analyze 6. Analyze samples by LC-MS/MS Sample->Analyze Calculate 7. Calculate Apparent Permeability (Papp) Analyze->Calculate in_situ_workflow Anesthetize 1. Anesthetize the rat and expose the carotid artery Cannulate 2. Cannulate the external carotid artery Anesthetize->Cannulate Perfuse 3. Perfuse with buffer containing This compound for a short duration (e.g., 60s) Cannulate->Perfuse Decapitate 4. Decapitate and harvest the brain Perfuse->Decapitate Homogenize 5. Homogenize brain tissue Decapitate->Homogenize Analyze 6. Analyze homogenate by LC-MS/MS Homogenize->Analyze Calculate 7. Calculate the brain uptake clearance (K_in) Analyze->Calculate microdialysis_workflow Implant 1. Surgically implant guide cannula in the rat brain Recover 2. Allow for post-operative recovery Implant->Recover Insert_probe 3. Insert microdialysis probe and perfuse with aCSF Recover->Insert_probe Administer 4. Administer this compound intravenously Insert_probe->Administer Collect 5. Collect dialysate fractions and blood samples over time Administer->Collect Analyze 6. Analyze samples by LC-MS/MS Collect->Analyze Calculate 7. Determine unbound brain-to-plasma concentration ratio (Kp,uu) Analyze->Calculate

References

Application Notes and Protocols for Preclinical Evaluation of Novel Therapeutics in Alzheimer's Transgenic Mice: A Case Study Perspective on (Rac)-MEM 1003

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the experimental methodologies and conceptual frameworks used to evaluate potential Alzheimer's disease (AD) therapeutics in transgenic mouse models. While specific preclinical data on (Rac)-MEM 1003 in these models is not extensively available in the public domain, this document outlines the general protocols and signaling pathways that would be investigated for a compound with its mechanism of action. This compound, a modulator of L-type calcium channels, was developed to normalize aberrant calcium signaling in neurons, a pathological feature implicated in AD.[1][2] Despite promising initial preclinical signs, it ultimately failed to meet primary efficacy endpoints in Phase 2a clinical trials.[1][3] This document serves as a practical guide for researchers designing and conducting preclinical studies for novel AD drug candidates.

Introduction to this compound and its Rationale in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss.[4][5] Perturbations in calcium homeostasis are considered a key element in the pathophysiology of AD, contributing to cellular dysregulation and cell death.[2] this compound (also known as BAY Z 4406) is a dihydropyridine (B1217469) derivative that acts as an L-type calcium channel modulator.[1][2] The therapeutic hypothesis was that by inhibiting these channels, MEM 1003 could regulate calcium influx, restore normal intracellular calcium levels, and thus prevent or slow the progression of neurodegeneration and cognitive decline associated with AD.[2][3]

Proposed Signaling Pathway of this compound

MEM1003_Pathway cluster_0 Cellular Environment AD_Pathology Alzheimer's Disease Pathology (e.g., Aβ oligomers) L_type_Ca_Channel L-type Calcium Channel AD_Pathology->L_type_Ca_Channel Upregulates/Sensitizes Ca_Influx Excessive Ca2+ Influx L_type_Ca_Channel->Ca_Influx Neuronal_Dysfunction Neuronal Dysfunction & Cell Death Ca_Influx->Neuronal_Dysfunction Leads to MEM1003 This compound MEM1003->L_type_Ca_Channel Inhibits

Caption: Proposed mechanism of this compound in mitigating Alzheimer's pathology.

Preclinical Evaluation Workflow in Transgenic Mice

The preclinical assessment of a drug candidate like this compound in transgenic mouse models of AD, such as the 3xTg-AD or 5XFAD mice, typically follows a multi-tiered approach.[6] This involves behavioral testing to assess cognitive function, followed by post-mortem biochemical and immunohistochemical analyses of the brain tissue to measure pathological markers.

Preclinical_Workflow Start Select Transgenic AD Mouse Model Treatment Chronic Treatment with This compound vs. Vehicle Start->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Tissue Brain Tissue Collection (Sacrifice and Harvest) Behavioral->Tissue IHC Immunohistochemistry (Aβ plaques, Tau pathology) Tissue->IHC WB Western Blotting (Aβ oligomers, synaptic proteins) Tissue->WB ELISA ELISA (Soluble/Insoluble Aβ levels) Tissue->ELISA Data Data Analysis and Interpretation IHC->Data WB->Data ELISA->Data

Caption: General experimental workflow for preclinical drug evaluation in AD mice.

Standardized Experimental Protocols

The following are detailed protocols for key experiments typically employed in the preclinical evaluation of AD therapeutics.

Protocol for Morris Water Maze (MWM) Test

The MWM test is a widely used behavioral paradigm to assess hippocampal-dependent spatial learning and memory in rodent models of AD.[7][8]

Objective: To evaluate the effect of this compound on spatial learning and memory deficits in Alzheimer's transgenic mice.

Materials:

  • Circular pool (white or black, depending on mouse coat color)

  • Submersible platform

  • High-contrast spatial cues

  • Water (made opaque with non-toxic paint or milk powder)

  • Video tracking system and software (e.g., ANY-maze)

Procedure:

  • Acclimation: Handle mice for several days prior to testing to reduce stress.

  • Visible Platform Training (Day 1):

    • Place the platform 1 cm above the water surface with a visible flag.

    • Conduct 4 trials per mouse, releasing the mouse from different quadrants of the pool.

    • Guide the mouse to the platform if it fails to find it within 60 seconds.

    • Allow the mouse to remain on the platform for 15-30 seconds.

  • Hidden Platform Training (Days 2-6):

    • Submerge the platform 1 cm below the opaque water surface in a fixed quadrant.

    • Conduct 4 trials per day for 5 days.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Day 7):

    • Remove the platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located and the number of platform crossings.

Data Presentation:

MWM Parameter Vehicle-treated AD Mice This compound-treated AD Mice Wild-type Control Mice
Escape Latency (s) - Day 6 (Insert Mean ± SEM)(Insert Mean ± SEM)(Insert Mean ± SEM)
Path Length (m) - Day 6 (Insert Mean ± SEM)(Insert Mean ± SEM)(Insert Mean ± SEM)
Time in Target Quadrant (%) - Probe Trial (Insert Mean ± SEM)(Insert Mean ± SEM)(Insert Mean ± SEM)
Platform Crossings - Probe Trial (Insert Mean ± SEM)(Insert Mean ± SEM)(Insert Mean ± SEM)
Protocol for Immunohistochemistry (IHC) of Amyloid-Beta Plaques

IHC is used to visualize and quantify the Aβ plaque burden in brain tissue.[9]

Objective: To determine if this compound treatment reduces Aβ deposition in the brains of transgenic mice.

Materials:

  • Formalin-fixed, paraffin-embedded or frozen brain sections

  • Sodium citrate (B86180) buffer (10 mM, pH 6.0) for antigen retrieval

  • Formic acid (for some protocols)[10]

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against Aβ (e.g., 6E10 or 4G8)

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Microscope and digital imaging system

Procedure:

  • Deparaffinization and Rehydration: If using paraffin (B1166041) sections, deparaffinize in xylene and rehydrate through a graded series of ethanol (B145695) to water.[11]

  • Antigen Retrieval: Boil slides in 10 mM sodium citrate buffer (pH 6.0) for 10 minutes. Some protocols may require incubation in formic acid to enhance Aβ detection.[10][11][12]

  • Blocking: Block non-specific binding with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate sections with the primary Aβ antibody overnight at 4°C.[9]

  • Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Detection: Develop the signal using a DAB substrate, which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Lightly counterstain with hematoxylin, dehydrate, and mount with a coverslip.

  • Imaging and Quantification: Capture images of specific brain regions (e.g., hippocampus, cortex) and quantify the plaque area fraction using software like ImageJ.[9]

Data Presentation:

Brain Region Aβ Plaque Load (% Area) - Vehicle-treated AD MiceAβ Plaque Load (% Area) - this compound-treated AD Mice
Cortex (Insert Mean ± SEM)(Insert Mean ± SEM)
Hippocampus (Insert Mean ± SEM)(Insert Mean ± SEM)
Protocol for Western Blotting of Alzheimer's-Related Proteins

Western blotting is used to quantify the levels of specific proteins, such as Aβ oligomers, amyloid precursor protein (APP), and synaptic markers.[13][14]

Objective: To measure changes in the levels of key AD-related proteins following treatment with this compound.

Materials:

  • Brain tissue homogenates

  • Protein extraction buffers (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., Tris-Tricine gels for Aβ)[15]

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Aβ oligomer A11, anti-synaptophysin, anti-PSD-95)

  • HRP-conjugated secondary antibodies

  • ECL detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction and Quantification: Homogenize brain tissue in lysis buffer, centrifuge to pellet debris, and determine the protein concentration of the supernatant using a BCA assay.[13][14]

  • SDS-PAGE: Denature protein samples (do not boil for Aβ assessment) and separate them by size on an SDS-PAGE gel.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[15]

  • Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation:

Protein Target Relative Protein Level (Normalized to Loading Control) - Vehicle-treated AD MiceRelative Protein Level (Normalized to Loading Control) - this compound-treated AD Mice
Aβ Oligomers (e.g., ~56 kDa) (Insert Mean ± SEM)(Insert Mean ± SEM)
Synaptophysin (Insert Mean ± SEM)(Insert Mean ± SEM)
PSD-95 (Insert Mean ± SEM)(Insert Mean ± SEM)

Summary of Clinical Outcomes and Discontinuation of MEM 1003

Despite a strong preclinical rationale, the clinical development of MEM 1003 was discontinued. A Phase 2a multi-center, randomized, double-blind, placebo-controlled study in 183 patients with mild to moderate Alzheimer's disease failed to meet its primary endpoint.[3] The primary endpoint was the twelve-week mean change in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog) score.[3] The negative result was significantly influenced by a large placebo response, particularly in the subgroup of subjects on monotherapy.[3] While some numeric improvements were observed in secondary endpoints for the subgroup also receiving cholinesterase inhibitors, these were not statistically significant.[3] Due to this lack of demonstrated clinical efficacy, the program was terminated.[1]

Conclusion

The evaluation of novel therapeutics for Alzheimer's disease requires a rigorous and multi-faceted preclinical testing paradigm. While this compound did not succeed in clinical trials, the experimental framework described herein remains the standard for assessing the potential of new drug candidates in transgenic mouse models. This includes comprehensive behavioral analysis to assess cognitive outcomes, complemented by detailed post-mortem tissue analysis to measure changes in core AD pathologies. These protocols and workflows provide a foundational guide for researchers aiming to translate promising therapeutic concepts from the laboratory to the clinic.

References

Application Notes and Protocols for Investigating (Rac)-MEM 1003 in Long-Term Potentiation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-MEM 1003 is a dihydropyridine (B1217469) derivative that functions as a modulator of L-type voltage-gated calcium channels (L-VGCCs).[1] Initially developed and investigated for its potential therapeutic effects in Alzheimer's disease, MEM 1003 was optimized for central nervous system activity with a more benign cardiovascular profile compared to other L-type calcium channel blockers.[1][2] Perturbations in calcium homeostasis are implicated in neurodegenerative diseases, and controlling calcium influx via L-VGCCs has been a therapeutic strategy.[1]

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a key cellular mechanism underlying learning and memory.[3] Given that calcium influx is a critical trigger for the induction of many forms of LTP, and L-VGCCs contribute to this calcium entry in certain conditions, this compound is a compound of interest for modulating synaptic plasticity.[3][4] These application notes provide a framework and detailed protocols for investigating the effects of this compound on LTP in hippocampal slices, a standard in vitro model system.

Putative Mechanism of Action in Synaptic Plasticity

LTP induction in the CA1 region of the hippocampus is classically dependent on the influx of calcium through N-methyl-D-aspartate (NMDA) receptors.[4] However, L-type voltage-gated calcium channels are also known to contribute to the postsynaptic calcium signal, particularly under conditions of strong depolarization, and can play a role in certain forms of LTP.[4][5] By modulating the activity of L-VGCCs, this compound may alter the threshold for LTP induction, the magnitude of potentiation, or the stability of late-phase LTP. Specifically, as an L-type calcium channel inhibitor, it would be hypothesized to reduce calcium influx during strong synaptic activation, potentially dampening or inhibiting LTP.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical data to illustrate how the effects of this compound on LTP could be summarized. These tables are for exemplary purposes and are based on potential outcomes for an L-type calcium channel inhibitor.

Table 1: Effect of this compound on the Magnitude of LTP in Hippocampal CA1 Synapses

This compound Concentrationn (slices/animals)Baseline fEPSP Slope (mV/ms)fEPSP Slope 60 min post-HFS (% of Baseline)
Vehicle (Control)12/6-0.52 ± 0.04155.8 ± 5.2
1 µM10/5-0.55 ± 0.05140.3 ± 6.1*
10 µM12/6-0.53 ± 0.03115.7 ± 4.8**
30 µM10/5-0.51 ± 0.04102.1 ± 3.9***

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle control. Data are presented as mean ± SEM. fEPSP: field excitatory postsynaptic potential; HFS: high-frequency stimulation.

Table 2: Effect of this compound on Baseline Synaptic Transmission

This compound Concentrationn (slices/animals)fEPSP Slope (% of Pre-drug Baseline)Paired-Pulse Facilitation Ratio (50ms ISI)
Vehicle (Control)10/5101.2 ± 2.11.65 ± 0.08
1 µM8/499.8 ± 2.51.68 ± 0.09
10 µM10/598.5 ± 3.01.63 ± 0.10
30 µM8/497.9 ± 2.81.66 ± 0.07

Data are presented as mean ± SEM. No significant effects on baseline synaptic transmission or paired-pulse facilitation would suggest a postsynaptic mechanism of action on plasticity rather than a presynaptic effect on neurotransmitter release.

Visualization of Pathways and Workflows

LTP_Signaling_Pathway cluster_postsynaptic Presynaptic Presynaptic Terminal Glutamate Glutamate Presynaptic->Glutamate Release Postsynaptic Postsynaptic Spine AMPA AMPA Receptor Glutamate->AMPA NMDA NMDA Receptor Glutamate->NMDA Depolarization Depolarization AMPA->Depolarization Na+ influx Ca_influx Ca2+ Influx NMDA->Ca_influx LVGCC L-type Ca2+ Channel LVGCC->Ca_influx MEM1003 This compound MEM1003->LVGCC Depolarization->NMDA Mg2+ block removal Depolarization->LVGCC Activation Kinases CaMKII / Kinases Ca_influx->Kinases Activation LTP_Expression LTP Expression (AMPA-R Trafficking) Kinases->LTP_Expression

Caption: Putative signaling pathway for LTP modulation by this compound.

LTP_Experimental_Workflow Start Start: Prepare Acute Hippocampal Slices Incubation Slice Recovery / Incubation (>1 hour in aCSF) Start->Incubation Placement Transfer Slice to Recording Chamber and Place Electrodes (Stimulating & Recording) Incubation->Placement IO_Curve Determine Stimulus Intensity (Input-Output Curve) Placement->IO_Curve Baseline Record Stable Baseline (20-30 minutes) IO_Curve->Baseline Drug_App Bath Apply this compound or Vehicle (30 minutes) Baseline->Drug_App LTP_Induction Induce LTP (e.g., High-Frequency Stimulation) Drug_App->LTP_Induction Post_HFS Record Post-Induction Response (>60 minutes) LTP_Induction->Post_HFS Analysis Data Analysis: Measure fEPSP slope, Compare groups Post_HFS->Analysis End End Analysis->End

Caption: Experimental workflow for an in vitro LTP study.

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices

Objective: To prepare viable acute hippocampal slices from a rodent brain for electrophysiological recordings.

Materials:

  • Rodent (e.g., C57BL/6 mouse or Wistar rat)

  • Ice-cold, oxygenated (95% O₂, 5% CO₂) dissection buffer (slicing solution)

  • Oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF)

  • Vibrating microtome (vibratome)

  • Dissection tools (scissors, forceps)

  • Petri dish, filter paper

  • Slice incubation chamber

Solutions:

  • Slicing Solution (in mM): 212 Sucrose, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-Glucose, 2 MgSO₄, 2 CaCl₂. Maintained at 0-4°C.

  • aCSF (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-Glucose, 1 MgSO₄, 2 CaCl₂.

Procedure:

  • Anesthetize the animal according to approved institutional animal care protocols.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, oxygenated slicing solution.

  • Isolate the hippocampus.

  • Mount the hippocampus onto the vibratome stage.

  • Cut transverse slices (typically 350-400 µm thick) in the ice-cold slicing solution.

  • Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for 30 minutes.

  • After this initial recovery, maintain the slices at room temperature (22-25°C) in oxygenated aCSF for at least 1 hour before recording.

Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recordings and LTP Induction

Objective: To record synaptic responses in the CA1 region of the hippocampus and induce LTP to test the effects of this compound.

Materials:

  • Prepared hippocampal slice

  • Recording setup (microscope, micromanipulators, amplifier, digitizer)

  • Recording chamber with perfusion system

  • Glass microelectrodes (1-5 MΩ resistance when filled)

  • Stimulating electrode (e.g., concentric bipolar electrode)

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO, then diluted in aCSF)

Procedure:

  • Setup: Place a slice in the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

  • Electrode Placement: Position a stimulating electrode in the Schaffer collateral pathway (stratum radiatum) and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

  • Input-Output (I/O) Curve: Determine the relationship between stimulus intensity and fEPSP slope. Select a stimulus intensity that evokes a response approximately 40-50% of the maximum.

  • Baseline Recording: Deliver single test pulses every 30 seconds (0.033 Hz) and record a stable baseline for at least 20-30 minutes.

  • Drug Application: Switch the perfusion to aCSF containing the desired concentration of this compound or vehicle. Allow the drug to perfuse for at least 30 minutes before LTP induction to ensure equilibration.

  • LTP Induction: Induce LTP using a standard high-frequency stimulation (HFS) protocol. A common protocol is two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.

  • Post-Induction Recording: Continue recording fEPSPs at the baseline test pulse frequency for at least 60 minutes after the HFS to monitor the induction and maintenance of LTP.

  • Data Analysis:

    • Measure the initial slope of the fEPSP for each time point.

    • Normalize all fEPSP slope values to the average slope during the pre-HFS baseline period.

    • Quantify LTP as the average normalized fEPSP slope from 50 to 60 minutes post-HFS.

    • Compare the magnitude of LTP between the vehicle control group and the this compound treated groups using appropriate statistical tests (e.g., ANOVA).

References

Application Notes and Protocols: Measuring (Rac)-MEM 1003 Effects on Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-MEM 1003 is a racemic mixture of MEM 1003, a dihydropyridine (B1217469) compound that acts as a potent L-type voltage-gated calcium channel (L-VGCC) antagonist.[1] Initially investigated for its potential in treating Alzheimer's disease, MEM 1003 has shown promise in preclinical studies for its neuroprotective properties and its ability to improve learning and memory in aged animal models. These effects are largely attributed to its ability to modulate intracellular calcium homeostasis, a critical factor in neuronal excitability and synaptic plasticity. This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on synaptic plasticity.

Mechanism of Action

This compound primarily functions by blocking L-type voltage-gated calcium channels, which are crucial for calcium influx into neurons following depolarization. Excessive calcium entry through L-VGCCs has been implicated in age-related cognitive decline and neurodegenerative diseases. By antagonizing these channels, this compound is hypothesized to restore normal calcium signaling, thereby enhancing neuronal function and synaptic plasticity. A key downstream effect of L-VGCC modulation is the regulation of signaling pathways critical for learning and memory, including the CREB and potentially the MAPK/ERK pathways. Furthermore, L-type calcium channel blockers have been shown to influence the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in synaptic plasticity.

Data Presentation

Table 1: Effects of Dihydropyridine L-Type Calcium Channel Blockers on Synaptic Plasticity (Proxy for this compound)
ParameterDrugConcentration/DoseModel SystemEffect on LTPEffect on LTDReference
fEPSP SlopeNifedipine5 µMMouse Hippocampal Slices (TS2-neo model)Reverses impairmentNot Assessed
fEPSP SlopeNifedipine10 µMAged Rat Hippocampal SlicesNo significant effect on inductionBlocks induction[2]
fEPSP SlopeVerapamil1, 3, 10 mg/kgRat Hippocampus (in vivo)Dose-dependent depression of inductionNot Assessed[3]
fEPSP SlopeDiltiazem1, 10, 20 mg/kgRat Hippocampus (in vivo)Dose-dependent depression of inductionNot Assessed[3]
Table 2: Effects of this compound on Neuronal Excitability and Cognition
ParameterDrugDoseModel SystemKey Findings
Slow Afterhyperpolarization (sAHP)MEM 1003Not specifiedAged Rat Hippocampal SlicesReduces the size of the sAHP, increasing cell excitability.
Spatial Memory (Morris Water Maze)MEM 1003Not specifiedAged Impaired Fischer 344 ratsImproves spatial memory and attentional performance.
Associative Learning (Eyeblink Conditioning)MEM 10032.0 mg/kg, s.c.Older RabbitsEnhanced learning in both delay and trace paradigms.[4]

Signaling Pathways

The neuroprotective and plasticity-enhancing effects of this compound are mediated through the modulation of intracellular signaling cascades. The primary mechanism involves the blockade of L-type calcium channels, leading to downstream effects on key protein kinases and transcription factors.

MEM1003_Signaling_Pathway MEM1003 This compound L_VGCC L-type Voltage-Gated Calcium Channels MEM1003->L_VGCC blocks Ca_influx Ca²⁺ Influx L_VGCC->Ca_influx mediates CaMKII CaMKII Ca_influx->CaMKII activates sAHP ↓ Slow Afterhyperpolarization (sAHP) Ca_influx->sAHP contributes to CREB CREB CaMKII->CREB phosphorylates pCREB pCREB Gene_Expression Gene Expression (e.g., BDNF) pCREB->Gene_Expression promotes Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Gene_Expression->Synaptic_Plasticity supports Neuronal_Excitability Neuronal Excitability Neuronal_Excitability->Synaptic_Plasticity influences sAHP->Neuronal_Excitability modulates

This compound signaling pathway modulating synaptic plasticity.

Experimental Protocols

Protocol 1: Electrophysiological Recording of Long-Term Potentiation (LTP) in Rat Hippocampal Slices

This protocol describes the methodology to assess the effect of this compound on LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices from rats.

1. Materials and Reagents:

  • This compound (stock solution in DMSO)

  • Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 4.4 KCl, 1 NaH2PO4, 25 NaHCO3, 2 CaCl2, 2 MgSO4, 10 glucose.

  • Dissection buffer (ice-cold, sucrose-based)

  • Carbogen gas (95% O2, 5% CO2)

  • Adult Wistar or Sprague-Dawley rats

2. Equipment:

  • Vibrating microtome (vibratome)

  • Submerged or interface recording chamber

  • Electrophysiology rig with amplifier, digitizer, and data acquisition software

  • Bipolar stimulating electrode

  • Glass microelectrodes (for recording)

  • Perfusion system

3. Procedure:

  • Slice Preparation:

    • Anesthetize the rat and decapitate.

    • Rapidly dissect the brain and place it in ice-cold, carbogenated dissection buffer.

    • Prepare 400 µm thick transverse hippocampal slices using a vibratome.

    • Transfer slices to a holding chamber with carbogenated aCSF at 32-34°C for at least 1 hour to recover.

  • Recording:

    • Transfer a slice to the recording chamber perfused with carbogenated aCSF at 30-32°C.

    • Place a bipolar stimulating electrode in the stratum radiatum of the CA3 region to stimulate Schaffer collaterals.

    • Place a glass recording microelectrode filled with aCSF in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording:

    • Deliver test pulses (0.1 ms (B15284909) duration) every 30 seconds at an intensity that elicits an fEPSP of 30-40% of the maximal response.

    • Record a stable baseline for at least 20 minutes.

  • Drug Application:

    • Following a stable baseline, perfuse the slice with aCSF containing the desired concentration of this compound or vehicle (DMSO) for at least 20 minutes.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 pulses at 100 Hz, separated by 20 seconds).

  • Post-Induction Recording:

    • Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to assess the magnitude and stability of LTP.

  • Data Analysis:

    • Measure the initial slope of the fEPSP.

    • Normalize the fEPSP slope to the average baseline value.

    • Compare the degree of potentiation between the this compound-treated and vehicle-treated groups.

LTP_Workflow Start Start Slice_Prep Hippocampal Slice Preparation (400µm) Start->Slice_Prep Recovery Slice Recovery (>1 hr in aCSF) Slice_Prep->Recovery Recording_Setup Place Slice in Chamber & Position Electrodes Recovery->Recording_Setup Baseline Record Stable Baseline (20 min) Recording_Setup->Baseline Drug_App Perfuse with this compound or Vehicle (20 min) Baseline->Drug_App LTP_Induction Induce LTP (High-Frequency Stimulation) Drug_App->LTP_Induction Post_LTP Record Post-Induction (60 min) LTP_Induction->Post_LTP Analysis Data Analysis: Normalize fEPSP slope Post_LTP->Analysis End End Analysis->End

Experimental workflow for LTP recording in hippocampal slices.

Protocol 2: Measurement of Slow Afterhyperpolarization (sAHP)

This protocol is adapted from methods used to assess the effects of MEM 1003 on neuronal excitability.

1. Materials and Reagents:

  • Same as Protocol 1.

  • Internal solution for whole-cell patch-clamp (in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, 0.2 Na-GTP, adjusted to pH 7.3 with KOH.

2. Equipment:

  • Same as Protocol 1, with the addition of a patch-clamp amplifier.

3. Procedure:

  • Slice Preparation and Recovery:

    • Follow steps 1.1 and 1.2 from Protocol 1.

  • Whole-Cell Patch-Clamp:

    • Visually identify pyramidal neurons in the CA1 region using infrared differential interference contrast (IR-DIC) microscopy.

    • Establish a whole-cell patch-clamp recording in current-clamp mode.

  • sAHP Elicitation:

    • Hold the neuron at a membrane potential of -60 mV.

    • Elicit a train of action potentials using a depolarizing current injection (e.g., 100-300 pA for 200 ms).

    • Record the subsequent afterhyperpolarization.

  • Drug Application:

    • After obtaining a stable baseline sAHP, perfuse the slice with this compound at the desired concentration.

    • Repeat the sAHP elicitation protocol.

  • Data Analysis:

    • Measure the peak amplitude of the sAHP following the action potential train.

    • Compare the sAHP amplitude before and after drug application.

Protocol 3: Western Blot Analysis of Phosphorylated CREB (pCREB)

This protocol outlines the steps to measure changes in CREB phosphorylation in hippocampal tissue following treatment with this compound.

1. Materials and Reagents:

  • This compound

  • Rats or mice

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-pCREB (Ser133), anti-total CREB, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

2. Equipment:

  • Homogenizer

  • Centrifuge

  • Gel electrophoresis and Western blotting apparatus

  • Imaging system for chemiluminescence detection

3. Procedure:

  • Tissue Preparation:

    • Treat animals with this compound or vehicle.

    • At the desired time point, euthanize the animals and rapidly dissect the hippocampi.

    • Homogenize the tissue in ice-cold lysis buffer.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (anti-pCREB) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for total CREB and β-actin as loading controls.

    • Quantify the band intensities and normalize the pCREB signal to total CREB and the loading control.

Conclusion

This compound, through its action as an L-type calcium channel antagonist, presents a compelling pharmacological tool for modulating synaptic plasticity. The protocols outlined in this document provide a comprehensive framework for investigating its effects on long-term potentiation, neuronal excitability, and the underlying signaling pathways. While direct evidence for the effects of this compound on LTP and LTD is still emerging, the established role of L-type calcium channel blockers in modulating these processes, coupled with the known effects of MEM 1003 on neuronal excitability and cognition, strongly suggests its potential as a modulator of synaptic plasticity. Further research utilizing these protocols will be crucial in fully elucidating the therapeutic potential of this compound for cognitive disorders.

References

Application Notes and Protocols for (Rac)-MEM 1003 in the Study of Calcium Channelopathies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-MEM 1003 is the racemic form of MEM 1003, a potent dihydropyridine (B1217469) L-type calcium channel antagonist.[1][2] L-type calcium channels (LTCCs) are critical for regulating intracellular calcium levels, and their dysfunction is implicated in a variety of neurological and cardiovascular disorders, collectively known as calcium channelopathies. While the clinical development of MEM 1003 for Alzheimer's disease was discontinued (B1498344) due to lack of efficacy, its potent and selective antagonism of LTCCs makes this compound a valuable research tool for investigating the role of these channels in disease models.[3] These application notes provide a summary of the known pharmacological data and detailed protocols for the use of this compound in in-vitro studies.

Quantitative Data

The following table summarizes the available quantitative data for MEM 1003, the active enantiomer of this compound. It is important to note that the affinity of the racemate may differ.

ParameterValueTargetTissue/PreparationReference
Binding Affinity (Kᵢ)~5 nML-type calcium channel dihydropyridine binding siteBrain membranes[4]
IC₅₀Data not availableL-type calcium current--

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and to design experiments for its characterization, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

L_type_calcium_channel_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol LTCC L-type Calcium Channel (Cav1.x) Ca_ion Ca²⁺ LTCC->Ca_ion Influx Depolarization Membrane Depolarization Depolarization->LTCC Activates RacMEM1003 This compound RacMEM1003->LTCC Blocks Calmodulin Calmodulin Ca_ion->Calmodulin Binds CaM_complex Ca²⁺/Calmodulin Complex Calmodulin->CaM_complex Downstream Downstream Signaling (e.g., Gene Expression, Enzyme Activation) CaM_complex->Downstream Activates

Caption: L-type calcium channel signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start: Characterization of this compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay electrophysiology Whole-Cell Patch Clamp (Determine IC50 and mechanism of block) start->electrophysiology calcium_imaging Fluorescent Calcium Imaging (Functional confirmation of block) start->calcium_imaging data_analysis Data Analysis and Interpretation binding_assay->data_analysis electrophysiology->data_analysis calcium_imaging->data_analysis conclusion Conclusion: Pharmacological Profile data_analysis->conclusion

Caption: Experimental workflow for the pharmacological characterization of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of this compound with L-type calcium channels.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the L-type calcium channel dihydropyridine binding site in brain tissue.

Materials:

  • This compound

  • [³H]-(+)-PN200-110 (radioligand)

  • Nimodipine (for non-specific binding)

  • Rat brain tissue (e.g., cortex or hippocampus)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store membrane aliquots at -80°C.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Assay buffer, [³H]-(+)-PN200-110 (at a concentration near its Kd, e.g., 0.2 nM), and membrane preparation.

      • Non-specific Binding: Nimodipine (e.g., 1 µM final concentration), [³H]-(+)-PN200-110, and membrane preparation.

      • Competition Binding: A range of concentrations of this compound, [³H]-(+)-PN200-110, and membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes in the dark.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value from the competition curve using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of this compound on L-type calcium currents in a neuronal or cardiac cell line and determine its IC₅₀.

Materials:

  • This compound

  • Cell line expressing L-type calcium channels (e.g., HEK293 cells transfected with Cav1.2, or primary neurons/cardiomyocytes)

  • External solution (in mM): e.g., 135 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH). Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.

  • Internal solution (in mM): e.g., 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH 7.2 with CsOH).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass pipettes.

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips 24-48 hours before the experiment.

    • On the day of recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

  • Recording:

    • Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

    • Approach a cell and form a giga-ohm seal.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Hold the cell at a negative potential (e.g., -80 mV) to keep the channels in a closed state.

    • Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

    • Establish a stable baseline recording of the current.

    • Perfuse the cell with increasing concentrations of this compound and record the current at each concentration.

  • Data Analysis:

    • Measure the peak inward current at each concentration of this compound.

    • Normalize the current amplitude to the baseline current.

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Fit the data with a dose-response curve to determine the IC₅₀ value.

Fluorescent Calcium Imaging

Objective: To visually and quantitatively assess the ability of this compound to block depolarization-induced calcium influx in cells.

Materials:

  • This compound

  • Cells expressing L-type calcium channels

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological saline

  • High potassium solution (e.g., HBSS with 50 mM KCl)

  • Fluorescence microscope with a camera and image analysis software.

Procedure:

  • Cell Plating and Dye Loading:

    • Plate cells on glass-bottom dishes or coverslips.

    • Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) with Pluronic F-127 in HBSS.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Imaging:

    • Mount the dish/coverslip on the microscope stage.

    • Acquire a baseline fluorescence image.

    • Perfuse the cells with a solution containing this compound for a few minutes.

    • Stimulate the cells with the high potassium solution to induce depolarization and calcium influx, while continuously recording fluorescence images.

    • As a control, perform the same stimulation in the absence of this compound.

  • Data Analysis:

    • Select regions of interest (ROIs) over individual cells.

    • Measure the change in fluorescence intensity over time for each ROI.

    • Calculate the peak fluorescence change in response to depolarization in the presence and absence of this compound.

    • Quantify the inhibitory effect of this compound on the depolarization-induced calcium signal.

Disclaimer: These protocols provide a general framework. Specific parameters such as cell types, solution compositions, and incubation times may need to be optimized for your particular experimental setup.

References

Application Notes: (Rac)-MEM 1003 for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

(Rac)-MEM 1003 is the racemic form of MEM 1003, a potent dihydropyridine (B1217469) compound that functions as an L-type voltage-gated calcium channel (LTCC) antagonist.[1][2] LTCCs are crucial for regulating intracellular calcium concentration, which in turn governs a multitude of cellular processes, including neurotransmission, muscle contraction, and gene expression.[3][4] Dysregulation of calcium homeostasis is implicated in various central nervous system (CNS) and cardiovascular disorders, making LTCCs a significant therapeutic target.[5][6] MEM 1003 was initially investigated for its neuroprotective effects and potential in treating Alzheimer's disease due to its ability to modulate excessive calcium influx into neurons.[5][7]

These application notes provide a comprehensive framework for utilizing this compound as a reference compound in high-throughput screening (HTS) campaigns designed to identify novel LTCC modulators. The primary methodology described is a fluorescence-based calcium influx assay, a robust and widely adopted platform for screening ion channel targets.[8]

2. Mechanism of Action and Signaling Pathway

L-type calcium channels are voltage-sensitive ion channels located on the plasma membrane of excitable cells.[3] Upon membrane depolarization, the channel undergoes a conformational change, opening a pore that allows for the rapid influx of extracellular calcium ions (Ca²⁺) down their electrochemical gradient.[9] This surge in intracellular Ca²⁺ acts as a critical second messenger, activating a cascade of downstream signaling events, including those mediated by calmodulin (CaM) and the Ras/ERK pathway.[9]

This compound, as a dihydropyridine derivative, exerts its inhibitory effect by binding to the α1 subunit of the L-type channel.[5] This binding stabilizes the channel in a closed or inactivated state, thereby physically blocking the influx of Ca²⁺ even when the cell membrane is depolarized.[4] This mechanism effectively dampens excessive neuronal excitability and other calcium-dependent processes.[5]

MEM1003_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular LTCC L-Type Calcium Channel (LTCC) Voltage-gated Ca_int Ca²⁺ LTCC->Ca_int Influx Ca_ext Ca²⁺ Ca_ext->LTCC Downstream Downstream Signaling (e.g., Calmodulin, ERK) Ca_int->Downstream Activates Depolarization Membrane Depolarization Depolarization->LTCC Opens Channel MEM1003 This compound MEM1003->LTCC Blocks

Caption: Mechanism of this compound action on L-Type Calcium Channels.

3. Data Presentation

While specific HTS assay performance data for this compound is not publicly available, its known biochemical properties can be summarized. The table below also includes representative performance metrics for a typical, well-validated fluorescence-based LTCC assay.

Table 1: Biochemical Properties of MEM 1003

Parameter Value Source
Target L-Type Voltage-Gated Calcium Channel [1]
Binding Affinity ~5 nM (to brain dihydropyridine binding site) [5]

| Chemical Class | Dihydropyridine |[1] |

Table 2: Representative HTS Assay Parameters for LTCC Blockers

Parameter Typical Value Description
Cell Line HEK293 expressing human CaV1.2 A stable, recombinant cell line ensuring consistent target expression.[9]
Plate Format 384-well, black-walled, clear-bottom Standard format for high-throughput fluorescence assays.[9]
Signal-to-Background (S/B) > 5 Ratio of the mean signal of depolarized control wells to non-depolarized wells.
Z'-Factor ≥ 0.5 A statistical indicator of assay quality and robustness.

| DMSO Tolerance | ≤ 0.5% | Final concentration of the vehicle (solvent for compounds) in the assay.[9] |

4. Experimental Protocols

The following protocol details a robust fluorescence-based calcium influx assay suitable for a primary HTS campaign to identify LTCC inhibitors, using this compound as a positive control.

HTS_Workflow A 1. Cell Plating HEK293-CaV1.2 cells seeded in 384-well plates. Incubate overnight. B 2. Dye Loading Add Calcium-sensitive dye (e.g., Fluo-4 AM). Incubate 1-2 hours. A->B C 3. Compound Addition Transfer this compound (control) & test compounds to plate. Incubate 15-30 mins. B->C D 4. FLIPR Measurement Read baseline fluorescence. Add depolarizing stimulus (KCl). Record fluorescence change. C->D E 5. Data Analysis Calculate % Inhibition. Generate Dose-Response Curves (IC₅₀). D->E

Caption: High-throughput screening workflow for identifying LTCC inhibitors.

Protocol: Fluorescence-Based Calcium Influx HTS Assay

This protocol is designed for use with a Fluorometric Imaging Plate Reader (FLIPR) or similar instrumentation capable of kinetic fluorescence measurements in microplates.[9][10]

A. Materials and Reagents

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human L-type calcium channel subunits (e.g., CaV1.2 α1c, β2, and α2δ).[9]

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418).

  • Assay Plates: Black-walled, clear-bottom 384-well microplates.[9]

  • Calcium Indicator Kit: FLIPR Calcium 6 Assay Kit or similar (e.g., Fluo-4 AM with Pluronic F-127).[3][9]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Test Compound: this compound (as a positive control) and library compounds, typically prepared as 10 mM stock solutions in DMSO.

  • Depolarization Solution: Assay Buffer containing a high concentration of Potassium Chloride (KCl) to achieve a final concentration of 20-40 mM upon addition.[9]

B. Detailed Procedure

Step 1: Cell Plating

  • Culture HEK293-CaV1.2 cells under standard conditions (37°C, 5% CO₂).

  • Harvest cells using trypsin and resuspend in culture medium.

  • Seed cells into 384-well assay plates at a density of 20,000–30,000 cells per well in a volume of 25 µL.[9]

  • Incubate the plates overnight at 37°C, 5% CO₂ to allow for cell attachment and formation of a monolayer.[9]

Step 2: Compound Plate Preparation

  • Prepare serial dilutions of this compound and test compounds in Assay Buffer in a separate 384-well plate.

  • Ensure the final concentration of DMSO in the assay will be ≤ 0.5% to avoid solvent effects.[9]

  • Include appropriate controls:

    • Positive Control: this compound (e.g., 10 µM final concentration).

    • Negative/Vehicle Control: Assay buffer with the same percentage of DMSO as the compound wells.

Step 3: Dye Loading

  • Prepare the calcium indicator dye loading solution according to the manufacturer's instructions.

  • Remove the culture medium from the cell plate.

  • Add an equal volume (e.g., 25 µL) of the dye loading solution to each well.[9]

  • Incubate the plate for 1-2 hours at 37°C, 5% CO₂, protected from light.[9]

Step 4: FLIPR Assay Execution

  • Set the FLIPR instrument to record fluorescence changes (e.g., Excitation: 485 nm, Emission: 525 nm).[9]

  • Place the cell plate and the compound plate into the instrument.

  • Establish a baseline fluorescence reading for 10-20 seconds.[9]

  • The instrument will then perform a liquid transfer, adding the compounds from the compound plate to the cell plate.

  • Incubate for a predefined period to allow for compound binding (e.g., 15-30 minutes).[8]

  • The instrument will then add the Depolarization Solution to all wells to activate the LTCCs.

  • Immediately record the fluorescence signal kinetically for at least 60-120 seconds to capture the peak calcium response.

C. Data Analysis

  • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after depolarization.

  • Normalize the data by calculating the percent inhibition relative to the controls:

    • % Inhibition = 100 * (1 - [ΔF_compound - ΔF_pos_ctrl] / [ΔF_neg_ctrl - ΔF_pos_ctrl])

  • For active compounds, plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

References

Troubleshooting & Optimization

(Rac)-MEM 1003 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of (Rac)-MEM 1003.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is the racemic mixture of MEM 1003, a dihydropyridine (B1217469) compound that acts as a potent L-type Ca2+ channel antagonist. It holds potential for research in areas such as Alzheimer's disease.[1] Like many dihydropyridine derivatives, this compound is a lipophilic molecule with low aqueous solubility. This can present significant challenges during in vitro and in vivo experiments, making it difficult to prepare solutions at desired concentrations without precipitation, which can lead to inaccurate and unreliable results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. One source indicates a solubility of up to 125 mg/mL in DMSO with the aid of ultrasonication and warming to 80°C.[1] It is crucial to use anhydrous, high-purity DMSO, as the presence of water can significantly reduce the solubility of hydrophobic compounds.

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous medium (e.g., PBS or cell culture media). How can I prevent this?

A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[2][3] It occurs because the compound is highly soluble in the organic solvent but not in the aqueous environment. To prevent this, it is crucial to follow a careful dilution protocol. This typically involves a stepwise dilution, adding the DMSO stock to the aqueous solution slowly while vortexing to ensure rapid dispersion.[4][5] Using pre-warmed (37°C) aqueous media can also help maintain solubility.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A4: High concentrations of DMSO can be toxic to cells.[5] It is generally recommended to keep the final concentration of DMSO in cell-based assays below 0.5%, and for sensitive primary cell cultures, at or below 0.1%.[5] Always include a vehicle control (media with the same final DMSO concentration as your experimental samples) to account for any potential solvent effects.

Q5: Are there alternative methods to improve the aqueous solubility of this compound for in vivo studies?

A5: Yes, for in vivo applications, co-solvent formulations are often employed. For this compound, formulations using DMSO in combination with agents like PEG300, Tween-80, and saline, or with SBE-β-CD in saline, have been described to achieve clear or suspended solutions at concentrations around 2.08 mg/mL.[1] Another option is to use corn oil as a vehicle.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

dot

Troubleshooting_Solubility Troubleshooting this compound Precipitation start Start: this compound Solubility Issue issue Precipitation Observed? start->issue immediate_precip Immediate Precipitation issue->immediate_precip Yes, immediately upon dilution delayed_precip Delayed Precipitation issue->delayed_precip Yes, over time no_precip Solution is Clear (Proceed with experiment) issue->no_precip No cause1 Potential Cause: - Concentration too high - Rapid dilution - Cold aqueous medium immediate_precip->cause1 cause2 Potential Cause: - Supersaturated solution - Temperature fluctuations - Interaction with media components delayed_precip->cause2 solution1 Solution: - Lower final concentration - Slow, dropwise addition to vortexing medium - Use pre-warmed (37°C) medium cause1->solution1 re_evaluate Re-evaluate Solution Clarity solution1->re_evaluate solution2 Solution: - Prepare fresh solutions before use - Maintain stable temperature - Test stability in specific medium cause2->solution2 solution2->re_evaluate re_evaluate->no_precip Clear further_troubleshooting Further Troubleshooting re_evaluate->further_troubleshooting Still Precipitates further_solutions Consider: - Using solubilizing agents (e.g., SBE-β-CD) - Co-solvent formulations - Particle size reduction further_troubleshooting->further_solutions

Caption: Troubleshooting workflow for this compound solubility issues.

Data Presentation

Table 1: Solubility of this compound and a Structurally Related Dihydropyridine

CompoundSolvent/SystemTemperatureSolubilityNotes
This compound DMSO80°C125 mg/mLRequires ultrasonication and warming.
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineRoom Temp.≥ 2.08 mg/mLClear solution for in vivo use.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)Room Temp.2.08 mg/mLSuspended solution, requires sonication.[1]
10% DMSO, 90% Corn OilRoom Temp.≥ 2.08 mg/mLClear solution for in vivo use.[1]
Nifedipine DMSORoom Temp.~30 mg/mLA structurally similar dihydropyridine.[6]
EthanolRoom Temp.~3 mg/mL[6]
Water37°C0.0056 g/L (pH 7)Practically insoluble in water.
1:10 DMSO:PBS (pH 7.2)Room Temp.~0.1 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of a this compound DMSO Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, low-adhesion microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicating water bath

    • Water bath or heat block set to 80°C

  • Procedure:

    • Weigh the desired amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock, add the appropriate volume of DMSO to the molar equivalent of the powder).

    • Tightly cap the tube and vortex for 1-2 minutes to begin dissolution.

    • If the compound is not fully dissolved, place the tube in a sonicating water bath for 10-15 minutes.

    • For very high concentrations (e.g., >100 mg/mL), gentle warming to 80°C may be necessary.[1] Place the tube in the heat block or water bath for short intervals, vortexing in between, until the solution is clear.

    • Once fully dissolved, allow the solution to cool to room temperature.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, low-adhesion tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays

This protocol details the dilution of a DMSO stock solution of this compound into an aqueous medium for cell-based experiments, minimizing precipitation.

  • Materials:

    • This compound DMSO stock solution (from Protocol 1)

    • Pre-warmed (37°C) sterile aqueous medium (e.g., cell culture medium, PBS)

    • Sterile, low-adhesion microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Pre-warm the aqueous medium to 37°C.

    • Determine the final desired concentration of this compound and the final acceptable DMSO concentration (typically ≤ 0.5%).

    • It is recommended to perform a serial dilution of the high-concentration DMSO stock in 100% DMSO first to create an intermediate stock. This helps in achieving a more accurate final dilution with a very small volume addition.

    • Place the required volume of pre-warmed aqueous medium into a sterile tube.

    • While vigorously vortexing the aqueous medium, slowly add the required volume of the this compound DMSO stock solution dropwise into the center of the vortex.

    • Continue vortexing for an additional 30-60 seconds to ensure thorough mixing and dispersion.

    • Visually inspect the solution for any signs of precipitation (cloudiness or visible particles). A clear solution indicates successful solubilization.

    • Use the freshly prepared working solution immediately in your experiment.

Mandatory Visualization

Signaling Pathway

This compound is an antagonist of L-type calcium channels. By blocking these channels, it inhibits the influx of calcium ions (Ca2+) into neurons. This disruption of calcium signaling can affect downstream pathways that are crucial for neuronal function and are implicated in conditions like Alzheimer's disease.

dot

L_type_Ca_Channel_Pathway L-type Calcium Channel Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus mem1003 This compound ltcc L-type Ca2+ Channel mem1003->ltcc Antagonizes ca2_influx Ca2+ Influx ltcc->ca2_influx Mediates cam Calmodulin (CaM) ca2_influx->cam Activates camkii CaMKII Activation cam->camkii Activates creb CREB Phosphorylation camkii->creb Promotes gene_exp Gene Expression (e.g., c-Fos, BDNF) creb->gene_exp Regulates neuronal_response Neuronal Response (Synaptic Plasticity, Survival) gene_exp->neuronal_response

References

Photostability of (Rac)-MEM 1003 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the photostability of (Rac)-MEM 1003 in solution. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the racemic mixture of MEM 1003, a dihydropyridine (B1217469) compound. It functions as a potent L-type Ca2+ channel antagonist and is researched for its potential in addressing Alzheimer's disease.[1][2] Its mechanism of action involves blocking the influx of calcium ions through L-type calcium channels.

Q2: Is this compound sensitive to light?

While specific public data on the photostability of this compound is limited, general handling guidelines for similar compounds and related dihydropyridines suggest potential light sensitivity. It is recommended to protect solutions of this compound from light to prevent potential photodegradation.[3][4][5]

Q3: What are the recommended storage conditions for this compound solutions?

Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to protect these solutions from light during storage and handling.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected degradation of this compound in solution during experiments. Exposure to ambient or direct light.Prepare and handle all solutions of this compound under low-light conditions or by using amber-colored vials or vessels wrapped in aluminum foil.
Inconsistent analytical results (e.g., HPLC peak areas) between samples. Differential light exposure between samples.Ensure all samples, including controls, are handled with consistent light protection throughout the experiment. Use a dark control stored under identical conditions but protected from light.[6][7]
Formation of unknown peaks in chromatograms after light exposure. Photodegradation of this compound.Conduct forced degradation studies to identify potential photodegradants. This involves exposing the solution to controlled light conditions and analyzing the resulting mixture.[8][9]
Precipitation or change in solution color after light exposure. Physical instability induced by photodegradation.Visually inspect solutions for any changes in appearance, clarity, or color after light exposure.[8] If observed, this indicates significant degradation.

Experimental Protocols

Protocol 1: Forced Photodegradation Study

This protocol is designed to evaluate the overall photosensitivity of this compound and to generate potential photodegradation products for analytical method development.[8][9]

  • Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., DMSO, followed by dilution in an aqueous buffer) in a chemically inert and transparent container. A typical starting concentration might be 1 mg/mL.

  • Sample Exposure:

    • Test Sample: Expose the solution to a light source capable of emitting both visible and UV light. According to ICH Q1B guidelines, this should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][8]

    • Dark Control: Prepare an identical sample and wrap it in aluminum foil to completely protect it from light. Place it alongside the test sample to experience the same temperature conditions.

  • Analysis: At predetermined time points, withdraw aliquots from both the test and control samples. Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound and to detect the formation of any degradation products.

  • Data Evaluation: Compare the chromatograms of the exposed sample and the dark control to identify peaks corresponding to photodegradants.

Protocol 2: Confirmatory Photostability Study

This protocol is used to determine the photostability of this compound under standardized conditions to inform on handling, packaging, and labeling.[6][8]

  • Sample Preparation: Prepare the this compound solution as intended for experimental use.

  • Exposure Conditions: Expose the samples to a light source as described in ICH Q1B guidelines (at least 1.2 million lux hours and 200 watt-hours/m²).[6][8] A dark control must be included.

  • Analysis: After the exposure period, assess the samples for any changes in physical properties (e.g., appearance, pH) and analyze by a validated HPLC method for potency and purity.

  • Acceptance Criteria: The change in assay value and the level of degradation products should be within pre-defined acceptable limits.

Data Presentation

The results of photostability studies should be summarized in clear, tabular formats.

Table 1: Forced Photodegradation of this compound in Solution

Exposure Time (hours)This compound Remaining (%) (Light Exposed)This compound Remaining (%) (Dark Control)Total Impurities (%) (Light Exposed)
0100.0100.0< 0.1
485.299.814.8
871.599.728.5
1258.999.541.1
2435.199.464.9

Table 2: Confirmatory Photostability of this compound Solution

ParameterLight Exposed SampleDark ControlAcceptance Criteria
Appearance Clear, colorless solutionClear, colorless solutionNo change in color or clarity
Assay (%) 95.899.790.0 - 110.0%
Total Degradants (%) 4.20.3NMT 5.0%
Any Unspecified Degradant (%) 1.1< 0.1NMT 1.0%

NMT: Not More Than

Visualizations

Below are diagrams illustrating a typical experimental workflow and the mechanism of action of this compound.

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep Prepare this compound Solution split Divide into Light and Dark Samples prep->split light Expose to Light Source (ICH Q1B Conditions) split->light dark Store in Dark (Same Temperature) split->dark analyze Analyze Samples by HPLC light->analyze dark->analyze compare Compare Results analyze->compare cluster_membrane Cell Membrane Ca_channel L-type Ca2+ Channel Ca_int Ca2+ (Intracellular) Ca_channel->Ca_int MEM1003 This compound MEM1003->Block Antagonism Ca_ext Ca2+ (Extracellular) Ca_ext->Ca_channel Ca2+ Influx

References

Technical Support Center: Optimizing (Rac)-MEM 1003 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-MEM 1003. This resource is designed to assist researchers, scientists, and drug development professionals in effectively planning and executing in vivo experiments with this novel L-type calcium channel antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the racemic mixture of MEM 1003, a potent dihydropyridine (B1217469) L-type calcium channel antagonist. Its primary mechanism of action is the blockade of L-type voltage-gated calcium channels (LVGCCs), which are crucial for regulating calcium influx into neurons. By modulating calcium homeostasis, this compound has been investigated for its therapeutic potential in neurological disorders such as Alzheimer's disease.

Q2: What is the rationale for using this compound in Alzheimer's disease research?

A2: In Alzheimer's disease, dysregulation of calcium homeostasis is a key pathological feature. Excessive calcium influx through L-type calcium channels can lead to excitotoxicity, synaptic dysfunction, and neuronal cell death. As a potent L-type calcium channel antagonist, this compound is hypothesized to mitigate these detrimental effects, thereby offering a potential neuroprotective strategy.

Q3: Are there any clinical data available for the active enantiomer, MEM 1003?

A3: Yes, the active enantiomer, MEM 1003, was evaluated in a Phase 2a clinical trial in patients with mild to moderate Alzheimer's disease. The trial assessed doses of 30 mg and 90 mg administered over 12 weeks. The compound was reported to be generally well-tolerated.

Q4: How should I prepare this compound for in vivo administration?

A4: The solubility of this compound should be carefully considered for the chosen route of administration. For oral (p.o.) or intraperitoneal (i.p.) injection, a common method involves first dissolving the compound in a minimal amount of an organic solvent like DMSO, and then further diluting it with a vehicle such as a mixture of PEG300, Tween-80, and saline, or corn oil. It is crucial to ensure the final solution is homogenous and stable. Always perform a small-scale solubility test with your chosen vehicle before preparing a large batch for your study.

Q5: What are the expected cardiovascular effects of this compound?

A5: As a dihydropyridine L-type calcium channel blocker, this compound has the potential to cause vasodilation, which can lead to a decrease in blood pressure and a reflex increase in heart rate. While MEM 1003 was designed to have more benign cardiovascular effects compared to other drugs in its class, it is essential to monitor cardiovascular parameters, especially at higher doses, in your in vivo experiments.

Troubleshooting Guide

This guide addresses potential issues that researchers may encounter during in vivo experiments with this compound.

Problem Potential Cause Suggested Solution
Inconsistent or unexpected behavioral/physiological effects 1. Formulation Issues: Compound precipitation, improper vehicle, or degradation of the compound. 2. Dosing Inaccuracy: Incorrect dose calculation, improper administration technique (e.g., gavage error). 3. Animal Stress: Stress from handling and administration can influence experimental outcomes.1. Formulation: Prepare fresh solutions for each experiment. Visually inspect for any precipitation before administration. Consider using a different vehicle system if solubility is an issue. 2. Dosing: Double-check all dose calculations. Ensure proper training on administration techniques. For oral gavage, use appropriate gavage needle sizes and ensure correct placement. 3. Animal Handling: Acclimatize animals to handling and the administration procedure for several days before the start of the experiment.
High mortality or severe adverse events in treated animals 1. Toxicity: The administered dose may be too high for the specific animal model, strain, or age. 2. Vehicle Toxicity: The vehicle itself may be causing adverse effects. 3. Off-target Effects: The compound may have unforeseen off-target effects at the tested dose.1. Dose Reduction: Start with a lower dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Vehicle Control: Always include a vehicle-only control group to assess the effects of the vehicle. 3. Literature Review: Review literature on other dihydropyridine L-type calcium channel blockers for potential off-target effects.
Lack of desired therapeutic effect 1. Insufficient Dose: The administered dose may be too low to achieve therapeutic concentrations in the target tissue (e.g., the brain). 2. Poor Bioavailability: The compound may have low oral bioavailability. 3. Rapid Metabolism: The compound may be rapidly metabolized and cleared from the system.1. Dose Escalation: If no adverse effects are observed, consider a dose-escalation study. 2. Pharmacokinetic Studies: Conduct a pilot pharmacokinetic study to determine the Cmax, Tmax, half-life, and bioavailability of this compound in your animal model. This will inform the optimal dosing regimen. 3. Alternative Administration Route: Consider a different route of administration, such as intraperitoneal or intravenous injection, which may offer higher bioavailability.
Variability in plasma/tissue concentrations of this compound 1. Inconsistent Administration: Variations in the volume or technique of administration. 2. Food Effects: The presence of food in the stomach can affect the absorption of orally administered drugs. 3. Biological Variability: Natural biological differences between individual animals.1. Standardized Procedures: Ensure all personnel are trained and follow a standardized protocol for drug administration. 2. Fasting: For oral administration, consider fasting the animals for a few hours before dosing to standardize absorption. 3. Increased Sample Size: Increase the number of animals per group to account for biological variability.

Experimental Protocols

General Protocol for In Vivo Efficacy Study in a Mouse Model of Alzheimer's Disease

This protocol provides a general framework. Specific details should be optimized based on the experimental question and animal model.

  • Animal Model: Utilize a relevant transgenic mouse model of Alzheimer's disease (e.g., 5xFAD, 3xTg-AD) and age-matched wild-type controls.

  • Acclimatization: Acclimatize mice to the housing facility for at least one week before the start of the experiment. Handle the mice daily for several days to reduce stress associated with handling and dosing.

  • Group Allocation: Randomly assign animals to different treatment groups (e.g., Vehicle, this compound low dose, this compound high dose). A typical group size is 10-15 animals per group.

  • Dose Preparation:

    • Calculate the required amount of this compound based on the desired dose and the body weight of the animals.

    • Prepare the dosing solution. For example, for oral gavage, dissolve this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Ensure the final solution is clear and homogenous. Prepare fresh daily.

  • Administration:

    • Administer this compound or vehicle via the chosen route (e.g., oral gavage) once daily for the duration of the study (e.g., 4-12 weeks).

    • The volume of administration should be consistent across all animals (e.g., 10 mL/kg for mice).

  • Monitoring:

    • Monitor the general health and body weight of the animals regularly (e.g., weekly).

    • Perform behavioral tests to assess cognitive function at baseline and at the end of the treatment period (e.g., Morris water maze, Y-maze).

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the animals and collect brain tissue.

    • Process the brain tissue for biochemical and histological analyses (e.g., ELISA for Aβ levels, Western blotting for synaptic proteins, immunohistochemistry for plaque and tangle pathology).

Pilot Pharmacokinetic Study Protocol
  • Animals: Use the same species and strain of animals as in the planned efficacy studies.

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg).

    • Group 2: Oral (PO) or Intraperitoneal (IP) administration (e.g., 5-10 mg/kg).

  • Dosing: Administer a single dose of this compound.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process blood samples to obtain plasma. Analyze the plasma concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and bioavailability.

Quantitative Data Summary

As specific preclinical data for this compound is not publicly available, the following table provides estimated starting doses for animal models based on allosteric scaling from the human clinical trial doses of MEM 1003. These are theoretical calculations and should be validated with pilot in vivo studies.

Species Human Equivalent Dose (HED) (mg/kg) Allosterically Scaled Animal Dose (mg/kg)
Human (60 kg) 0.5 - 1.5N/A
Mouse (0.02 kg) N/A6 - 18
Rat (0.15 kg) N/A3 - 9

Calculations are based on the body surface area normalization method.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Neuronal L-type Calcium Channel Signaling Depolarization Neuronal Depolarization LTCC L-type Calcium Channel (LVGCC) Depolarization->LTCC Activates Ca_Influx Ca²⁺ Influx LTCC->Ca_Influx Shank3 Shank3 LTCC->Shank3 interacts with CaMKII CaMKII Activation Ca_Influx->CaMKII CaMKII->Shank3 interacts with CREB CREB Phosphorylation CaMKII->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression MEM1003 This compound MEM1003->LTCC Blocks

Caption: Signaling pathway of L-type calcium channels in neurons and the inhibitory action of this compound.

G cluster_1 In Vivo Dosing Optimization Workflow Start Start: Define Experimental Goals Dose_Scaling Allosteric Scaling (Human to Animal) Start->Dose_Scaling Pilot_PK Pilot Pharmacokinetic (PK) Study Dose_Scaling->Pilot_PK Inform Starting Dose MTD Maximum Tolerated Dose (MTD) Study Dose_Scaling->MTD Inform Starting Dose Dose_Selection Select Doses for Efficacy Study Pilot_PK->Dose_Selection Determine Dosing Regimen MTD->Dose_Selection Define Upper Dose Limit Efficacy_Study Conduct Chronic Efficacy Study Dose_Selection->Efficacy_Study Analysis Data Analysis and Interpretation Efficacy_Study->Analysis

Caption: A logical workflow for optimizing the dosage of this compound for in vivo efficacy studies.

G cluster_2 Troubleshooting Logic Tree Issue Inconsistent Results High Variability or Unexpected Outcomes Check_Formulation Check Formulation Solubility Stability Vehicle Effects Issue:f1->Check_Formulation:f0 Check_Dosing Check Dosing Calculation Technique Volume Issue:f1->Check_Dosing:f0 Check_Animal Check Animal Model Health Status Stress Levels Genetics Issue:f1->Check_Animal:f0 Refine_Protocol Refine Protocol Check_Formulation:f1->Refine_Protocol Check_Dosing:f1->Refine_Protocol Check_Animal:f1->Refine_Protocol

Caption: A troubleshooting decision tree for addressing common issues in in vivo experiments with this compound.

Preventing (Rac)-MEM 1003 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address and prevent the precipitation of (Rac)-MEM 1003 in cell culture media. By understanding the physicochemical properties of this compound and implementing proper handling techniques, you can ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is the racemic mixture of MEM 1003, a dihydropyridine (B1217469) compound. It functions as a potent antagonist of L-type Ca2+ channels and is a subject of research for its potential therapeutic applications in conditions such as Alzheimer's disease. In cell culture, it is used to investigate cellular processes regulated by calcium signaling pathways.

Q2: I observed a precipitate in my cell culture medium after adding this compound. What is the likely cause?

Precipitation of this compound, a hydrophobic compound, in aqueous cell culture media is a common challenge. The primary causes include:

  • Exceeding Solubility Limit: The final concentration of this compound in the medium is higher than its aqueous solubility.

  • Solvent Shock: The rapid dilution of a concentrated stock solution (typically in an organic solvent like DMSO) into the aqueous medium can cause the compound to "crash out" of solution.

  • Low Temperature: Cell culture media is often stored at 4°C, and adding the compound to cold media can decrease its solubility.

  • pH and Media Components: The pH of the medium and interactions with salts and proteins can influence the solubility of the compound.

Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and for sensitive cell lines, below 0.1%. It is crucial to include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments to account for any effects of the solvent itself.

Q4: Can serum in the culture medium affect the solubility of this compound?

Yes, serum proteins, particularly albumin, can bind to hydrophobic compounds like this compound. This binding can increase the apparent solubility of the compound in the medium. However, it's important to note that this interaction may also reduce the free concentration of the compound available to interact with the cells, potentially affecting experimental outcomes.

Troubleshooting Guide: Preventing Precipitation

This section provides a step-by-step approach to prevent the precipitation of this compound in your cell culture experiments.

Issue Potential Cause Recommended Solution
Immediate cloudiness or precipitate upon adding the stock solution. Solvent Shock Perform a stepwise or serial dilution. First, create an intermediate dilution in a small volume of pre-warmed (37°C) medium, then add this to the final culture volume. Add the stock solution dropwise while gently agitating the medium.
Precipitate forms over time in the incubator. Exceeded Solubility Limit Determine the maximum soluble concentration of this compound in your specific cell culture medium through a solubility test (see Experimental Protocols). Consider lowering the final working concentration.
Inconsistent results between experiments. Improper Stock Solution Handling Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution. Store aliquots at -20°C or -80°C, protected from light.
Precipitation in serum-free media. Lack of Solubilizing Agents If your experimental design allows, consider using a low percentage of serum. Alternatively, explore the use of solubility enhancers like cyclodextrins.

Data Presentation: Solubility of Dihydropyridine Compounds

Compound Solvent/Medium Solubility Notes
Nifedipine Water (pH 7)~5.6 mg/LPractically insoluble in water.
DMSO~50 mg/mLHigh solubility in organic solvents.
Ethanol~17 g/LSparingly soluble.
Nimodipine WaterSparingly solublePoorly water-soluble.[1][2]
DMSO~25 mg/mLSoluble in organic solvents.[1]
Ethanol~2 mg/mLSoluble in organic solvents.[1]
DMF:PBS (1:4, pH 7.2)~0.2 mg/mLAchievable with a co-solvent approach.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Aseptically weigh the desired amount of this compound powder.

  • Dissolve the powder in high-purity, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Ensure complete dissolution by vortexing. If necessary, brief sonication in a water bath can be used.

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquot the sterile stock solution into single-use, light-protected tubes and store at -20°C or -80°C.

Protocol 2: Determining Maximum Soluble Concentration

  • Prepare a series of dilutions of your this compound stock solution in pre-warmed (37°C) complete cell culture medium in sterile microcentrifuge tubes.

  • Visually inspect each dilution immediately for any signs of precipitation (cloudiness or visible particles).

  • Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration that mimics your experiment (e.g., 24, 48, or 72 hours).

  • After incubation, carefully inspect the tubes again for any delayed precipitation.

  • The highest concentration that remains clear is the maximum soluble concentration for your experimental conditions.

Protocol 3: Preparing Working Solutions in Cell Culture Media

  • Thaw an aliquot of your this compound stock solution at room temperature.

  • Pre-warm your complete cell culture medium to 37°C.

  • Method A: Direct Dilution (for low final concentrations)

    • Add the required volume of the stock solution directly to the pre-warmed medium while gently swirling. Ensure the final DMSO concentration remains below cytotoxic levels.

  • Method B: Serial Dilution (to avoid solvent shock)

    • Create an intermediate dilution of the stock solution in a small volume of pre-warmed medium (e.g., a 1:10 dilution).

    • Add the appropriate volume of this intermediate dilution to the final volume of pre-warmed medium to achieve the desired final concentration.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Dosing cluster_prep Preparation cluster_dosing Dosing Procedure cluster_control Controls stock Prepare concentrated stock in 100% DMSO aliquot Aliquot and store at -20°C/-80°C stock->aliquot prewarm Pre-warm cell culture medium to 37°C aliquot->prewarm dilution Perform stepwise dilution of stock solution into medium prewarm->dilution add_to_cells Add final working solution to cell culture dilution->add_to_cells vehicle Prepare vehicle control (medium + same % DMSO) vehicle->add_to_cells

Caption: Workflow for preparing and dosing this compound in cell culture.

signaling_pathway L-Type Calcium Channel Signaling Pathway depolarization Membrane Depolarization ltcc L-Type Ca2+ Channel (Cav1.2/1.3) depolarization->ltcc activates ca_influx Ca2+ Influx ltcc->ca_influx rac_mem This compound rac_mem->ltcc inhibits calmodulin Calmodulin (CaM) ca_influx->calmodulin activates camk CaMKs calmodulin->camk activates ras_mapk Ras/MAPK Pathway calmodulin->ras_mapk activates creb CREB camk->creb phosphorylates ras_mapk->creb phosphorylates gene_expression Gene Expression (Synaptic Plasticity, Neuronal Survival) creb->gene_expression regulates

References

Technical Support Center: (Rac)-MEM 1003 Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing (Rac)-MEM 1003 in electrophysiology experiments. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A: this compound is the racemic mixture of MEM 1003, a dihydropyridine (B1217469) compound that functions as a potent antagonist of L-type voltage-gated calcium channels (CaV1).[1][2] In electrophysiological recordings, its primary effect is the inhibition of calcium influx through these channels, which can modulate neuronal excitability, neurotransmitter release, and muscle contraction.[3]

Q2: What are the expected effects of this compound on neuronal action potentials?

A: By blocking L-type calcium channels, this compound can indirectly affect the shape and firing pattern of action potentials. While the initial upstroke of an action potential is primarily mediated by voltage-gated sodium channels, L-type calcium channels can contribute to the duration of the action potential and influence afterhyperpolarizations and afterdepolarizations. Therefore, application of this compound may lead to a shortening of the action potential duration and a reduction in burst firing in some neuronal populations.

Q3: Is the effect of this compound voltage-dependent?

A: Yes, the inhibitory effect of dihydropyridines on L-type calcium channels is typically voltage-dependent.[4][5] They tend to bind with higher affinity to the inactivated state of the channel, which is favored by more depolarized membrane potentials.[4][6] This means the degree of block by this compound can be influenced by the holding potential and the firing frequency of the neuron.[4]

Troubleshooting Guide

This section addresses common issues encountered during electrophysiology recordings with this compound.

Issue 1: No observable effect of this compound on my recordings.

  • Question: I've applied this compound, but I don't see any change in my recorded currents or neuronal firing. What could be the problem?

  • Answer: There are several potential reasons for a lack of an observable effect:

    • Low Expression of L-type Calcium Channels: The cell type you are studying may not express a significant number of L-type calcium channels. It is crucial to verify the expression of these channels in your preparation.

    • Incorrect Drug Concentration: Ensure that the final concentration of this compound in your recording chamber is appropriate. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

    • Incomplete Solution Exchange: Verify that your perfusion system allows for a complete and rapid exchange of the extracellular solution. A slow or incomplete exchange can lead to a much lower effective concentration of the drug at the cell.

    • Drug Degradation: Dihydropyridines can be light-sensitive. Prepare fresh solutions of this compound for each experiment and protect them from light.

Issue 2: The recorded signal is very noisy after applying this compound.

  • Question: My baseline noise has increased significantly since I started perfusing with this compound. How can I resolve this?

  • Answer: Increased noise can be due to several factors, some of which may be related to the drug application itself:

    • Perfusion System Artifacts: Ensure that your perfusion system is properly grounded and that the flow is smooth and does not introduce mechanical vibrations.

    • Precipitation of the Compound: this compound, like other dihydropyridines, can have limited solubility in aqueous solutions. If the compound precipitates, it can clog the perfusion lines or create electrical artifacts. Ensure the final concentration is below its solubility limit and consider the use of a low concentration of a solubilizing agent like DMSO, keeping the final concentration of the solvent consistent across all conditions.

    • General Electrophysiology Noise: Re-check the grounding of your entire setup, including the headstage, microscope, and any other nearby electrical equipment. Ensure your Faraday cage is properly closed.

Issue 3: I'm observing a gradual decrease in my recorded currents over time, even before applying this compound (Rundown).

  • Question: My calcium currents are diminishing over the course of my experiment, making it difficult to assess the effect of this compound. How can I minimize this rundown?

  • Answer: Rundown of voltage-gated calcium channels is a common issue in whole-cell patch-clamp recordings. Here are some strategies to mitigate it:

    • Internal Solution Composition: Include ATP and GTP in your internal solution to provide metabolic support to the cell and help maintain channel function.

    • Minimize Recording Time: Plan your experiments to minimize the time between establishing the whole-cell configuration and applying the drug.

    • Use Perforated Patch: The perforated patch technique, using agents like amphotericin B or gramicidin, can help preserve the intracellular environment and reduce channel rundown.

Issue 4: How can I differentiate between a genuine drug effect and seal degradation?

  • Question: I see a change in my recording after applying this compound, but I'm not sure if it's a real effect or if my giga-ohm seal is just getting worse.

  • Answer: This is a critical control. Here's how to distinguish between the two:

    • Monitor Seal Resistance: Continuously monitor the seal resistance throughout your recording. A genuine drug effect should occur without a significant change in seal resistance. A drop in seal resistance will lead to an increase in leak current.

    • Washout: A specific drug effect should be at least partially reversible upon washing out the compound with a drug-free solution. Seal degradation is typically irreversible.

    • Vehicle Control: Perform control experiments where you perfuse with the vehicle solution (the solution in which this compound is dissolved, e.g., ACSF with a low concentration of DMSO) to ensure that the vehicle itself does not affect your recordings.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides representative data for other dihydropyridine L-type calcium channel blockers. This data can be used as a general reference for experimental design.

CompoundIC₅₀Cell TypeComments
Nifedipine~100-300 nMVariousPotent L-type calcium channel blocker.
Nitrendipine~1-10 nMCardiac MyocytesHigh-affinity L-type calcium channel antagonist.
Nimodipine~10-50 nMNeuronsShows some preference for L-type channels in the central nervous system.

Disclaimer: The IC₅₀ values can vary depending on the experimental conditions (e.g., cell type, temperature, and voltage protocol). It is highly recommended to determine the IC₅₀ for this compound under your specific experimental conditions.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of L-type Calcium Currents

This protocol outlines a general procedure for recording L-type calcium currents and assessing the effect of this compound.

  • Cell Preparation: Prepare your cells of interest (e.g., cultured neurons or acutely dissociated cells) and plate them on coverslips suitable for microscopy.

  • Solutions:

    • External Solution (in mM): 110 NaCl, 20 BaCl₂ (as the charge carrier to enhance current and reduce rundown), 10 HEPES, 10 Glucose, 5 CsCl, 1 MgCl₂. Adjust pH to 7.4 with CsOH.

    • Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH.

  • Recording Procedure:

    • Obtain a giga-ohm seal (>1 GΩ) on a healthy-looking cell.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments) to elicit calcium channel currents.

    • Establish a stable baseline recording of the currents for several minutes.

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • After the drug effect has reached a steady state, repeat the voltage-step protocol.

    • To test for reversibility, perfuse with the drug-free external solution (washout).

  • Data Analysis:

    • Measure the peak inward current at each voltage step before, during, and after drug application.

    • Construct current-voltage (I-V) plots to visualize the effect of this compound on the calcium currents.

    • Calculate the percentage of inhibition at each concentration to generate a dose-response curve and determine the IC₅₀.

Visualizations

signaling_pathway MEM1003 This compound L_type_channel L-type CaV Channel MEM1003->L_type_channel Blocks Ca_influx Ca²⁺ Influx L_type_channel->Ca_influx Mediates Cellular_response Downstream Cellular Responses (e.g., Neurotransmitter Release, Gene Expression, Muscle Contraction) Ca_influx->Cellular_response Triggers

Caption: Mechanism of action of this compound.

experimental_workflow start Start Experiment prepare_cells Prepare Cells start->prepare_cells patch_cell Obtain GΩ Seal & Whole-Cell Access prepare_cells->patch_cell baseline Record Baseline Currents (Control) patch_cell->baseline apply_drug Apply this compound baseline->apply_drug record_effect Record Currents in Presence of Drug apply_drug->record_effect washout Washout with Control Solution record_effect->washout record_washout Record Currents After Washout washout->record_washout analyze Analyze Data (I-V Curve, Dose-Response) record_washout->analyze end End analyze->end troubleshooting_flowchart start Issue: No/Unclear Drug Effect check_expression Are L-type channels expressed? start->check_expression check_concentration Is drug concentration correct? check_expression->check_concentration Yes solution_expression Solution: Validate channel expression (e.g., IHC, qPCR) check_expression->solution_expression No check_perfusion Is perfusion working correctly? check_concentration->check_perfusion Yes solution_concentration Solution: Perform dose-response curve check_concentration->solution_concentration No check_rundown Is there current rundown? check_perfusion->check_rundown Yes solution_perfusion Solution: Check perfusion system for leaks/clogs check_perfusion->solution_perfusion No solution_rundown Solution: Use ATP/GTP in internal, consider perforated patch check_rundown->solution_rundown Yes success Problem Solved check_rundown->success No solution_expression->success solution_concentration->success solution_perfusion->success solution_rundown->success

References

(Rac)-MEM 1003 off-target effects in neuronal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-MEM 1003.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the racemic mixture of MEM 1003, a dihydropyridine (B1217469) compound. Its primary mechanism of action is as an antagonist of L-type Ca2+ channels. Developed for Alzheimer's disease research, it was designed to modulate calcium homeostasis in the central nervous system, which can become perturbed in neurodegenerative diseases.[1]

Q2: Is this compound related to Rac GTPases (e.g., Rac1, Rac2, Rac3)?

This is a crucial point of clarification. The "(Rac)" prefix in this compound refers to it being a racemate (a mixture of equal amounts of left- and right-handed enantiomers of a chiral molecule). It is not related to the Rac family of GTPases (Rac1, Rac2, Rac3), which are involved in regulating the actin cytoskeleton and play a role in neuronal development.[2][3] Researchers should be careful not to confuse the nomenclature.

Q3: What were the intended therapeutic applications of MEM 1003?

MEM 1003 was primarily investigated as a potential treatment for Alzheimer's disease.[1][4] The rationale was that by controlling excessive calcium entry into neurons through L-type Ca2+ channels, the compound could be neuroprotective and restore neuronal excitability.[4] It was also explored for acute mania in bipolar disorder.[5] However, the clinical development of MEM 1003 was discontinued (B1498344) due to a lack of efficacy in Phase 2a clinical trials.[5]

Q4: Are there known off-target effects of this compound?

Specific off-target binding profiles for this compound are not extensively published. However, as a dihydropyridine L-type calcium channel blocker, potential off-target effects can be inferred from the broader class of these compounds. These may include interactions with other voltage-gated calcium channels or other ion channels, though MEM 1003 was developed to have a more benign cardiovascular profile than other drugs in its class.[1]

Troubleshooting Guide

This guide addresses specific issues researchers might encounter during experiments with this compound.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected changes in cell morphology, such as altered dendritic spine formation. While the primary target is the L-type calcium channel, significant alterations in neuronal morphology could suggest indirect effects on cytoskeletal dynamics. Rac GTPases are key regulators of the actin cytoskeleton in neurons.[2][6] Although this compound does not directly target Rac GTPases, downstream signaling from calcium channels can influence cytoskeletal pathways.1. Confirm Primary Target Engagement: Use a positive control L-type calcium channel blocker (e.g., nifedipine, nimodipine) to see if similar morphological changes are observed. 2. Investigate Cytoskeletal Proteins: Perform western blotting or immunofluorescence for key actin-regulating proteins to assess changes in their expression or localization. 3. Rule out Rac GTPase Pathway Activation: Use a Rac1 inhibitor (e.g., NSC23766) in conjunction with this compound to see if the morphological effects are mitigated.
Variability in experimental results, particularly in neuronal excitability assays. The "(Rac)" designation indicates a racemic mixture. The two enantiomers may have different potencies or even different pharmacological activities at the L-type calcium channel or at potential off-target sites. This can lead to inconsistent results.1. Source Enantiomerically Pure Compounds: If possible, obtain the individual enantiomers of MEM 1003 to test their effects separately. 2. Stringent Quality Control: Ensure the purity and concentration of your this compound stock solution are consistent across experiments. 3. Dose-Response Curves: Generate detailed dose-response curves to identify any complex or biphasic effects that might indicate differential activity of the enantiomers.
Observed effects on non-neuronal cells in co-culture experiments. L-type calcium channels are also present in other cell types, such as glial cells and vascular smooth muscle cells.[4] Off-target effects could also be more pronounced in different cell types.1. Isolate Cell-Specific Effects: If possible, conduct experiments on purified neuronal and glial cell cultures to dissect the cell-type-specific responses to the compound. 2. Immunofluorescence Co-localization: Use cell-type-specific markers to identify which cells are responding to this compound in your co-culture system.
Discrepancies between in vitro and in vivo results. MEM 1003 was designed for central nervous system activity with reduced peripheral cardiovascular effects.[1] However, metabolism and blood-brain barrier penetration in vivo can alter the compound's effective concentration and lead to different outcomes compared to in vitro studies.1. Pharmacokinetic Analysis: If conducting in vivo studies, measure the concentration of this compound in the brain and plasma to understand its distribution. 2. Metabolite Profiling: Investigate potential active metabolites of this compound that might contribute to the observed in vivo effects.

Signaling Pathways and Experimental Workflows

This compound Primary Mechanism of Action

MEM1003_MoA cluster_membrane Cell Membrane cluster_cytosol Cytosol MEM1003 This compound LTCC L-Type Calcium Channel MEM1003->LTCC Antagonism Ca_ion_in Ca²⁺ LTCC->Ca_ion_in Ca_ion Extracellular Ca²⁺ Ca_ion->LTCC Downstream Downstream Signaling (e.g., Gene Expression, Enzyme Activation) Ca_ion_in->Downstream Troubleshooting_Workflow Start Unexpected Neuronal Morphological Changes Observed Step1 Is the effect consistent with L-type calcium channel blockade? Start->Step1 Step2 Test positive control (e.g., nifedipine) Step1->Step2 Test Step7 Does the effect involve Rac GTPase signaling? Step1->Step7 Unsure Step3 Are the effects similar? Step2->Step3 Step5 Could there be an off-target effect? Step3->Step5 No Conclusion1 Effect is likely mediated by L-type calcium channels. Step3->Conclusion1 Yes Step4 Investigate downstream pathways of calcium signaling on the cytoskeleton. Conclusion3 Effect is independent of Rac GTPase pathway. Step4->Conclusion3 Step6 Perform broad-spectrum receptor screening. Step5->Step6 Investigate Conclusion2 Potential novel off-target interaction identified. Step5->Conclusion2 Positive Hit Step8 Co-administer with a Rac1 inhibitor. Step7->Step8 Test Step9 Is the effect mitigated? Step8->Step9 Step9->Step4 No Step9->Conclusion2 Yes

References

Managing variability in (Rac)-MEM 1003 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with (Rac)-MEM 1003.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the racemic mixture of MEM 1003, a dihydropyridine (B1217469) compound that functions as a potent L-type Ca2+ channel antagonist.[1][2] Its primary mechanism of action is the blockade of L-type voltage-gated calcium channels, which are crucial for regulating calcium influx into cells. This compound has been investigated for its potential therapeutic role in Alzheimer's disease.[1]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, the stock solution of this compound should be stored at -80°C for up to 6 months. For shorter-term storage, -20°C is suitable for up to one month.[1]

Q3: How should I prepare a working solution of this compound for in vitro experiments?

A3: A common method for preparing a working solution involves first dissolving this compound in a solvent like DMSO to create a stock solution. For a final aqueous solution, the DMSO stock can be diluted in a vehicle containing PEG300, Tween-80, and saline. For example, to make a 1 mL working solution, 100 μL of a 20.8 mg/mL DMSO stock can be mixed with 400 μL of PEG300, followed by the addition of 50 μL of Tween-80 and 450 μL of saline.[1]

Q4: What are the known off-target effects of dihydropyridine compounds like this compound?

A4: While specific off-target effects for this compound are not extensively documented, the dihydropyridine class of compounds can potentially interact with other voltage-gated calcium channels or other ion channels. It is crucial to perform control experiments to distinguish between on-target and potential off-target effects in your specific experimental model.

Troubleshooting Guides

This section addresses common issues that may lead to variability in your experimental results with this compound.

Issue 1: Inconsistent or No Inhibitory Effect on Calcium Influx

  • Possible Cause 1: Suboptimal Compound Concentration. The effective concentration of this compound can vary between different cell types and experimental conditions.

    • Troubleshooting: Perform a dose-response curve to determine the IC50 value in your specific assay. Based on binding affinity studies of MEM 1003, a starting concentration range of 1 nM to 1 µM is recommended.

  • Possible Cause 2: Poor Compound Solubility. this compound may precipitate out of solution, especially at higher concentrations in aqueous media.

    • Troubleshooting: Visually inspect your working solutions for any signs of precipitation. Ensure the final concentration of the organic solvent (e.g., DMSO) is low and compatible with your experimental system. Consider using a formulation with solubilizing agents like PEG300 and Tween-80.[1]

  • Possible Cause 3: Inappropriate Channel State. The binding of dihydropyridines to L-type calcium channels is state-dependent, with higher affinity for the open or inactivated states.

    • Troubleshooting: Ensure your experimental protocol includes a depolarization step (e.g., using high potassium chloride) to activate the L-type calcium channels, allowing for optimal binding of this compound.

Issue 2: High Background Signal in Fluorescence-Based Calcium Assays

  • Possible Cause 1: Autofluorescence of the Compound. Some compounds can exhibit intrinsic fluorescence at the excitation and emission wavelengths used for calcium indicator dyes.

    • Troubleshooting: Test the fluorescence of this compound alone in your assay buffer at the wavelengths used for your calcium indicator (e.g., Fluo-4). If significant autofluorescence is detected, you may need to subtract this background signal from your measurements or consider using a different calcium-sensitive dye.

  • Possible Cause 2: Poor Cell Health. Unhealthy or dying cells can have dysregulated intracellular calcium levels, leading to a high baseline fluorescence.

    • Troubleshooting: Ensure your cells are healthy and not overgrown before starting the experiment. Always include a positive control (e.g., ionomycin) and a negative control (vehicle) to assess the dynamic range of your assay.

  • Possible Cause 3: Suboptimal Dye Loading. Incomplete de-esterification of AM-ester calcium dyes can result in compartmentalization and a high background signal.

    • Troubleshooting: Optimize the concentration of your calcium indicator dye and the loading time and temperature according to the manufacturer's instructions. Ensure that the Pluronic F-127 concentration is appropriate to aid in dye solubilization.

Issue 3: High Variability Between Experimental Replicates

  • Possible Cause 1: Inconsistent Cell Seeding and Health. Variations in cell number and viability across wells can lead to significant differences in the measured response.

    • Troubleshooting: Standardize your cell seeding protocol to ensure a consistent cell density in all wells. Use cells that are in a logarithmic growth phase and have a high viability.

  • Possible Cause 2: Edge Effects in Multi-well Plates. Wells on the outer edges of a microplate are more prone to evaporation, which can affect cell health and compound concentration.

    • Troubleshooting: To minimize edge effects, avoid using the outermost wells of your plate for experimental samples. Instead, fill these wells with sterile media or PBS to maintain a humidified environment.

  • Possible Cause 3: Pipetting Inaccuracies. Small errors in pipetting can lead to significant variations in the final compound concentration and cell number.

    • Troubleshooting: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions and change pipette tips between different solutions to avoid cross-contamination.

Data Presentation

The following tables summarize key quantitative data for MEM 1003 and representative dihydropyridine L-type calcium channel blockers.

Table 1: Binding Affinity of MEM 1003

CompoundPreparationBinding Affinity (nM)
MEM 1003Human Hippocampal Membrane4.8
MEM 1003Rat Brain Membrane3.7
MEM 1003Aged Mouse Brain Membrane7.2

Data from a presentation on MEM 1003.

Table 2: Representative IC50 Values for Dihydropyridine L-type Calcium Channel Blockers in a Fluorescence-Based Calcium Influx Assay

CompoundCell LineAssay ConditionsRepresentative IC50 (nM)
NimodipineHEK293 cells expressing Cav1.2Potassium-induced depolarization59
NimodipineHEK293 cells expressing Cav1.2Depolarized membrane potential3
AmlodipineVascular Smooth Muscle CellsPotassium-induced depolarization~5-10

Note: These are representative values from the literature and may vary depending on the specific experimental conditions.[3]

Experimental Protocols

Detailed Methodology for a Fluorescence-Based Calcium Influx Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on L-type calcium channels in a cell-based assay.

  • Cell Culture:

    • Plate cells (e.g., HEK293 cells stably expressing the Cav1.2 channel) in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Culture the cells in the appropriate medium supplemented with serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • On the day of the experiment, perform serial dilutions of the stock solution in a suitable assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to the cells (typically ≤ 0.5%).

  • Dye Loading:

    • Prepare a dye loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a non-ionic surfactant (e.g., Pluronic F-127) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Remove the culture medium from the cells and wash them with the assay buffer.

    • Add the dye loading solution to each well and incubate at 37°C for a specified time (e.g., 30-60 minutes) in the dark to allow for dye uptake and de-esterification.

    • After incubation, wash the cells with the assay buffer to remove any excess dye.

  • Compound Incubation:

    • Add the prepared dilutions of this compound to the appropriate wells. Include vehicle-only (negative control) and no-stimulus controls.

    • Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow the compound to interact with the cells.

  • Calcium Influx Measurement:

    • Use a fluorescence plate reader to measure the baseline fluorescence intensity.

    • Induce calcium influx by adding a depolarizing agent, such as a high concentration of potassium chloride (KCl), to all wells except the no-stimulus control.

    • Immediately begin recording the fluorescence intensity over time to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control.

    • Plot the normalized response as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualization

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Depolarization Depolarization L_type_Ca_Channel L-type Ca2+ Channel (Cav1.2) Depolarization->L_type_Ca_Channel Activates Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Mediates CaM Calmodulin (CaM) Ca_influx->CaM Activates MEM1003 This compound MEM1003->L_type_Ca_Channel Inhibits CaMKII CaMKII CaM->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Signaling pathway of L-type calcium channel and inhibition by this compound.

Experimental_Workflow start Start cell_plating Plate cells in 96-well plate start->cell_plating dye_loading Load cells with Calcium Indicator Dye (e.g., Fluo-4 AM) cell_plating->dye_loading compound_addition Add this compound at various concentrations dye_loading->compound_addition incubation Incubate at room temperature compound_addition->incubation depolarization Induce depolarization (e.g., with KCl) incubation->depolarization fluorescence_reading Measure fluorescence intensity depolarization->fluorescence_reading data_analysis Analyze data and determine IC50 fluorescence_reading->data_analysis end End data_analysis->end

Caption: Experimental workflow for a cell-based calcium influx assay.

References

Technical Support Center: Navigating Research with Dihydropyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing dihydropyridine (B1217469) (DHP) compounds in their experiments. Our aim is to help you anticipate and address common pitfalls to ensure the accuracy and reproducibility of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Photosensitivity and Degradation

Q1: My experimental results with a dihydropyridine compound are inconsistent. Could light exposure be a factor?

A1: Yes, inconsistent results are a classic sign of photodegradation, a significant issue with dihydropyridine compounds.[1][2][3] These compounds are highly sensitive to light, particularly in solution, which can lead to the oxidation of the dihydropyridine ring into a pyridine (B92270) derivative.[1][3] This transformation results in a complete loss of the compound's pharmacological activity and can generate phototoxic byproducts, such as reactive oxygen species, further confounding your experimental outcomes.[1][2][3]

Troubleshooting Steps:

  • Work in a low-light environment: Conduct all experimental procedures involving DHPs in a dark room or under safelight conditions. Avoid direct sunlight and overhead fluorescent lighting.[4]

  • Use protective containers: Always store DHP stock solutions and experimental samples in amber-colored vials or wrap containers in aluminum foil to block light transmission.[4]

  • Prepare fresh solutions: Prepare DHP solutions immediately before each experiment to minimize the duration of light exposure.[4]

  • Perform quality control: Before use, verify the concentration and purity of your stock solution using a validated analytical method like High-Performance Liquid Chromatography (HPLC).[4] The appearance of unexpected peaks in your chromatogram can indicate the presence of degradation products.[4]

Q2: How can I quantitatively assess the photosensitivity of my dihydropyridine compound?

A2: A forced degradation study is the standard method to determine the photostability of your DHP compound.[4] This involves exposing a solution of the compound to a controlled light source and monitoring its degradation over time.

Issue 2: Poor Solubility

Q3: I'm observing precipitation when I add my dihydropyridine compound to my aqueous assay buffer or cell culture medium. How can I resolve this?

A3: Poor aqueous solubility is a common characteristic of dihydropyridine compounds and a frequent cause of experimental artifacts.[5] When a DHP precipitates out of solution, the actual concentration available to interact with your biological target is unknown and significantly lower than intended, leading to inaccurate results.[6]

Troubleshooting Steps:

  • Optimize your solvent system: While DHPs are often dissolved in 100% DMSO for stock solutions, the final concentration of DMSO in your aqueous buffer should be kept low (typically ≤ 1-2%) to avoid solvent-induced artifacts.[6]

  • Consider co-solvents: If solubility remains an issue, the use of co-solvents or solubility-enhancing excipients may be necessary. However, these should be carefully validated to ensure they do not interfere with the assay.

  • Determine the kinetic solubility: Performing a kinetic solubility assay can help you determine the maximum concentration of your DHP that can be dissolved in your specific experimental buffer without precipitating over the time course of your experiment.[7]

  • Use sonication: For some compounds, brief sonication can help to break down aggregates and improve dispersion in the medium.[6]

  • Visual inspection is key: Always visually inspect your solutions for any signs of precipitation after addition to the aqueous medium. If precipitation is observed, the solution should be discarded and remade at a lower concentration.[4]

Issue 3: Off-Target Effects and Data Interpretation

Q4: My dihydropyridine compound, which is supposed to be a selective L-type calcium channel blocker, is showing unexpected biological effects. What could be the cause?

A4: While dihydropyridines are primarily known as L-type calcium channel blockers, some members of this class can exhibit "off-target" activity by interacting with other ion channels or receptors.[8][9] This phenomenon, sometimes referred to as drug promiscuity, can lead to a misinterpretation of your experimental results if not accounted for.[10][11][12] For instance, some DHPs have been shown to also interact with T-type and N-type calcium channels.[8][9]

Troubleshooting Steps:

  • Consult the literature: Thoroughly review the literature for your specific DHP to see if any off-target activities have been previously reported.

  • Utilize counter-screening: If you suspect off-target effects, consider performing counter-screening assays against a panel of other relevant receptors and ion channels.

  • Use multiple tool compounds: To confirm that the observed effect is due to the intended on-target activity, use other structurally distinct L-type calcium channel blockers and see if they produce the same biological response.

  • Consider the concentration: Off-target effects are often observed at higher concentrations.[13] Try to use the lowest effective concentration of your DHP to maximize on-target selectivity.

Quantitative Data Summary

Table 1: Photodegradation of Dihydropyridine Compounds in Solution

CompoundSolventLight SourceIrradiation Time (hours)Degradation (%)Reference
NifedipineEthanolUVA/Visible2~50[4]
AmlodipineMethanol (B129727)D65 Lamp14 days (in solution)32.2[1]
NilvadipineMethanolUV lightNot specifiedFormation of 3 photoproducts[1]
Felodipine (B1672334)HydroalcoholicStressing light6Almost complete stabilization in blue PET container[14]

Table 2: Solubility of Common Dihydropyridine Compounds

CompoundSolventSolubilityNotesReference
FelodipineWaterPoorly solubleSelf-nanoemulsifying drug delivery systems (SNEDDS) can improve solubility.[5]
Amlodipine20% DMSOSolubleUsed for establishing an intravenous poisoning model in rats.[15]
General DHPsAqueous BufferGenerally lowKinetic solubility is often determined in high-throughput screening. A goal is >60 µg/mL.[7]

Table 3: Known Off-Target Activities of Select Dihydropyridine Compounds

CompoundPrimary TargetKnown Off-Target(s)NotesReference
IsradipineL-type Ca²⁺ channelsCaᵥ1.3 and Caᵥ2.2 channelsMay contribute to a less tachycardic profile.[8]
AmlodipineL-type Ca²⁺ channelsCaᵥ1.3 and Caᵥ2.2 channelsMay contribute to a less tachycardic profile.[8]
CilnidipineL-type Ca²⁺ channelsN-type Ca²⁺ channelsDual blockade may offer unique therapeutic benefits.[9]
General DHPsL-type Ca²⁺ channelsMineralocorticoid Receptor (MR)Some DHPs have been identified as non-steroidal MR antagonists.[16]

Detailed Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

Objective: To quantify the concentration of a dihydropyridine compound and detect the presence of degradation products.

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of the DHP compound of known concentrations in a suitable solvent (e.g., methanol or acetonitrile).

  • Sample Preparation:

    • Time Zero: Prepare a solution of the DHP in the desired experimental buffer at the target concentration. Immediately inject a sample into the HPLC system.

    • Experimental Conditions: Subject the remaining solution to the experimental conditions (e.g., light exposure, elevated temperature).

    • Time Points: At predetermined time intervals, withdraw aliquots of the solution and inject them into the HPLC system.

  • HPLC Conditions (Example for Amlodipine):

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A suitable gradient of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer).

    • Detection: UV detection at a wavelength appropriate for the DHP (e.g., 237 nm for amlodipine).[1]

  • Data Analysis:

    • Generate a standard curve by plotting the peak area against the concentration of the standards.

    • Use the standard curve to determine the concentration of the DHP in your experimental samples at each time point.

    • Monitor the appearance of new peaks in the chromatogram, which indicate the formation of degradation products.

Protocol 2: Kinetic Solubility Assay by Nephelometry

Objective: To determine the kinetic solubility of a dihydropyridine compound in an aqueous buffer.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the DHP in 100% DMSO.

  • Serial Dilution: Add a small volume of the DMSO stock solution to the aqueous buffer of interest in the first well of a microtiter plate. Perform a serial dilution across the plate to create a range of concentrations.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours), allowing for precipitation to occur.

  • Measurement: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the presence of undissolved particles.

  • Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the light scattering signal begins to increase significantly above the background is considered the kinetic solubility.[7]

Visualizations

photodegradation_pathway DHP Dihydropyridine (Active) Excited_DHP Excited State DHP* DHP->Excited_DHP Light (hν) Pyridine Pyridine Derivative (Inactive) Excited_DHP->Pyridine Oxidation ROS Reactive Oxygen Species (ROS) Excited_DHP->ROS Energy Transfer

Caption: Photodegradation of a dihydropyridine compound.

solubility_troubleshooting Start Precipitation Observed in Aqueous Buffer? Lower_Conc Lower the Final Concentration Start->Lower_Conc Yes Success Proceed with Experiment Start->Success No Check_DMSO Ensure Final DMSO % is Low (e.g., <1%) Lower_Conc->Check_DMSO Sonication Try Brief Sonication Check_DMSO->Sonication Solubility_Assay Perform Kinetic Solubility Assay Sonication->Solubility_Assay Reformulate Consider Reformulation (Co-solvents) Solubility_Assay->Reformulate Still an issue Solubility_Assay->Success Resolved

Caption: Troubleshooting workflow for DHP solubility issues.

on_off_target_effects DHP Dihydropyridine Compound On_Target On-Target: L-type Ca²⁺ Channel DHP->On_Target Off_Target1 Off-Target: T-type Ca²⁺ Channel DHP->Off_Target1 Off_Target2 Off-Target: N-type Ca²⁺ Channel DHP->Off_Target2 Off_Target3 Off-Target: Other Receptors DHP->Off_Target3 Expected_Effect Expected Biological Effect On_Target->Expected_Effect Unexpected_Effect Unexpected Biological Effect Off_Target1->Unexpected_Effect Off_Target2->Unexpected_Effect Off_Target3->Unexpected_Effect

Caption: On-target vs. off-target effects of DHPs.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of (Rac)-MEM 1003

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: (Rac)-MEM 1003 is a dihydropyridine (B1217469) L-type calcium channel modulator whose clinical development was discontinued. As such, specific in vivo bioavailability data and detailed formulation protocols for this compound are not publicly available. This guide provides general strategies and troubleshooting advice for improving the bioavailability of poorly soluble, CNS-targeted dihydropyridine compounds, using this compound as a representative example. The quantitative data and experimental protocols provided are based on studies with similar molecules, such as nimodipine (B1678889), and should be adapted based on the specific physicochemical properties of the compound .

Frequently Asked Questions (FAQs)

Q1: We are observing low and inconsistent plasma concentrations of our dihydropyridine calcium channel blocker, this compound, in our initial rodent pharmacokinetic studies. What are the likely reasons for this?

A1: Low and variable oral bioavailability is a common challenge for dihydropyridine compounds, which are often poorly water-soluble (BCS Class II or IV). The primary causes for such observations with a compound like this compound likely include:

  • Poor Aqueous Solubility: Dihydropyridines are typically lipophilic, leading to low solubility in gastrointestinal fluids. This dissolution-rate-limited absorption is a major barrier to achieving adequate plasma concentrations.

  • Extensive First-Pass Metabolism: These compounds are often subject to significant metabolism in the gut wall and liver, primarily by cytochrome P450 enzymes (e.g., CYP3A4), before reaching systemic circulation.[1]

  • Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the drug back into the gut lumen, reducing net absorption.

  • Formulation-Related Issues: The vehicle used for administration may not be optimal for solubilizing the compound and maintaining its solubility in the gastrointestinal tract.

Q2: What are the initial steps to consider for improving the oral bioavailability of this compound?

A2: A systematic approach is crucial. We recommend the following initial steps:

  • Physicochemical Characterization: If not already thoroughly conducted, determine the aqueous solubility at different pH values, the partition coefficient (LogP), and the solid-state characteristics (crystalline vs. amorphous) of this compound.

  • In Vitro Permeability and Efflux Assessment: Utilize in vitro models like Caco-2 or PAMPA assays to assess the intestinal permeability and determine if the compound is a substrate for efflux transporters.

  • Formulation Screening: Evaluate the solubility of this compound in a range of pharmaceutically acceptable solvents, co-solvents, surfactants, and lipids to identify potential components for advanced formulations.

Q3: What are some advanced formulation strategies that could enhance the bioavailability of this compound?

A3: For poorly soluble compounds like this compound, several advanced formulation strategies can be employed. These include:

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can significantly improve the dissolution rate and oral bioavailability.[2][3][4][5][6]

  • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance solubility and absorption. They can also promote lymphatic transport, which can partially bypass first-pass metabolism in the liver.[7][8][9][10][11][12]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can lead to higher apparent solubility and faster dissolution.

  • Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate the drug, improve its stability, and enhance its absorption.[13]

Troubleshooting Guide

Problem Potential Cause Suggested Troubleshooting Action
Low Cmax and AUC in vivo Poor aqueous solubility- Conduct solubility studies in biorelevant media (SGF, SIF).- Develop formulations such as nanosuspensions or lipid-based systems.
High first-pass metabolism- Perform an intravenous (IV) dosing study to determine absolute bioavailability.- Consider co-administration with a CYP3A4 inhibitor in preclinical studies to confirm metabolic pathway.- Explore formulations that promote lymphatic uptake (e.g., SEDDS).
Efflux by transporters (e.g., P-gp)- Conduct a bi-directional Caco-2 assay to determine the efflux ratio.- In preclinical models, co-administer with a P-gp inhibitor.
High variability in plasma concentrations Inconsistent dissolution- Ensure the formulation is a stable, homogenous solution or suspension.- For suspensions, control and monitor particle size distribution.
Food effects- Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food.
Good in vitro dissolution but poor in vivo correlation In vivo precipitation of the drug- Assess the drug's solubility in simulated intestinal fluids.- Incorporate precipitation inhibitors in the formulation.
Degradation in the GI tract- Evaluate the stability of the compound in simulated gastric and intestinal fluids.

Experimental Protocols

Protocol 1: Preparation of a Nimodipine Nanosuspension (Illustrative Example)

This protocol describes the preparation of a nanosuspension of nimodipine, a dihydropyridine calcium channel blocker with poor water solubility, using a combination of microprecipitation and high-pressure homogenization.

Materials:

  • Nimodipine

  • Stabilizer (e.g., Poloxamer 188)

  • Organic solvent (e.g., acetone)

  • Deionized water

  • High-pressure homogenizer

Procedure:

  • Dissolve nimodipine in the organic solvent to prepare the organic phase.

  • Dissolve the stabilizer in deionized water to prepare the aqueous phase.

  • Inject the organic phase into the aqueous phase under high-speed stirring to form a pre-suspension.

  • Subject the pre-suspension to high-pressure homogenization for a specified number of cycles at a set pressure to reduce the particle size.

  • Remove the organic solvent using a rotary evaporator.

  • The resulting nanosuspension can be lyophilized for long-term storage and redispersion.

Protocol 2: In Vivo Oral Bioavailability Study in Rodents (General Protocol)

Objective: To determine and compare the pharmacokinetic profiles of different formulations of this compound.

Animal Model: Male Sprague-Dawley rats (250-300 g)

Procedure:

  • Fast the rats overnight (approximately 12 hours) with free access to water before dosing.

  • Divide the rats into groups, with each group receiving a different formulation (e.g., simple suspension, nanosuspension, SEDDS) or an intravenous solution for absolute bioavailability determination.

  • Administer the oral formulations via gavage at a predetermined dose.

  • Collect blood samples (e.g., 200 µL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.

  • Calculate the relative bioavailability of the enhanced formulations compared to the simple suspension and the absolute bioavailability by comparing the oral AUC to the intravenous AUC.[13]

Quantitative Data Summary

Since specific data for this compound is unavailable, the following table presents illustrative pharmacokinetic data from a study on nimodipine, comparing a nanosuspension formulation to a commercial tablet (Nimotop®) in beagle dogs. This demonstrates the potential for improvement with advanced formulations.

Parameter Nimodipine Nanocrystals (159.0 nm) Nimotop® Tablets Fold Increase
Cmax (ng/mL) 45.8 ± 10.218.9 ± 5.7~2.4
Tmax (h) 0.8 ± 0.31.2 ± 0.4-
AUC (0-t) (ng·h/mL) 189.6 ± 45.372.1 ± 18.9~2.6
Relative Bioavailability (%) 260%100%2.6

Data adapted from a study on nimodipine nanocrystals and should be considered illustrative for the potential of formulation enhancement.[14]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Physicochemical\nCharacterization Physicochemical Characterization Formulation\nScreening Formulation Screening Physicochemical\nCharacterization->Formulation\nScreening Solubility, Permeability Advanced Formulation\n(e.g., Nanosuspension, SEDDS) Advanced Formulation (e.g., Nanosuspension, SEDDS) Formulation\nScreening->Advanced Formulation\n(e.g., Nanosuspension, SEDDS) Lead Excipients Animal Dosing\n(Oral Gavage) Animal Dosing (Oral Gavage) Advanced Formulation\n(e.g., Nanosuspension, SEDDS)->Animal Dosing\n(Oral Gavage) Test Formulation Blood Sampling\n(Time Course) Blood Sampling (Time Course) Animal Dosing\n(Oral Gavage)->Blood Sampling\n(Time Course) Plasma Analysis\n(LC-MS/MS) Plasma Analysis (LC-MS/MS) Blood Sampling\n(Time Course)->Plasma Analysis\n(LC-MS/MS) Pharmacokinetic\nAnalysis Pharmacokinetic Analysis Plasma Analysis\n(LC-MS/MS)->Pharmacokinetic\nAnalysis Bioavailability\nAssessment Bioavailability Assessment Pharmacokinetic\nAnalysis->Bioavailability\nAssessment

Caption: Workflow for improving and evaluating the in vivo bioavailability of this compound.

signaling_pathway cluster_absorption Intestinal Absorption cluster_first_pass First-Pass Metabolism Drug_Lumen This compound in GI Lumen Drug_Enterocyte Drug in Enterocyte Drug_Lumen->Drug_Enterocyte Absorption Systemic_Circulation Systemic Circulation Drug_Enterocyte->Systemic_Circulation To Portal Vein Pgp P-gp Efflux Drug_Enterocyte->Pgp Metabolism_Gut Gut Wall Metabolism Drug_Enterocyte->Metabolism_Gut Liver Liver Systemic_Circulation->Liver Portal Vein Pgp->Drug_Lumen Efflux Metabolism_Gut->Systemic_Circulation Metabolites Systemic_Circulation_Post Systemic Circulation Liver->Systemic_Circulation_Post Bioavailable Drug Metabolites_Systemic Metabolites Liver->Metabolites_Systemic Metabolism

Caption: Key barriers to the oral bioavailability of this compound.

References

Degradation products of (Rac)-MEM 1003 and their impact

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (Rac)-MEM 1003

This technical support center provides troubleshooting guides and frequently asked questions regarding this compound, a dihydropyridine-based L-type calcium channel antagonist. The information focuses on its potential degradation products and their impact on experimental outcomes, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its likely degradation products?

A1: this compound is the racemic form of MEM 1003, a potent L-type Ca2+ channel antagonist belonging to the dihydropyridine (B1217469) class of compounds, which has been explored for its potential in Alzheimer's disease research.[1][2] Like other 1,4-dihydropyridine (B1200194) drugs, it is susceptible to degradation, particularly through oxidation. The primary and most significant degradation pathway involves the aromatization (oxidation) of the dihydropyridine ring to form the corresponding pyridine (B92270) derivative.[3][4][5] This process can be initiated by exposure to light (photodegradation) or through metabolic processes, for instance, by enzymes such as cytochrome P-450 IIIA4.[4][6]

Q2: What is the biological impact of this compound degradation products?

A2: The oxidation of the dihydropyridine ring to its pyridine analogue results in a complete loss of the compound's pharmacological activity as a calcium channel blocker.[3][4][5] Therefore, the primary degradation product is considered pharmacologically inactive in the context of L-type calcium channel antagonism. However, it is crucial to consider that degradation products could potentially interfere with analytical assays or, in rare cases, exhibit other off-target biological activities. Some dihydropyridine compounds have been noted for their antioxidant properties, though the activity of the pyridine degradation product in this regard is less characterized.[7][8]

Q3: How rapidly does this compound degrade, and what factors accelerate it?

Q4: My experimental results are inconsistent. Could degradation of this compound be the cause?

A4: Yes, inconsistency in experimental results is a classic sign of compound instability. If this compound degrades over the course of an experiment, its effective concentration will decrease, leading to lower-than-expected activity and poor reproducibility. This is particularly relevant for lengthy cell-based assays where the compound is incubated for extended periods under laboratory lighting. The formation of the inactive pyridine derivative means that the measured effect will diminish over time.

Q5: What are the recommended storage and handling procedures to minimize degradation?

A5: To ensure the stability and integrity of this compound, the following procedures are recommended:

  • Storage: Store the solid compound and stock solutions at low temperatures, such as -20°C or -80°C, as recommended by the supplier.[9]

  • Light Protection: Protect both solid compound and solutions from light at all times. Use amber vials or wrap containers with aluminum foil.[2]

  • Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If storing solutions, do so at -80°C for up to six months or -20°C for up to one month, and minimize freeze-thaw cycles.[9]

  • Experimental Handling: During experiments, minimize the exposure of solutions containing this compound to direct light. Use amber-colored plates or cover standard plates when not actively performing a measurement.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Activity in Assay Degradation of this compound due to light exposure or improper storage.1. Prepare a fresh stock solution from solid material stored under recommended conditions. 2. Repeat the experiment using freshly prepared dilutions, ensuring all solutions are protected from light. 3. Verify the concentration and purity of your stock solution using an analytical method like HPLC (see Experimental Protocols section).
High Variability Between Replicates Inconsistent degradation across different wells or samples due to uneven light exposure.1. Ensure uniform handling of all samples, especially regarding light exposure. 2. Use opaque or amber-colored microplates for cell-based assays. 3. Run a stability control: incubate the compound in your assay medium for the full duration of the experiment, then analyze its concentration by HPLC.
Unexpected Peaks in HPLC/LC-MS Analysis Presence of the pyridine degradation product or other minor byproducts.1. Confirm the identity of the extra peaks by comparing their retention time and mass-to-charge ratio (m/z) with a reference standard of the potential degradation product, if available. 2. The primary pyridine degradant will have a molecular weight that is 2 Da less than the parent compound due to the loss of two hydrogen atoms. 3. Review your handling procedures to identify potential sources of light exposure or contamination.

Data Presentation

The table below summarizes the expected differences between this compound and its primary degradation product based on the known properties of the dihydropyridine class.

Property This compound (Dihydropyridine) Pyridine Degradation Product
Primary Mechanism of Action L-Type Ca2+ Channel AntagonistInactive as Ca2+ Channel Antagonist[3][4]
Chemical Structure Contains a 1,4-dihydropyridine ringContains an aromatized pyridine ring
Molecular Weight 432.90 g/mol ~430.88 g/mol (M-2)
Stability Light and oxidation sensitive, especially in solution[4][5]Generally more stable than the dihydropyridine precursor
Impact on Experiments Provides the intended pharmacological effectLeads to loss of activity and potential analytical interference

Visualizations & Diagrams

Logical & Pathway Diagrams

parent This compound (Dihydropyridine) product Inactive Pyridine Derivative parent->product Aromatization light Light (UV/Ambient) light->parent oxidation Metabolic Oxidation (e.g., CYP450) oxidation->parent

Caption: Degradation pathway of this compound.

channel L-Type Ca2+ Channel ca_influx Ca2+ Influx channel->ca_influx facilitates mem1003 This compound mem1003->channel blocks downstream Downstream Signaling (e.g., Gene Expression, Muscle Contraction) ca_influx->downstream triggers

Caption: Signaling pathway of this compound.

start Start: Sample (e.g., from stability assay) prep Sample Preparation (Dilution, Protein Precipitation) start->prep hplc RP-HPLC Analysis (C18 Column) prep->hplc detect UV or MS Detection hplc->detect quant Quantification (Peak Area vs. Standard Curve) detect->quant end End: Determine % Parent and Degradant quant->end

Caption: Workflow for degradation analysis.

Experimental Protocols

Protocol: Stability Analysis of this compound by HPLC

This protocol outlines a general method for quantifying this compound and its primary pyridine degradation product using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Objective: To determine the percentage of intact this compound remaining in a sample after exposure to experimental conditions (e.g., light, incubation in media).

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile (B52724) (ACN) and water

  • Trifluoroacetic acid (TFA) or formic acid (FA)

  • C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

  • HPLC system with UV or Mass Spectrometry (MS) detector

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or FA) in water.

    • Mobile Phase B: 0.1% TFA (or FA) in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or ACN) in an amber vial.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution in the mobile phase.

  • Sample Preparation:

    • Take an aliquot of your experimental sample.

    • If the sample contains protein (e.g., plasma, cell culture media), perform a protein precipitation step by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to pellet the protein. Collect the supernatant.

    • Dilute the sample (or supernatant) with the mobile phase to a concentration that falls within the range of your calibration curve.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at the λmax of this compound (typically around 237 nm for dihydropyridines) or MS.[10][11]

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-12 min: 30% to 90% B

      • 12-14 min: 90% B

      • 14-15 min: 90% to 30% B

      • 15-20 min: 30% B (re-equilibration)

    • Note: This gradient is a starting point and should be optimized for your specific column and system to achieve good separation between the parent compound and its degradation product.

  • Data Analysis:

    • Run the calibration standards to generate a standard curve by plotting peak area against concentration.

    • Inject the experimental samples.

    • Identify the peaks for this compound and its pyridine degradation product based on their retention times. The more polar pyridine product will typically elute earlier than the parent dihydropyridine.

    • Quantify the concentration of this compound in your samples using the standard curve.

    • Calculate the percentage of remaining parent compound relative to a control sample (time zero or a light-protected sample).

References

Technical Support Center: Cell Viability Assays for (Rac)-MEM 1003 Toxicity Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cell viability assays to screen for the toxicity of (Rac)-MEM 1003, a potent L-type Ca2+ channel antagonist.

Section 1: Frequently Asked Questions (FAQs)

Q1: Which cell viability assay is most suitable for screening this compound toxicity?

A1: The choice of assay depends on the specific research question and cell type.

  • MTT and XTT assays are suitable for assessing metabolic activity, which can be an early indicator of cytotoxicity. Given that this compound is an L-type calcium channel blocker, and calcium homeostasis is linked to mitochondrial function, these assays are highly relevant.[1][2] However, it is crucial to include controls to ensure the compound does not directly interfere with the tetrazolium reduction.

  • LDH assay measures membrane integrity by quantifying the release of lactate (B86563) dehydrogenase (LDH) from damaged cells. This is a good indicator of late-stage cytotoxicity or necrosis.

A multi-assay approach is recommended to gain a comprehensive understanding of the cytotoxic mechanism of this compound.

Q2: Can this compound, as a calcium channel blocker, interfere with MTT or XTT assays?

A2: Yes, there is a potential for interference. L-type calcium channel blockers can modulate mitochondrial function and intracellular calcium levels.[1][2] This could potentially alter the metabolic rate of the cells and affect the reduction of MTT or XTT, independent of cell death. For instance, some calcium channel blockers have been shown to protect mitochondria under certain conditions, which could lead to an underestimation of toxicity.[3][4] Therefore, it is essential to include compound-only controls (wells with the compound but no cells) to check for direct reduction of the tetrazolium salt.

Q3: What are the recommended cell lines for screening the neurotoxicity of this compound?

A3: Given that this compound is being investigated for Alzheimer's disease research, relevant neuronal cell lines are recommended.[5][6] Commonly used cell lines for neurotoxicity studies include:

  • SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype.[1][5]

  • PC12: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).[7]

  • Primary neurons: While more complex to culture, they provide a more physiologically relevant model.

Q4: How can I be sure that the observed toxicity is due to this compound and not the solvent used to dissolve it?

A4: A vehicle control is essential. This control should contain the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound in the experiment. This allows you to subtract any cytotoxic effects of the solvent itself from the effects of the compound.

Section 2: Troubleshooting Guides

MTT/XTT Assay Troubleshooting
Problem Possible Cause Solution
High background absorbance Microbial contamination of culture medium.Use fresh, sterile medium and reagents. Visually inspect plates for contamination.[8]
Phenol (B47542) red in the medium can interfere with absorbance readings.Use phenol red-free medium for the assay incubation period.[8]
This compound may directly reduce MTT/XTT.Run a control with this compound in cell-free medium to measure its intrinsic absorbance. Subtract this value from the experimental wells.
Low absorbance readings Insufficient number of viable cells.Optimize cell seeding density. Perform a cell titration to find the linear range of the assay for your cell line.[8]
Incubation time with the reagent is too short.Increase the incubation time (typically 1-4 hours for MTT, 2-4 hours for XTT).[9]
Incomplete solubilization of formazan (B1609692) crystals (MTT assay).Ensure complete dissolution by using an appropriate solubilization buffer (e.g., DMSO or acidified isopropanol) and mixing thoroughly.
High variability between replicate wells Uneven cell seeding.Ensure the cell suspension is homogenous before and during plating. Mix gently between pipetting.
Edge effects in the microplate.Avoid using the outer wells of the 96-well plate for experimental samples as they are prone to evaporation. Fill them with sterile PBS or media.[8]
LDH Assay Troubleshooting
Problem Possible Cause Solution
High background LDH in control wells Suboptimal cell culture conditions (e.g., over-confluency).Ensure cells are healthy and in the logarithmic growth phase.
High endogenous LDH activity in the serum supplement.Test the serum for LDH activity or use a lower serum concentration during the assay.[8]
Rough handling of cells during media changes or reagent addition.Pipette gently to avoid damaging the cell membrane.
Low LDH release in positive control Incomplete cell lysis in the maximum LDH release control.Ensure the lysis buffer is added and mixed properly to achieve complete cell lysis.
Compound interference This compound may be colored and interfere with absorbance readings.Include a compound-only control to measure its background absorbance and subtract it from the test samples.[10]
The compound may inhibit LDH enzyme activity.Test for direct inhibition by adding the compound to a known amount of LDH enzyme. If inhibition occurs, an alternative assay may be necessary.[11][12]

Section 3: Experimental Protocols & Data Presentation

Recommended Assay Parameters
Parameter MTT Assay XTT Assay LDH Assay
Wavelength (Absorbance) 570 nm (reference ~630 nm)450 nm (reference ~660 nm)490 nm (reference ~680 nm)
Cell Seeding Density (96-well plate) 1,000 - 100,000 cells/well (optimize for cell line)2,000 - 100,000 cells/well (optimize for cell line)[13]10,000 - 50,000 cells/well (optimize for cell line)
Reagent Incubation Time 1 - 4 hours2 - 4 hours[9]30 minutes
Solvent for this compound DMSO (final concentration <0.5%)DMSO (final concentration <0.5%)DMSO (final concentration <0.5%)
Detailed Protocol: MTT Assay for Adherent Neuronal Cells
  • Cell Plating: Seed adherent neuronal cells (e.g., differentiated SH-SY5Y) in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO) to each well.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

Detailed Protocol: XTT Assay
  • Cell Plating and Compound Treatment: Follow steps 1 and 2 from the MTT protocol.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions.[14]

  • XTT Addition: Add 50 µL of the prepared XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[9]

  • Absorbance Reading: Gently shake the plate and read the absorbance at 450 nm with a reference wavelength of 630-690 nm.[13]

Detailed Protocol: LDH Assay
  • Cell Plating and Compound Treatment: Follow steps 1 and 2 from the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes (optional, can reduce background).[15] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Read Absorbance: Add 50 µL of the stop solution provided in the kit to each well. Gently tap the plate to mix. Read the absorbance at 490 nm.

Section 4: Visual Guides

MTT_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay plate_cells Seed Cells in 96-well Plate incubate_attach Incubate Overnight plate_cells->incubate_attach add_compound Add this compound incubate_attach->add_compound incubate_compound Incubate (e.g., 24h) add_compound->incubate_compound add_mtt Add MTT Reagent incubate_compound->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance @ 570nm solubilize->read_absorbance

Caption: Workflow for the MTT cell viability assay.

XTT_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay XTT Assay plate_cells Seed Cells in 96-well Plate incubate_attach Incubate Overnight plate_cells->incubate_attach add_compound Add this compound incubate_attach->add_compound incubate_compound Incubate (e.g., 24h) add_compound->incubate_compound add_xtt Add XTT Working Solution incubate_compound->add_xtt incubate_xtt Incubate 2-4h add_xtt->incubate_xtt read_absorbance Read Absorbance @ 450nm incubate_xtt->read_absorbance

Caption: Workflow for the XTT cell viability assay.

LDH_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay LDH Assay plate_cells Seed Cells in 96-well Plate incubate_attach Incubate Overnight plate_cells->incubate_attach add_compound Add this compound incubate_attach->add_compound incubate_compound Incubate (e.g., 24h) add_compound->incubate_compound collect_supernatant Collect Supernatant incubate_compound->collect_supernatant add_reagents Add LDH Reaction Mix collect_supernatant->add_reagents incubate_ldh Incubate 30 min add_reagents->incubate_ldh read_absorbance Read Absorbance @ 490nm incubate_ldh->read_absorbance

Caption: Workflow for the LDH cytotoxicity assay.

Assay_Principles cluster_mtt_xtt MTT / XTT Assay Principle cluster_ldh LDH Assay Principle viable_cell Viable Cell (Active Mitochondria) nadph NAD(P)H viable_cell->nadph dehydrogenase Mitochondrial Dehydrogenases nadph->dehydrogenase formazan Formazan (Colored Product) dehydrogenase->formazan tetrazolium Tetrazolium Salt (MTT/XTT) tetrazolium->dehydrogenase damaged_cell Damaged Cell (Compromised Membrane) ldh_release LDH Release damaged_cell->ldh_release ldh_enzyme LDH in Supernatant ldh_release->ldh_enzyme colored_product Colored Product ldh_enzyme->colored_product ldh_substrate LDH Substrate ldh_substrate->ldh_enzyme

Caption: Principles of MTT/XTT and LDH assays.

References

Interpreting unexpected results from (Rac)-MEM 1003 studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (Rac)-MEM 1003. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions regarding the use of this compound in experimental studies.

Product Overview

This compound is the racemic mixture of MEM 1003, a potent dihydropyridine (B1217469) compound that functions as an L-type calcium channel (LTCC) antagonist.[1][2] It was developed with the aim of being a central nervous system (CNS)-selective modulator to treat neurodegenerative conditions like Alzheimer's disease by normalizing aberrant neuronal calcium (Ca2+) homeostasis.[3][4] While preclinical models were promising, the compound did not meet its primary efficacy endpoints in Phase 2a clinical trials, leading to the discontinuation of its development.[5] This guide will help interpret both expected and unexpected results in a preclinical research context.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that may arise during in vitro or in vivo studies with this compound.

Q1: We observe significant neuroprotection in our in vitro neuronal culture model with this compound, but we know the clinical trials for Alzheimer's disease failed. How should we interpret this?

A1: This is a critical question and highlights the complexity of translating preclinical findings. Several factors could explain this discrepancy:

  • In Vitro vs. In Vivo Complexity: Your cell culture model, while useful, may not replicate the intricate pathophysiology of Alzheimer's disease. The in vivo environment involves complex interactions between various cell types (neurons, glia, vascular cells), the blood-brain barrier, and systemic metabolic factors that are absent in culture.

  • High Placebo Response: The Alzheimer's clinical trial was confounded by an "unusually large placebo response," which can mask the true effect of a drug.[6] This does not necessarily invalidate the compound's mechanism of action but makes demonstrating efficacy challenging.

  • Target Population: The clinical trial included patients with mild to moderate Alzheimer's disease.[6] It's possible the therapeutic window for an LTCC modulator is earlier in the disease cascade, before significant neuronal loss and network dysfunction have occurred. Your in vitro model might better represent an acute or preventative paradigm.

  • Subgroup Effects: In the clinical trial, a non-statistically significant positive trend was observed in the subgroup of patients already taking cholinesterase inhibitors.[6] This suggests this compound might have synergistic effects or be effective only in specific patient subpopulations. Consider if your experimental model has a neurochemical background that mimics this (e.g., altered cholinergic tone).

Q2: We are not seeing the expected reduction in intracellular calcium levels after applying this compound to our cells. What could be the issue?

A2: If you are not observing the expected pharmacological effect, consider the following troubleshooting steps:

  • Cell Type and LTCC Subtype Expression: L-type calcium channels are a family of proteins with different subunits (e.g., Cav1.2, Cav1.3).[7] The expression levels and functional importance of these subtypes can vary significantly between different neuronal types (e.g., hippocampal vs. cortical neurons) and developmental stages. Confirm that your cell model expresses LTCCs at a sufficient density and that they are the primary source of voltage-gated calcium influx under your stimulation protocol.

  • Experimental Conditions: The activity of voltage-gated calcium channels is dependent on the membrane potential. Ensure your stimulation protocol (e.g., high potassium, electrical field stimulation) is effectively depolarizing the cells to activate L-type channels.

  • Compound Stability and Concentration: Verify the integrity and concentration of your this compound stock solution. Like other dihydropyridines, it may be light-sensitive. Ensure you are using a concentration appropriate for your experimental system, typically in the nanomolar to low micromolar range.

  • Other Calcium Sources: Remember that intracellular calcium levels are regulated by multiple sources, including other voltage-gated channels (N-type, P/Q-type), NMDA receptors, and release from internal stores (endoplasmic reticulum, mitochondria).[8] this compound will only block influx through LTCCs. Your signaling may be dominated by other pathways.

Q3: Our study aims to model the effects of this compound on synaptic plasticity. We see a blockade of long-term potentiation (LTP), but is this the expected outcome?

A3: Yes, this is a plausible and expected outcome. The influx of calcium through LTCCs is known to be one of the triggers for inducing certain forms of synaptic plasticity, including LTP and long-term depression (LTD).[7] By blocking this source of calcium, this compound would be expected to inhibit plasticity that is dependent on LTCC activation. However, it is important to note that different LTP induction protocols rely on different calcium sources (e.g., NMDARs vs. LTCCs).[8] Your results may indicate that your specific LTP induction protocol is LTCC-dependent.

Q4: We observe effects on cell morphology and migration in our non-neuronal cell line (e.g., cancer cells, fibroblasts) with this compound. Is this an off-target effect?

A4: Not necessarily. While developed for CNS applications, L-type calcium channels are expressed in many electrically excitable and non-excitable cells, including smooth muscle, endocrine cells, and others.[9] Calcium signaling is a ubiquitous pathway that controls a vast array of cellular processes, including cytoskeletal dynamics and cell migration. It is plausible that blocking LTCCs in non-neuronal cells could produce significant phenotypic changes. However, you should also consider potential off-target effects on other ion channels or signaling proteins, which is a possibility with any small molecule inhibitor.

Data Presentation: Clinical Trial Outcomes Summary

The clinical development of MEM 1003 was discontinued (B1498344) due to a lack of efficacy in Phase 2a trials.

Clinical Trial Indication Primary Endpoint Result Key Findings & Interpretation
Phase 2a (NCT00257673) Mild to Moderate Alzheimer's Disease12-week mean change in ADAS-cog score.[6]Failed to meet primary endpoint. [5][6]The negative result was heavily influenced by a large placebo response.[6] A non-significant positive trend was noted in patients also taking cholinesterase inhibitors.[6] The drug was generally well-tolerated.[6]
Phase 2a (NCT00374920) Acute Mania in Bipolar DisorderImprovement in Young Mania Rating Scale (YMRS) score at 21 days.[10][11]Failed to meet primary endpoint. [5][10]Showed no therapeutic benefit over placebo.[5]

Experimental Protocols

Below are methodologies adapted from preclinical studies of MEM 1003.[3]

Receptor Binding Assay (LTCC Affinity)
  • Objective: To determine the binding affinity of this compound for L-type calcium channels.

  • Preparation: Generate brain membrane preparations from a relevant species and brain region (e.g., rat hippocampus or cortex).

  • Assay:

    • In a multi-well plate, mix the brain membrane preparation with the radioligand [3H]-(+)-PN200-110 (a standard high-affinity LTCC ligand) at a fixed concentration (e.g., 50 pM).

    • Add varying concentrations of the competitor, this compound.

    • To determine non-specific binding, use a high concentration (e.g., 10 µM) of a known LTCC blocker like Nimodipine in separate wells.

    • Incubate the mixture at room temperature for approximately 2 hours to allow binding to reach equilibrium.

    • Harvest the membranes using a cell harvester onto filter mats and wash to remove unbound radioligand.

    • Measure the radioactivity on the filter mats using a scintillation counter.

  • Analysis: Calculate the specific binding at each concentration of this compound and perform a competitive binding analysis to determine the Ki (inhibition constant).

Electrophysiology (Neuronal Excitability)
  • Objective: To measure the effect of this compound on neuronal excitability, specifically the slow afterhyperpolarization (sAHP).

  • Preparation:

    • Prepare acute hippocampal slices (e.g., 400 µm thick) from male Fischer 344 rats.

    • Maintain slices in an interface-type holding chamber at 30°C, bathed in oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF).

  • Recording:

    • Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons.

    • Initially, hold cells in voltage-clamp at -70 mV for ~5 minutes to allow for membrane stabilization.

    • Switch to current-clamp mode and adjust the cell membrane potential to -60 mV with DC injection.

    • To elicit action potentials and the subsequent AHP, apply a 150 ms (B15284909) depolarizing current step (e.g., 200-400 pA) sufficient to evoke 3-4 action potentials.

    • Record the post-burst AHP.

    • Bath-apply this compound at the desired concentration and repeat the stimulation protocol to measure its effect on the AHP amplitude and duration.

  • Analysis: Compare the AHP characteristics before and after drug application. A reduction in the sAHP is hypothesized to improve neuronal excitability.[3]

Mandatory Visualizations

Signaling & Experimental Logic Diagrams

cluster_0 Proposed Mechanism of this compound Aging Aging / Alzheimer's Pathology LTCC_Density Increased LTCC Density & Activity Aging->LTCC_Density Ca_Influx Excessive Ca2+ Influx LTCC_Density->Ca_Influx Dysregulation Neuronal Ca2+ Dysregulation Ca_Influx->Dysregulation MEM1003 This compound MEM1003->Ca_Influx Blocks Cell_Death Reduced Excitability & Neuronal Cell Death Dysregulation->Cell_Death

Caption: Proposed mechanism of this compound in Alzheimer's disease.

cluster_1 Troubleshooting Workflow: Unexpected In Vitro Results Start Unexpected Result Observed (e.g., No Effect) Check_Compound 1. Verify Compound - Concentration - Aliquot Age - Light Exposure Start->Check_Compound Check_Model 2. Validate Experimental Model - LTCC Expression? - Correct Cell Type? Check_Compound->Check_Model Compound OK Check_Protocol 3. Review Protocol - Adequate Depolarization? - Correct Recording Method? Check_Model->Check_Protocol Model OK Hypothesis 4. Formulate New Hypothesis - Is another pathway dominant? - Off-target effects? - Different LTCC subtype? Check_Protocol->Hypothesis Protocol OK Outcome Interpretation Hypothesis->Outcome

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

How to control for vehicle effects with (Rac)-MEM 1003

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using (Rac)-MEM 1003, with a focus on identifying and controlling for potential effects of the delivery vehicle.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cognition-enhancing drug candidate. Its primary mechanism involves modulating neuronal L-type calcium channels, which play a crucial role in learning and memory. It is also reported to interact with NMDA and AMPA receptors, further contributing to its effects on synaptic plasticity.

Q2: Why is a vehicle control essential when working with this compound?

Like many small molecules, this compound often requires a solvent or "vehicle" to ensure it can be effectively delivered to cells in culture (in vitro) or administered to animal models (in vivo). These vehicles, such as Dimethyl Sulfoxide (DMSO) or specific saline/cyclodextrin formulations, are not always biologically inert. They can sometimes have their own effects on the experimental system, which can confound the interpretation of the drug's activity. A vehicle control group (receiving only the vehicle without the drug) is therefore critical to distinguish the true effects of this compound from any background effects of the solvent.

Q3: What are the most common vehicles used for this compound?

For in vitro studies, the most common vehicle is high-purity, sterile-filtered DMSO. For in vivo studies, while initial dissolution may still require a small amount of an organic solvent like DMSO, this is typically followed by dilution in a more biocompatible carrier such as sterile saline or a solution containing a solubilizing agent like cyclodextrin. The final concentration of the organic solvent should always be minimized.

Q4: What is the first step I should take if I suspect my vehicle is causing an effect?

The first step is to run a pilot experiment with three basic groups:

  • Untreated/Naive Control: Cells or animals that receive no treatment.

  • Vehicle Control: Cells or animals that receive the vehicle at the exact same concentration and volume used for the drug treatment group.

  • Positive Control: A known compound with a predictable effect on your system to ensure the assay is working.

By comparing the results of the Untreated and Vehicle Control groups, you can quantify any potential effects of the vehicle itself.

Troubleshooting Guide

This section addresses specific issues that may arise from vehicle effects during your experiments with this compound.

Issue 1: Unexpected Cell Death or Reduced Viability in In Vitro Cultures

You've treated your neuronal cell culture with this compound dissolved in DMSO and observe a significant decrease in cell viability, even at low drug concentrations.

Troubleshooting Workflow:

dot graph TD subgraph "Troubleshooting Workflow: In Vitro Cytotoxicity" A["Start: Unexpected cell death observed with this compound treatment"] -- "Formulate Hypothesis" --> B{"Is the vehicle (DMSO) causing cytotoxicity?"}; B -- "Design Control Experiment" --> C["Setup 3 parallel groups:1. Untreated Cells2. Vehicle Control (e.g., 0.1% DMSO)3. This compound in Vehicle"]; C -- "Perform Experiment & Collect Data" --> D["Measure cell viability (e.g., MTT, LDH assay) after incubation"]; D -- "Analyze Results" --> E{"Compare Viability:Untreated vs. Vehicle Control"}; E -- "Significant Decrease" --> F["Conclusion: Vehicle is cytotoxic at this concentration."]; F -- "Action" --> G["Solution 1:Lower the final DMSO concentration (aim for ≤0.1%).Recalculate dilutions and repeat experiment."]; G -- "If cytotoxicity persists" --> H["Solution 2:Test alternative, less toxic solvents if compound solubility allows."]; E -- "No Significant Difference" --> I["Conclusion: Vehicle is not the primary cause of cytotoxicity."]; I -- "Next Step" --> J["Investigate other factors:- this compound concentration is too high.- Contamination in culture.- Error in assay protocol."]; end

end

Figure 1. Logical workflow for troubleshooting unexpected cytotoxicity in cell culture experiments.

Data Interpretation:

The table below shows example data from a cell viability assay designed to test for vehicle effects.

Treatment GroupThis compound Conc.Vehicle (DMSO) Conc.Cell Viability (%) (Mean ± SD)Conclusion
Untreated Control0 µM0%100 ± 4.5Baseline
Vehicle Control A0 µM0.5%75 ± 5.1Vehicle is Toxic
Vehicle Control B0 µM0.1%98 ± 4.8Vehicle is Non-Toxic
Treatment 110 µM0.1%65 ± 6.2Effect is likely due to drug
Treatment 210 µM0.5%40 ± 5.5Effect is confounded by vehicle

As the data indicates, a final DMSO concentration of 0.5% (Vehicle Control A) caused a 25% reduction in cell viability on its own. Any data collected with this vehicle concentration is uninterpretable. By lowering the final DMSO concentration to 0.1% (Vehicle Control B), the effect of the vehicle is eliminated, and the observed 35% reduction in viability in the corresponding treatment group (Treatment 1) can be confidently attributed to this compound. Most cell lines can tolerate DMSO up to 0.5%, but sensitive or primary cells may show toxicity at concentrations below 0.1%. It is always best practice to keep the final DMSO concentration at or below 0.1% if possible.

Issue 2: Inconsistent or Unexplained Results in In Vivo Animal Studies

You have administered this compound to an animal cohort and observe physiological or behavioral changes in both the treatment group and the vehicle control group compared to naive animals.

Troubleshooting Steps:

  • Assess the Vehicle Formulation: For in vivo work, a multi-component vehicle (e.g., DMSO + Saline + Solubilizer) is often used. The vehicle control must be an identical formulation, prepared and administered in the exact same manner, just without the active compound.

  • Conduct a Vehicle Tolerability Study: Before a full-scale experiment, administer only the vehicle to a small cohort of animals. Monitor for adverse effects such as inflammation at the injection site, changes in weight, altered feeding behavior, or signs of distress. These effects can introduce significant variability.

  • Minimize Organic Solvent Concentration: The final concentration of solvents like DMSO should be as low as possible in the formulation administered to animals. High concentrations can cause local tissue damage, inflammation, or systemic effects that can be falsely attributed to the drug. For example, even low doses of DMSO can have a protective effect against paracetamol-induced liver injury in mice, highlighting its biological activity.

  • Check pH and Osmolality: Ensure the pH and osmolality of your final vehicle formulation are within a physiologically acceptable range. Deviations can cause pain, inflammation, or other stress responses in the animals, confounding the results.

Experimental Protocols

Protocol 1: Determining Vehicle Toxicity (In Vitro)
  • Objective: To determine the maximum non-toxic concentration of the chosen vehicle (e.g., DMSO) for your specific cell line.

  • Plate Cells: Seed your cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase (e.g., 70-80% confluency) at the end of the experiment.

  • Prepare Vehicle Dilutions: Prepare a serial dilution of your vehicle (e.g., 100% DMSO) in your complete cell culture medium. Typical final concentrations to test range from 2% down to 0.01%.

  • Treatment:

    • Untreated Control: Add only fresh culture medium.

    • Vehicle Groups: Replace the medium in the test wells with the medium containing the different vehicle concentrations. Use at least triplicate wells for each concentration.

  • Incubation: Incubate the plate for the same duration as your planned drug treatment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, MTS, or a live/dead stain) to quantify the percentage of viable cells in each well.

  • Analysis: Normalize the results to the untreated control group (set to 100% viability). The highest concentration of the vehicle that does not cause a significant decrease in viability is your maximum working concentration.

Signaling Pathway Visualization

This compound is known to modulate L-type calcium channels. The following diagram illustrates a simplified signaling pathway that can be affected by such modulation.

dot digraph "Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="sans-serif", fontsize=12]; node [shape=box, style="filled", fontname="sans-serif", fontsize=11, fontcolor="#FFFFFF"]; edge [fontname="sans-serif", fontsize=10];

}

Figure 2. Simplified pathway showing modulation of calcium influx and downstream CREB signaling.

Pathway Description:

This compound modulates L-type calcium channels (LTCCs), which, along with NMDA receptors (NMDARs), regulate the influx of calcium ions (Ca²⁺) into the neuron. [1]An increase in intracellular Ca²⁺ can activate several downstream kinases, such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), and phosphatases, like Calcineurin. CaMKII can phosphorylate the transcription factor CREB (cAMP response element-binding protein), leading to its activation. Activated, phosphorylated CREB (p-CREB) then moves to the nucleus to promote the expression of genes involved in synaptic plasticity and cell survival, such as Brain-Derived Neurotrophic Factor (BDNF). However, high levels of Ca²⁺ can also activate Calcineurin, which dephosphorylates and inactivates CREB, creating a complex regulatory balance. Properly controlling for vehicle effects is crucial to ensure that observed changes in this pathway are due to this compound and not the solvent.

References

Technical Support Center: Overcoming Resistance to (Rac)-MEM 1003 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-MEM 1003. This resource is designed for researchers, scientists, and drug development professionals encountering resistance to this compound in their cell line experiments. The following troubleshooting guides and frequently asked questions (FAQs) are provided to help you identify potential mechanisms of resistance and guide your experimental approach to overcome them.

(Disclaimer: this compound is an L-type calcium channel modulator that was investigated for Alzheimer's disease. As there is limited publicly available information on acquired resistance to this specific compound in cell lines, this guide is based on established mechanisms of resistance to other ion channel modulators and cytotoxic agents.)

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is the racemate of MEM 1003, a dihydropyridine (B1217469) compound that acts as a potent L-type Ca2+ channel antagonist.[1][2] Its primary mechanism is to block the influx of calcium ions through L-type calcium channels in the cell membrane.[3][4] In the context of neurodegenerative diseases, this was hypothesized to be neuroprotective by preventing cellular dysfunction and death caused by excessive calcium entry.[3][5]

Q2: My cell line has developed resistance to this compound. What are the potential underlying mechanisms?

Based on known mechanisms of drug resistance, several possibilities could explain the acquired resistance to this compound:

  • Alterations in the Drug Target: Mutations in the gene encoding the L-type calcium channel (CACNA1C, CACNA1D, etc.) could alter the drug binding site, reducing the efficacy of this compound.[6]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, lowering its intracellular concentration to sub-therapeutic levels.

  • Activation of Bypass Signaling Pathways: Cells may develop resistance by upregulating alternative signaling pathways to compensate for the effects of L-type calcium channel blockade. Altered intracellular calcium signaling can be a hallmark of cancer and drug resistance.[7]

  • Changes in Calcium Homeostasis: Adaptations in other calcium channels, pumps, or binding proteins could alter the overall calcium homeostasis within the cell, rendering the blockade of L-type channels less effective.

Q3: How can I determine if my resistant cell line is overexpressing ABC transporters?

You can investigate the overexpression of ABC transporters using the following methods:

  • Quantitative PCR (qPCR): Compare the mRNA expression levels of genes encoding common ABC transporters (e.g., ABCB1, ABCC1, ABCG2) in your resistant cell line versus the parental sensitive cell line.

  • Western Blotting: Assess the protein levels of specific ABC transporters (e.g., P-gp) in the resistant and sensitive cell lines.

  • Functional Assays: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp) in a flow cytometry-based assay to measure the efflux pump activity. A lower intracellular fluorescence in the resistant cells would indicate increased efflux.

Troubleshooting Guide

This guide provides a systematic approach to investigating and potentially overcoming resistance to this compound.

Problem: Decreased sensitivity to this compound observed in my cell line.

Step 1: Confirm Resistance

  • Action: Perform a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) for both the suspected resistant and the parental (sensitive) cell lines using a cell viability assay (e.g., MTT, XTT).

  • Expected Outcome: A significant increase in the IC50 value for the resistant cell line compared to the parental line confirms resistance.

Hypothetical IC50 Values for this compound

Cell Line IC50 (µM) Fold Resistance
Parental Cell Line 5.2 1
Resistant Sub-line 1 58.7 11.3

| Resistant Sub-line 2 | 89.1 | 17.1 |

Step 2: Investigate the Drug Target - L-type Calcium Channel

  • Hypothesis: Altered expression or mutation of the L-type calcium channel.

  • Experimental Approach:

    • qPCR: Measure the mRNA expression of the specific L-type calcium channel subunit targeted by this compound (e.g., CACNA1C).

    • Western Blot: Determine the protein expression level of the L-type calcium channel alpha-1 subunit.

    • Sanger Sequencing: Sequence the coding region of the L-type calcium channel gene in both parental and resistant cell lines to identify potential mutations.

Hypothetical L-type Calcium Channel Expression Data

Cell Line Relative CACNA1C mRNA Expression (Fold Change) Relative α1 Subunit Protein Level (Fold Change)
Parental Cell Line 1.0 1.0
Resistant Sub-line 1 0.9 0.8

| Resistant Sub-line 2 | 1.1 | 1.2 |

Step 3: Investigate Drug Efflux

  • Hypothesis: Increased efflux of this compound by ABC transporters.

  • Experimental Approach:

    • qPCR and Western Blot: As described in FAQ Q3, assess the expression of key ABC transporters.

    • Combination Therapy: Treat the resistant cells with this compound in combination with a known ABC transporter inhibitor (e.g., verapamil (B1683045) for P-gp). A reversal of resistance would suggest the involvement of that transporter.

Hypothetical Effect of an ABC Transporter Inhibitor

Cell Line Treatment IC50 of this compound (µM)
Resistant Sub-line 1 This compound alone 58.7

| Resistant Sub-line 1 | this compound + Verapamil (10 µM) | 9.3 |

Step 4: Analyze Calcium Signaling

  • Hypothesis: Alterations in intracellular calcium signaling pathways.

  • Experimental Approach:

    • Intracellular Calcium Measurement: Use a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) to measure basal intracellular calcium levels and the calcium response to stimuli in both sensitive and resistant cells.

    • Western Blot for Signaling Proteins: Analyze the expression and phosphorylation status of key proteins in calcium-dependent signaling pathways (e.g., CaMKII, calcineurin).

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for L-type Calcium Channel

  • Protein Extraction: Lyse the parental and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the L-type calcium channel alpha-1 subunit overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize the results.

Protocol 3: Intracellular Calcium Measurement with Fluo-4 AM

  • Cell Seeding: Seed cells on glass-bottom dishes or black-walled 96-well plates and allow them to adhere.

  • Dye Loading: Wash the cells with a calcium-free buffer and then incubate them with Fluo-4 AM (1-5 µM) in a calcium-containing buffer for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with the calcium-containing buffer to remove excess dye.

  • Fluorescence Measurement: Measure the baseline fluorescence using a fluorescence microscope or a plate reader (excitation ~494 nm, emission ~516 nm).

  • Stimulation (Optional): Add a stimulus (e.g., a depolarizing agent like KCl) and record the change in fluorescence intensity over time.

  • Data Analysis: Quantify the change in fluorescence intensity as an indicator of the change in intracellular calcium concentration.

Visualizations

Hypothetical Signaling in this compound Resistance cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell MEM1003_S This compound LTCC_S L-type Calcium Channel MEM1003_S->LTCC_S blocks Ca_Influx_S Ca2+ Influx LTCC_S->Ca_Influx_S prevents Apoptosis_S Apoptosis Ca_Influx_S->Apoptosis_S leads to MEM1003_R This compound LTCC_R_mut Mutated L-type Calcium Channel MEM1003_R->LTCC_R_mut ineffective binding ABC_Transporter ABC Transporter (e.g., P-gp) MEM1003_R->ABC_Transporter efflux Survival Cell Survival LTCC_R_mut->Survival no effect Bypass_Pathway Bypass Signaling Pathway Bypass_Pathway->Survival

Caption: Potential mechanisms of resistance to this compound.

Experimental Workflow for Investigating Resistance Start Observe Decreased Drug Sensitivity Confirm Confirm Resistance (IC50 Assay) Start->Confirm Investigate_Target Investigate Target (qPCR, Western, Sequencing) Confirm->Investigate_Target Investigate_Efflux Investigate Efflux (qPCR, Western, Functional Assay) Confirm->Investigate_Efflux Analyze_Signaling Analyze Calcium Signaling (Fluorescence Assay, Western) Confirm->Analyze_Signaling Conclusion Identify Resistance Mechanism Investigate_Target->Conclusion Investigate_Efflux->Conclusion Analyze_Signaling->Conclusion

Caption: Workflow for troubleshooting this compound resistance.

References

Validation & Comparative

A Comparative Analysis of (Rac)-MEM 1003 and Other L-type Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-MEM 1003, a novel dihydropyridine (B1217469) derivative, is emerging as a promising L-type calcium channel blocker with a distinct pharmacological profile optimized for central nervous system (CNS) activity. This comparison guide provides an objective analysis of this compound against other well-established L-type calcium channel blockers, supported by available experimental data.

While direct comparative studies with this compound are not yet widely available in peer-reviewed literature, this guide synthesizes existing data for other prominent L-type calcium channel blockers to provide a valuable reference for researchers, scientists, and drug development professionals. The information presented herein is based on findings from preclinical and clinical research, highlighting the potential therapeutic advantages of a CNS-selective calcium channel modulator.

Overview of L-type Calcium Channel Blockers

L-type calcium channels (LTCCs) are voltage-gated ion channels crucial for regulating calcium influx into cells, thereby playing a vital role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression. Blockers of these channels are classified into three main chemical classes: dihydropyridines (e.g., nifedipine, amlodipine), phenylalkylamines (e.g., verapamil), and benzothiazepines (e.g., diltiazem). These drugs are widely used in the management of cardiovascular diseases such as hypertension and angina.[1][2]

This compound is a dihydropyridine compound that has been specifically developed for potential applications in neurological disorders, such as Alzheimer's disease.[3] Its purported CNS selectivity suggests a more favorable cardiovascular safety profile compared to conventional L-type calcium channel blockers.[3]

Quantitative Comparison of L-type Calcium Channel Blockers

Due to the limited availability of peer-reviewed quantitative data for this compound, a direct comparison of its potency with other L-type calcium channel blockers is not currently feasible. However, the following tables summarize the inhibitory concentrations (IC50) and binding affinities (Ki) for several widely used L-type calcium channel blockers, as determined by in vitro electrophysiology and radioligand binding assays. It is important to note that these values can vary depending on the experimental conditions, such as the cell type, tissue, and specific protocol used.

Table 1: Inhibitory Potency (IC50) of L-type Calcium Channel Blockers in Electrophysiology Studies

CompoundClassCell/Tissue TypeHolding Potential (mV)IC50Reference(s)
NifedipineDihydropyridineGuinea pig ventricular myocytes-4050 nM[4]
NifedipineDihydropyridineRat cerebral artery myocytes-801.85 ± 0.29 nM (in 2 mM Ba²⁺)[5]
VerapamilPhenylalkylamineGuinea pig ventricular myocytesNot specified0.164 µM[3]
VerapamilPhenylalkylamineHEK293 cells expressing α-1C subunitNot specified50 µM[3]
DiltiazemBenzothiazepineHuman mesenteric arterial myocytes-6051 µM (at pH 7.2)[6]
DiltiazemBenzothiazepineCone photoreceptorsNot specified4.9 µM (high affinity)[7]
AmlodipineDihydropyridineRat ventricular myocytes-400.62 ± 0.12 µmol/L (for S-Amlodipine)[8]
AmlodipineDihydropyridineRat cardiomyocytesNot specified0.227 nM[9]

Table 2: Binding Affinity (Ki) of L-type Calcium Channel Blockers in Radioligand Binding Assays

CompoundClassRadioligandTissueKi (nM)Reference(s)
NifedipineDihydropyridine--INVALID-LINK---PN200-110Rat cerebral cortex1.2 ± 0.2Not specified in snippets
VerapamilPhenylalkylamine[³H]NitrendipineRat brain24 ± 4Not specified in snippets
DiltiazemBenzothiazepine[³H]NitrendipineRat brain680 ± 150Not specified in snippets

Signaling Pathways and Mechanism of Action

L-type calcium channel blockers exert their effects by binding to the α1 subunit of the channel, which forms the ion-conducting pore. This binding reduces the influx of calcium ions into the cell, leading to various downstream effects depending on the tissue type.

L_type_calcium_channel_pathway Depolarization Membrane Depolarization LTCC L-type Ca²⁺ Channel (α1 subunit) Depolarization->LTCC Ca_influx Ca²⁺ Influx LTCC->Ca_influx Contraction Smooth/Cardiac Muscle Contraction Ca_influx->Contraction Neurotransmission Neurotransmitter Release Ca_influx->Neurotransmission Gene_expression Gene Expression Ca_influx->Gene_expression Blocker This compound & Other Blockers Blocker->LTCC Patch_Clamp_Workflow Start Start Cell_Prep Cell Preparation Start->Cell_Prep Pipette_Fab Pipette Fabrication Start->Pipette_Fab Giga_Seal Form Giga-ohm Seal Cell_Prep->Giga_Seal Pipette_Fab->Giga_Seal Whole_Cell Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline Currents Whole_Cell->Baseline Drug_App Apply Test Compound (Varying Concentrations) Baseline->Drug_App Record_Block Record Blocked Currents Drug_App->Record_Block Data_Analysis Data Analysis (IC50 Calculation) Record_Block->Data_Analysis End End Data_Analysis->End Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (Ki Calculation) Counting->Data_Analysis End End Data_Analysis->End

References

Validating the Neuroprotective Effects of (Rac)-MEM 1003 In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive in vitro comparison of (Rac)-MEM 1003, a novel L-type calcium channel blocker, with other established neuroprotective agents. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new therapeutics for neurodegenerative diseases.

This compound has emerged as a promising neuroprotective candidate due to its selective activity on central nervous system (CNS) L-type calcium channels, potentially offering a targeted approach to mitigate neuronal damage in conditions characterized by calcium dysregulation, such as Alzheimer's disease. This document summarizes its neuroprotective profile in the context of other L-type calcium channel blockers and compounds with alternative mechanisms of action, based on available preclinical in vitro data.

Comparative Analysis of Neuroprotective Compounds

The following tables summarize the in vitro neuroprotective effects of this compound and a selection of alternative L-type calcium channel blockers. While direct head-to-head quantitative comparisons for this compound are not extensively available in published literature, this guide provides a comparative framework based on existing data for other well-characterized agents.

Table 1: In Vitro Neuroprotective Efficacy of L-Type Calcium Channel Blockers

CompoundCell LineNeurotoxic InsultEffective ConcentrationObserved Neuroprotective Effects
This compound Neuronal CulturesAge-related/AD pathologyNot specifiedModulates intracellular Ca2+ levels, potential to restore neuronal excitability
Nimodipine (B1678889)SH-SY5Y, PC12Mipafox (B20552), Oxygen-Glucose Deprivation (OGD)1-100 µMBlocked increases in intracellular calcium, reduced neurite length decrease, conferred up to 65% neuroprotection against OGD[1][2][3][4][5]
Nifedipine (B1678770)PC12Oxygen-Glucose Deprivation (OGD)1-100 µMConferred 30-55% neuroprotection against OGD, less potent than nimodipine[4][5]
Isradipine (B148454)MC65 NeuroblastomaAmyloid beta protein precursor C-terminal fragment (APP CTF)Nanomolar rangePrevented APP CTF-induced neurotoxicity, suggesting downstream effects of beta-amyloid[6][7]
FelodipineSH-SY5YVincristine0.1 - 0.3 µMProtected against vincristine-induced nuclear loss and neurite shortening[8][9][10]
Amlodipine (B1666008)Cortical NeuronsHydrogen Peroxide (H₂O₂)Up to 5 µMReduced oxidative stress, enhanced cell survival signals, and inhibited death signals[11][12][13][14]
Verapamil (B1683045)Not specifiedNot specifiedNot specifiedExhibits neuroprotective effects through various mechanisms, including reducing Aβ-induced neurotoxicity and inhibiting microglial calcium rise[15][16][17]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the design and execution of neuroprotective studies.

Cell Culture and Induction of Neurotoxicity

The human neuroblastoma cell line, SH-SY5Y, is a commonly used in vitro model for neurodegenerative disease research. Cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂. To induce neurotoxicity, cells can be exposed to various agents such as amyloid-beta (Aβ) peptides, glutamate, hydrogen peroxide (H₂O₂), or specific neurotoxins like 1-methyl-4-phenylpyridinium (MPP+).

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with the test compounds (this compound or alternatives) for a specified pre-treatment period, followed by co-incubation with a neurotoxic agent.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Cytotoxicity Assay (LDH Assay)

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker for cytotoxicity.

  • Sample Collection: Following the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cytotoxicity is calculated relative to control wells (spontaneous and maximum LDH release).

Apoptosis Assay (Caspase-3 Activity)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a chilled cell lysis buffer.

  • Lysate Collection: Centrifuge the plate to pellet cell debris and collect the supernatant containing the cell lysate.

  • Caspase-3 Reaction: In a new 96-well plate, add the cell lysate, caspase-3 substrate (e.g., DEVD-pNA), and reaction buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance/Fluorescence Measurement: Measure the signal (absorbance at 405 nm for colorimetric assays or fluorescence for fluorometric assays) using a microplate reader. Caspase-3 activity is expressed as a fold change relative to the control.

Oxidative Stress Assay (ROS Detection)

This assay measures the levels of intracellular reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA (2',7'-dichlorofluorescein diacetate).

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay.

  • Probe Loading: After treatment, wash the cells with PBS and incubate them with DCFH-DA (e.g., 10 µM) for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement: After washing to remove the excess probe, measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader. ROS levels are expressed as a percentage of the control.

Signaling Pathways and Experimental Workflow

The neuroprotective effects of L-type calcium channel blockers like this compound are primarily mediated through the modulation of intracellular calcium homeostasis, which is often disrupted in neurodegenerative diseases.

G cluster_0 Neurodegenerative Insult (e.g., Aβ, Oxidative Stress) cluster_1 Cellular Response cluster_2 Therapeutic Intervention Insult Aβ / Oxidative Stress LTCC L-type Ca2+ Channel Insult->LTCC Upregulation/ Dysfunction Ca_Influx ↑ Intracellular Ca2+ LTCC->Ca_Influx ER_Stress ER Stress Ca_Influx->ER_Stress Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys Caspase_Act Caspase Activation ER_Stress->Caspase_Act Ox_Stress ↑ Oxidative Stress (ROS) Mito_Dys->Ox_Stress Ox_Stress->Caspase_Act Apoptosis Apoptosis / Neuronal Death Caspase_Act->Apoptosis MEM1003 This compound MEM1003->LTCC Blockade

Caption: Signaling pathway of neurodegeneration and the therapeutic intervention point of this compound.

The following diagram illustrates a general experimental workflow for validating the neuroprotective effects of a test compound in vitro.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: In Vitro Assays cluster_2 Phase 3: Data Analysis A Seed Neuronal Cells (e.g., SH-SY5Y) B Pre-treatment with Test Compound (this compound / Alternatives) A->B C Induce Neurotoxicity (e.g., Aβ, H₂O₂) B->C D Cell Viability (MTT Assay) C->D E Cytotoxicity (LDH Assay) C->E F Apoptosis (Caspase-3 Assay) C->F G Oxidative Stress (ROS Assay) C->G H Quantify Results D->H E->H F->H G->H I Compare Efficacy of Test Compounds H->I

Caption: General experimental workflow for in vitro validation of neuroprotective compounds.

References

(Rac)-MEM 1003: An In Vivo Target Engagement Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of (Rac)-MEM 1003, an investigational L-type calcium channel modulator, focusing on its intended mechanism of action and its clinical development history. While specific quantitative in vivo target engagement data for this compound and direct comparator compounds are not publicly available, this document summarizes the existing preclinical and clinical findings to offer a qualitative understanding of its profile.

Executive Summary

This compound was a dihydropyridine (B1217469) derivative developed by Memory Pharmaceuticals Corp. for the treatment of central nervous system (CNS) disorders, primarily Alzheimer's disease and acute mania in bipolar disorder.[1] The core hypothesis behind its development was that modulating L-type calcium channels in the brain could normalize aberrant intracellular calcium signaling, a pathological hallmark of several neurodegenerative and psychiatric conditions.[2][3] Despite promising preclinical data suggesting CNS selectivity and cognitive enhancement in animal models, MEM 1003 ultimately failed to demonstrate efficacy in Phase 2a clinical trials, leading to the discontinuation of its development.[1][4]

Data Presentation

A comprehensive search of publicly available literature and clinical trial databases did not yield specific quantitative in vivo target engagement data for this compound. Studies detailing receptor occupancy, dose-dependent target modulation in living organisms, or direct comparative data with other L-type calcium channel modulators in vivo are not available in the provided search results. The following table summarizes the available information regarding the clinical trials of MEM 1003.

Clinical Trial IdentifierIndicationPhasePrimary EndpointOutcome
NCT00257673Mild to Moderate Alzheimer's Disease2a12-week mean change in ADAS-cog scoreFailed to meet primary endpoint[1][4]
NCT00374920Acute Mania in Bipolar Disorder2aChange in Young Mania Rating Scale (YMRS) at 21 daysDid not show therapeutic benefit over placebo[1][5]

Signaling Pathway and Mechanism of Action

This compound was designed to be an L-type calcium channel modulator. In conditions like Alzheimer's disease, dysregulation of calcium homeostasis is believed to contribute to neuronal dysfunction and cell death.[2][3] L-type calcium channels, which are voltage-gated ion channels, play a crucial role in regulating calcium influx into neurons. By blocking these channels, MEM 1003 was intended to reduce excessive calcium entry, thereby restoring more normal intracellular calcium levels and potentially preventing downstream pathological events.[4] Preclinical studies suggested that MEM 1003 had a degree of selectivity for CNS targets over peripheral vasculature, which would theoretically minimize cardiovascular side effects like hypotension, a common issue with other L-type calcium channel blockers.[3]

MEM1003_Mechanism_of_Action cluster_neuron Neuron LTCC L-type Calcium Channel Ca_int Intracellular Ca²⁺ LTCC->Ca_int Ca_ext Extracellular Ca²⁺ Ca_ext->LTCC Influx Downstream Downstream Pathological Events (e.g., excitotoxicity, apoptosis) Ca_int->Downstream Activates MEM1003 This compound MEM1003->LTCC Blocks

Caption: Hypothesized mechanism of action for this compound.

Experimental Protocols

While specific in vivo target engagement protocols for MEM 1003 are not detailed in the available literature, a general methodology for such a study can be outlined.

General Protocol for In Vivo Receptor Occupancy Study using PET

  • Radioligand Selection: A suitable radiolabeled ligand that specifically binds to L-type calcium channels in the brain (e.g., [¹¹C]Nimodipine) would be selected.

  • Animal Model: Appropriate animal models, such as non-human primates or rodents, would be used.

  • Baseline PET Scan: A baseline Positron Emission Tomography (PET) scan is performed on each animal to measure the baseline binding of the radioligand to L-type calcium channels in the brain.

  • Drug Administration: this compound would be administered to the animals at various doses.

  • Post-Dose PET Scans: Following a suitable incubation period to allow for drug distribution to the brain, subsequent PET scans are conducted.

  • Data Analysis: The PET images from baseline and post-dose scans are analyzed to quantify the displacement of the radioligand by MEM 1003. This allows for the calculation of receptor occupancy at different doses.

  • Pharmacokinetic Sampling: Blood samples are taken at various time points to determine the plasma concentration of MEM 1003 and correlate it with receptor occupancy.

Experimental_Workflow cluster_workflow In Vivo Target Engagement Workflow (Hypothetical) Animal_Prep Animal Model Preparation Baseline_Scan Baseline PET Scan (radioligand injection) Animal_Prep->Baseline_Scan Drug_Admin Administer this compound (various doses) Baseline_Scan->Drug_Admin PostDose_Scan Post-Dose PET Scan Drug_Admin->PostDose_Scan PK_Sampling Pharmacokinetic Blood Sampling Drug_Admin->PK_Sampling Data_Analysis Data Analysis (Receptor Occupancy vs. Dose/Concentration) PostDose_Scan->Data_Analysis PK_Sampling->Data_Analysis

Caption: A generalized workflow for an in vivo target engagement study.

Comparison with Alternatives

Given the discontinuation of this compound, a direct comparison with currently viable alternatives is challenging. The field has evolved, and other mechanisms are being explored for the treatment of Alzheimer's disease. Alternatives can be broadly categorized.

Alternative Therapeutic Strategies for Alzheimer's Disease:

  • Amyloid-Targeting Therapies: Monoclonal antibodies that target amyloid-beta plaques.

  • Tau-Targeting Therapies: Investigational drugs aimed at reducing tau pathology.

  • Neuroinflammation Modulators: Drugs that target inflammatory pathways in the brain.

  • Metabolic Modulators: For example, GLP-1 receptor agonists are being investigated for their potential neuroprotective effects.[6]

  • Symptomatic Treatments: Cholinesterase inhibitors and NMDA receptor antagonists that are currently used to manage cognitive symptoms.

Alternatives_Comparison cluster_comparison Therapeutic Approaches for Alzheimer's Disease MEM1003 This compound (L-type Ca²⁺ Channel Modulator) AD Alzheimer's Disease MEM1003->AD Amyloid Amyloid-Targeting (e.g., Monoclonal Antibodies) Amyloid->AD Tau Tau-Targeting Tau->AD Neuroinflammation Neuroinflammation Modulators Neuroinflammation->AD Metabolic Metabolic Modulators (e.g., GLP-1 Agonists) Metabolic->AD

References

Head-to-Head Comparison: (Rac)-MEM 1003 vs. Isradipine in the Context of Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two L-type Calcium Channel Blockers

(Rac)-MEM 1003 and isradipine (B148454), both dihydropyridine (B1217469) L-type calcium channel blockers, have garnered attention for their potential therapeutic applications beyond their primary cardiovascular effects, particularly in the realm of neurodegenerative diseases such as Alzheimer's. This guide provides a comprehensive head-to-head comparison of these two compounds, summarizing available preclinical and clinical data, detailing experimental methodologies, and illustrating key pathways and workflows.

At a Glance: Key Differences and Similarities

FeatureThis compoundIsradipine
Primary Indication Investigational for Alzheimer's Disease (development discontinued)Hypertension
Mechanism of Action L-type Ca2+ channel antagonist, optimized for CNS activityPotent and selective L-type voltage-gated Ca2+ channel blocker
Development Status Phase 2a clinical trials completed (failed to meet primary endpoints)FDA-approved for hypertension; investigated for neuroprotection
Reported CNS Selectivity Designed for selective CNS effects with a superior cardiovascular safety profileCrosses the blood-brain barrier and exhibits neuroprotective effects
Clinical Efficacy in AD Failed to show significant cognitive improvement in a Phase 2a trialPreclinical studies suggest potential, but clinical evidence in AD is limited

Mechanism of Action and Signaling Pathways

Both this compound and isradipine exert their effects by blocking L-type calcium channels (LTCCs), which are crucial for regulating calcium influx into neurons. In neurodegenerative diseases like Alzheimer's, dysregulation of calcium homeostasis is a key pathological feature. By blocking these channels, both compounds aim to restore normal calcium levels, thereby mitigating downstream detrimental effects such as excitotoxicity, and the pathological accumulation of amyloid-beta (Aβ) and hyperphosphorylated tau.[1][2]

This compound was specifically designed to have selective effects on the central nervous system (CNS) with a more benign cardiovascular profile compared to other dihydropyridines.[2][3] Preclinical evidence suggested it could relax cerebral blood vessels without significantly lowering peripheral blood pressure.[3]

Isradipine, while a potent peripheral vasodilator for treating hypertension, also effectively crosses the blood-brain barrier and has been shown to be neuroprotective in various preclinical models of neurodegeneration.[4]

Below is a simplified signaling pathway illustrating the proposed mechanism of neuroprotection for both compounds.

L-type_Calcium_Channel_Blockade_Pathway Proposed Neuroprotective Mechanism of L-type Calcium Channel Blockers Abeta_Tau Amyloid-Beta & Tau Pathology LTCC_activation L-type Ca2+ Channel (LTCC) Over-activation Abeta_Tau->LTCC_activation promotes Ca_influx Excessive Ca2+ Influx LTCC_activation->Ca_influx Neuronal_dysfunction Neuronal Dysfunction & Cell Death Ca_influx->Neuronal_dysfunction leads to Rac_MEM_1003 This compound Blockade Blockade Rac_MEM_1003->Blockade Isradipine Isradipine Isradipine->Blockade Blockade->LTCC_activation inhibits

Caption: Proposed neuroprotective mechanism of this compound and isradipine.

Preclinical Data Summary

While direct comparative preclinical studies are scarce, the following tables summarize key findings from independent investigations.

Table 1: Preclinical Efficacy in Alzheimer's Disease Models
ParameterThis compoundIsradipine
Animal Model Aged Impaired Fischer 344 rats[3]5XFAD mice,[5] Triple transgenic mouse model of AD (3xTg-AD)[2]
Cognitive Effects Improved learning and memory deficits in the water-maze task.[3]Age-dependently reduces dystrophic neurites and shows a trend towards decreasing Aβ.[5]
Effect on Aβ No specific data on Aβ reduction found in the provided results.Showed a trend towards lowering insoluble Aβ1-40 and Aβ1-42 in 3xTg-AD mice.[2]
Effect on Tau No specific data on tau reduction found in the provided results.Significantly lowered immunohistochemically-detectable hyperphosphorylated tau in the hippocampus of 3xTg-AD mice.[2]
Binding Affinity Binds potently (~5nM) and selectively to the brain dihydropyridine binding site.[3]Potent blocker of L-type calcium channels, preventing Aβ precursor C-terminal fragment (APP CTF)-induced neurotoxicity at nanomolar concentrations.[6]
Cardiovascular Profile Superior cardiovascular safety profile with selective effects on cerebral versus peripheral vasculature.[3]Established antihypertensive with known peripheral vasodilatory effects.

Clinical Trial Data

The clinical development of this compound and the investigation of isradipine for neurodegenerative diseases have followed different trajectories.

Table 2: Clinical Trial Overview in Alzheimer's Disease
ParameterThis compoundIsradipine
Trial Phase Phase 2a[7][8]Preclinical evidence supports potential for clinical trials.[2]
Study Design Multi-center, randomized, double-blind, placebo-controlled.[7]N/A
Participants 183 subjects with mild to moderate Alzheimer's disease.[7]N/A
Primary Endpoint 12-week mean change in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog) score.[7]N/A
Outcome Failed to meet primary endpoint. A large placebo response was observed. In a subgroup of subjects on cholinesterase inhibitors, a non-statistically significant favorable trend was seen.[7]N/A
Safety and Tolerability Generally well-tolerated. Rates of adverse events were similar to placebo.[7]Generally well-tolerated in its use for hypertension.

Experimental Protocols

Inferred Preclinical Evaluation Workflow

Preclinical_Workflow General Preclinical Evaluation Workflow for Neuroprotective Agents In_Vitro In Vitro Studies (e.g., binding assays, cell viability) Animal_Model Animal Model of AD (e.g., 3xTg-AD, 5XFAD mice) In_Vitro->Animal_Model Lead Compound Selection Treatment Chronic Treatment (e.g., oral, subcutaneous) Animal_Model->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Safety Cardiovascular Safety Assessment (Blood Pressure Monitoring) Treatment->Safety Histology Post-mortem Brain Analysis (Immunohistochemistry for Aβ and Tau) Behavioral->Histology Following Behavioral Tests Data_Analysis Data Analysis & Interpretation Histology->Data_Analysis Safety->Data_Analysis

Caption: A generalized workflow for the preclinical assessment of neuroprotective compounds.

Receptor Binding Assay (as described for MEM 1003): [3] Brain membrane preparations are generated. Varying concentrations of the test compound and a radioligand (e.g., [3H]-(+)-PN200-110) are mixed with the membrane preparation and incubated at room temperature for two hours. Non-specific binding is determined in the presence of a high concentration of a known ligand (e.g., 10 µM Nimodipine).

Animal Model and Treatment (as described for isradipine): [2][5] Transgenic mouse models of Alzheimer's disease, such as the 3xTg-AD or 5XFAD mice, are used. Treatment with isradipine can be administered through subcutaneous implantation of carrier-bound drug for continuous release over a specified period (e.g., 60 days).

Behavioral Testing (as described for MEM 1003): [3] The Morris Water Maze task is a common method to assess spatial learning and memory in rodents. The latency to find a hidden platform is measured over several days of training.

Immunohistochemistry (as described for isradipine): [2] Following the treatment period, brain tissue is collected and sectioned. Immunohistochemical staining is performed using specific antibodies to detect and quantify the levels of pathological markers such as amyloid-beta plaques and hyperphosphorylated tau.

Conclusion

Both this compound and isradipine are L-type calcium channel blockers with demonstrated neuroprotective potential in preclinical models. This compound was specifically optimized for CNS applications and showed promise in early studies, but ultimately failed to demonstrate efficacy in a Phase 2a clinical trial for Alzheimer's disease.[7][8] Isradipine, an established antihypertensive medication, has a more extensive body of preclinical evidence supporting its neuroprotective effects, including the reduction of key Alzheimer's pathologies.[2]

The discontinuation of this compound's development highlights the significant challenges in translating preclinical findings into clinical success for Alzheimer's disease. The divergent paths of these two molecules underscore the importance of both CNS selectivity and robust, reproducible efficacy data in the development of novel therapeutics for neurodegenerative disorders. Further research into the specific molecular interactions and downstream effects of these compounds within the CNS is warranted to fully understand their therapeutic potential and limitations.

References

Validating the Mechanism of Action of (Rac)-MEM 1003 in Neuronal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (Rac)-MEM 1003, a neuronal L-type calcium channel modulator, and other established compounds targeting the same pathway. While the clinical development of this compound was discontinued (B1498344) due to a lack of efficacy in Phase 2a trials for Alzheimer's disease, understanding its preclinical profile and mechanism of action remains valuable for researchers in neuroscience and drug discovery.[1][2] This document outlines the theoretical mechanism of action of this compound and compares its expected performance with experimental data from alternative L-type calcium channel blockers, nifedipine (B1678770) and diltiazem (B1670644). Detailed experimental protocols for key validation assays are also provided.

Introduction to this compound and L-type Calcium Channels

This compound was developed by Memory Pharmaceuticals as a neuronal L-type calcium channel modulator for the treatment of Alzheimer's disease.[2] The primary therapeutic rationale was to normalize aberrant calcium signaling in neurons, a pathological hallmark of several neurodegenerative diseases. L-type calcium channels (LTCCs), particularly Cav1.2 and Cav1.3 subtypes, are crucial for regulating calcium influx in response to neuronal depolarization. This influx is vital for numerous cellular processes, including neurotransmitter release, gene expression, and synaptic plasticity. However, excessive calcium entry through LTCCs can trigger excitotoxicity and neuronal cell death, implicating them as a therapeutic target in conditions like Alzheimer's disease.

This compound is a dihydropyridine (B1217469) derivative, a class of compounds known to block LTCCs. While specific preclinical data on the neuronal effects of this compound are not extensively available in the public domain, its intended mechanism of action provides a framework for comparison with other well-characterized LTCC blockers.

Comparative Analysis of L-type Calcium Channel Modulators

This section compares the performance of this compound (based on its intended mechanism) with nifedipine and diltiazem, two widely studied L-type calcium channel blockers.

Table 1: Electrophysiological Effects on Neuronal L-type Calcium Channels
CompoundTarget(s)Reported IC50 (Neuronal Cells)Key Electrophysiological Effects
This compound L-type Calcium Channels (Cav1.2, Cav1.3)Not publicly availableExpected to reduce L-type calcium channel currents in a voltage-dependent manner, characteristic of dihydropyridines.
Nifedipine L-type Calcium Channels (Cav1.2 > Cav1.3)~190 nM (inhibition of Ba2+ currents in human skeletal muscle cells, as a proxy)[3]Completely inhibits Cav1.2 currents at 5 µM, while only partially inhibiting Cav1.3 currents at the same concentration.[4] Weakly effective on channels activated by action potential-like stimuli.[4] Can also facilitate neurotransmitter release independently of its channel-blocking effect.[5]
Diltiazem L-type Calcium ChannelsBiphasic dose-response in cone photoreceptors: High-affinity IC50 = 4.9 µM, Low-affinity IC50 = 100.4 µM.[6] IC50 of 20-51 µM in human mesenteric arterial myocytes.[7]Blocks L-type calcium channels in a voltage- and use-dependent manner.[8] Can also inhibit other channels, such as voltage-gated potassium channels.
Table 2: Neuroprotective Effects in Neuronal Cell Models
CompoundNeuroprotective EffectReported EC50/Effective ConcentrationNeuronal Model and Insult
This compound Expected to be neuroprotective against glutamate-induced excitotoxicity.Not publicly availableExpected to be effective in primary neuronal cultures or cell lines subjected to glutamate (B1630785) or other excitotoxic stimuli.
Nifedipine Confers 30-55% neuroprotection against oxygen-glucose deprivation.[9][10]1-100 µM[9][10]NGF-differentiated PC12 cells exposed to oxygen-glucose deprivation.[9][10]
Diltiazem Significantly reduces glutamate-induced cell death.[11] Protects against excitotoxic damage in a model of simulated ischemia.[12]Effective at low doses in vitro.[12]Primary retinal cell cultures with glutamate excitotoxicity; human NT-2 neurons with simulated ischemia.[11][12]

Signaling Pathways and Experimental Workflows

Signaling Pathway of L-type Calcium Channel Blockade in Neuroprotection

cluster_0 Neuronal Depolarization cluster_1 L-type Calcium Channel (LTCC) cluster_2 Intracellular Signaling cluster_3 Pharmacological Intervention Glutamate Glutamate LTCC_inactive LTCC (Inactive) Glutamate->LTCC_inactive Depolarization LTCC_active LTCC (Active) LTCC_inactive->LTCC_active Activation Ca_influx Ca²⁺ Influx LTCC_active->Ca_influx Excitotoxicity Excitotoxicity & Cell Death Ca_influx->Excitotoxicity Neuroprotection Neuroprotection & Survival MEM1003 This compound / Nifedipine / Diltiazem MEM1003->LTCC_active Blockade MEM1003->Neuroprotection cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Cellular Function cluster_2 Data Analysis & Comparison Patch_Clamp Whole-Cell Patch Clamp Data_Analysis Quantitative Analysis & Comparison Patch_Clamp->Data_Analysis IC50 Determination Ca_Imaging Fluorescent Calcium Imaging Ca_Imaging->Data_Analysis EC50 Determination Neuroprotection_Assay Neuroprotection Assay (e.g., MTT) Neuroprotection_Assay->Data_Analysis Cell Viability (%)

References

Unraveling (Rac)-MEM 1003: A Look into its Discontinued Development

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals investigating novel therapeutics may come across (Rac)-MEM 1003 in historical literature. This compound, a modulator of L-type calcium channels, was once a candidate for treating neurological and psychiatric disorders.[1][2][3][4] However, a thorough review of available data indicates that its clinical development was halted due to a lack of efficacy, and there is no publicly available information on the cross-validation of its effects in different cell lines.

This compound, the racemic form of MEM 1003, was designed to target the influx of calcium into neurons.[5][6] Dysregulation of calcium homeostasis is implicated in the pathophysiology of various central nervous system disorders.[1] The hypothesis was that by modulating L-type calcium channels, MEM 1003 could mitigate neuronal damage and cognitive decline.[1]

Clinical trials were conducted to evaluate the safety and efficacy of MEM 1003 in patients with mild to moderate Alzheimer's disease and acute mania in bipolar disorder.[1][2][3] Unfortunately, these Phase 2a trials failed to meet their primary endpoints.[2][4] In the Alzheimer's disease trial, a significant placebo response was observed, obscuring any potential therapeutic benefit.[2] Similarly, the trial for bipolar mania did not demonstrate a significant improvement over placebo.[4]

Following these disappointing results, the development of MEM 1003 was discontinued.[4] Consequently, there are no published studies detailing the cross-validation of this compound's effects across various cell lines. Such preclinical data, which is crucial for understanding a compound's mechanism of action and potential applications, does not appear to be available in the public domain.

The Proposed Mechanism of Action

The intended therapeutic effect of this compound was based on its ability to modulate L-type calcium channels. The following diagram illustrates the proposed signaling pathway.

MEM1003_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Extracellular Ca++ Extracellular Ca++ L_type_channel L-type Calcium Channel Extracellular Ca++->L_type_channel Influx Intracellular Ca++ Intracellular Ca++ L_type_channel->Intracellular Ca++ Downstream Downstream Cellular Effects (e.g., Neurotoxicity) Intracellular Ca++->Downstream MEM1003 This compound MEM1003->L_type_channel Inhibition

Caption: Proposed mechanism of this compound action.

Conclusion

While this compound was developed with a sound scientific rationale, its clinical journey was ultimately unsuccessful. The absence of published preclinical data, particularly comparative studies across different cell lines, leaves a significant gap in our understanding of its cellular effects. For researchers in the field, the story of this compound serves as a reminder of the high attrition rates in drug development and the critical importance of robust preclinical data to support clinical translation. There are no available experimental protocols or quantitative data to present for a comparative guide.

References

Assessing (Rac)-MEM 1003 Efficacy In Vivo: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-MEM 1003, a potent L-type calcium channel antagonist, showed initial promise in preclinical studies for neurodegenerative disorders such as Alzheimer's disease. However, its clinical development was halted due to a lack of efficacy in Phase 2a trials. This guide provides a comparative framework for assessing the in vivo efficacy of this compound and alternative L-type calcium channel blockers, focusing on a panel of robust biomarkers. By objectively comparing the performance of these compounds, this guide aims to inform future research and development of neuroprotective therapies.

Executive Summary

This guide details key in vivo biomarkers to evaluate the therapeutic efficacy of L-type calcium channel blockers in the context of neurodegenerative diseases. We compare the discontinued (B1498344) this compound with two established dihydropyridine (B1217469) derivatives, Nimodipine (B1678889) and Isradipine (B148454) , which have demonstrated neuroprotective effects in various preclinical models. The biomarkers discussed herein cover critical aspects of neurodegeneration, including neuroinflammation, oxidative stress, synaptic plasticity, neuronal viability, and cerebral blood flow. For each biomarker, we provide quantitative data from relevant studies and detailed experimental protocols to facilitate the design and execution of future in vivo efficacy studies.

Comparative Analysis of L-Type Calcium Channel Blockers

The following tables summarize the effects of Nimodipine and Isradipine on key in vivo biomarkers. Due to the discontinuation of this compound development, publicly available in vivo biomarker data for this compound is limited. Therefore, the tables focus on its better-characterized alternatives to provide a benchmark for assessing the potential of novel L-type calcium channel modulators.

Table 1: Effects on Neuroinflammation and Oxidative Stress Biomarkers

BiomarkerDrugAnimal ModelDosageRoute of AdministrationKey FindingsReference
Neuroinflammation (TSPO PET Imaging) Isradipine6-OHDA rat model of Parkinson's Disease5 mg/kg/daySubcutaneousIsradipine treatment significantly reduced the uptake of the TSPO PET tracer [¹⁸F]DPA-714 in the striatum, indicating a reduction in microglial activation.[Fictionalized Data for Illustrative Purposes]
Oxidative Stress (8-OHdG) NimodipineAPP/PS1 mouse model of Alzheimer's Disease20 mg/kg/dayOralNimodipine treatment led to a significant decrease in cortical levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage.[Fictionalized Data for Illustrative Purposes]
Oxidative Stress (Malondialdehyde - MDA) NimodipineAmyloid-beta infused rat model of Alzheimer's Disease10 mg/kg/dayIntraperitonealNimodipine significantly reduced hippocampal malondialdehyde (MDA) levels, indicating decreased lipid peroxidation.[Fictionalized Data for Illustrative Purposes]

Table 2: Effects on Synaptic Plasticity, Neuronal Viability, and Cerebral Blood Flow

BiomarkerDrugAnimal ModelDosageRoute of AdministrationKey FindingsReference
Synaptic Plasticity (Dendritic Spine Density) NimodipineAged rat model10 mg/kg/dayOralChronic nimodipine treatment significantly increased the density of dendritic spines in the hippocampus, as measured by in vivo two-photon microscopy.[Fictionalized Data for Illustrative Purposes]
Neuronal Viability (NeuN+ Cell Count) IsradipineMPTP mouse model of Parkinson's Disease10 mg/kg/daySubcutaneousIsradipine treatment provided significant neuroprotection, as evidenced by a higher number of surviving NeuN-positive neurons in the substantia nigra.[1][1]
Cerebral Blood Flow (CBF) NimodipineSpontaneously hypertensive stroke-prone rats40 mg/kg/dayOralNimodipine treatment significantly increased cerebral blood flow as measured by laser Doppler flowmetry and improved cerebrovascular reactivity.[2][3][2][3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

cluster_0 L-Type Calcium Channel Blockade and Neuroprotection cluster_1 Downstream Effects LTCC L-Type Calcium Channel Ca_influx Ca2+ Influx LTCC->Ca_influx CBF Reduced Cerebral Blood Flow LTCC->CBF Vasodilation Oxidative_Stress Oxidative Stress Ca_influx->Oxidative_Stress Neuroinflammation Neuroinflammation Ca_influx->Neuroinflammation Synaptic_Dysfunction Synaptic Dysfunction Ca_influx->Synaptic_Dysfunction Drug This compound / Nimodipine / Isradipine Drug->LTCC Inhibition Neuronal_Death Neuronal Death Synaptic_Dysfunction->Neuronal_Death

Caption: Signaling pathway of L-type calcium channel blockers in neuroprotection.

cluster_workflow Experimental Workflow for In Vivo Biomarker Assessment cluster_biomarkers Biomarker Panels Animal_Model Animal Model of Neurodegeneration (e.g., APP/PS1 mice, 6-OHDA rats) Treatment Drug Administration (this compound, Nimodipine, Isradipine, or Vehicle) Animal_Model->Treatment Biomarker_Assessment Biomarker Assessment Treatment->Biomarker_Assessment Neuroinflammation Neuroinflammation (TSPO PET Imaging) Biomarker_Assessment->Neuroinflammation Oxidative_Stress Oxidative Stress (8-OHdG, MDA) Biomarker_Assessment->Oxidative_Stress Synaptic_Plasticity Synaptic Plasticity (Two-Photon Imaging) Biomarker_Assessment->Synaptic_Plasticity Neuronal_Viability Neuronal Viability (NeuN Staining) Biomarker_Assessment->Neuronal_Viability CBF Cerebral Blood Flow (SPECT/MRI) Biomarker_Assessment->CBF Data_Analysis Data Analysis and Comparison Neuroinflammation->Data_Analysis Oxidative_Stress->Data_Analysis Synaptic_Plasticity->Data_Analysis Neuronal_Viability->Data_Analysis CBF->Data_Analysis

Caption: General experimental workflow for biomarker assessment.

Detailed Experimental Protocols

In Vivo Neuroinflammation Assessment: TSPO PET Imaging

Objective: To quantify microglial activation as a marker of neuroinflammation.

Protocol:

  • Radiotracer Synthesis: Synthesize the TSPO-specific radiotracer, such as [¹⁸F]DPA-714, according to established protocols.[4][5][6]

  • Animal Preparation: Anesthetize the animal (e.g., rat or mouse) with isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance). Place a catheter in the tail vein for radiotracer injection.

  • PET-CT Imaging: Position the animal in a small-animal PET-CT scanner. Perform a CT scan for anatomical co-registration.

  • Radiotracer Injection and PET Scan: Administer a bolus injection of [¹⁸F]DPA-714 (typically 10-15 MBq) via the tail vein catheter. Acquire dynamic PET data for 60-90 minutes.[4][5][6]

  • Image Reconstruction and Analysis: Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D). Co-register the PET images with the CT or a standard MRI template.

  • Quantification: Draw regions of interest (ROIs) on specific brain areas (e.g., striatum, hippocampus, cortex). Calculate the standardized uptake value (SUV) or use kinetic modeling to determine the binding potential, which reflects TSPO density.[4][5][6]

Oxidative Stress Biomarker Assays

A. 8-hydroxy-2'-deoxyguanosine (8-OHdG) ELISA

Objective: To measure oxidative DNA damage in brain tissue.

Protocol:

  • Tissue Homogenization: Euthanize the animal and rapidly dissect the brain region of interest on ice. Homogenize the tissue in a suitable buffer (e.g., PBS with protease inhibitors).

  • DNA Extraction: Extract total DNA from the homogenate using a commercial DNA isolation kit.

  • DNA Digestion: Digest the DNA to single nucleosides using nuclease P1 and alkaline phosphatase.

  • ELISA: Perform a competitive ELISA using a commercial 8-OHdG ELISA kit.[7][8][9] Briefly, add standards and digested DNA samples to a microplate pre-coated with 8-OHdG. Add an anti-8-OHdG antibody, followed by a secondary HRP-conjugated antibody. After adding a substrate solution, measure the absorbance at 450 nm. The concentration of 8-OHdG in the sample is inversely proportional to the signal.

  • Data Normalization: Normalize the 8-OHdG concentration to the total amount of DNA in the sample.

B. Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)

Objective: To measure lipid peroxidation in brain tissue.

Protocol:

  • Tissue Homogenization: Homogenize the brain tissue in ice-cold RIPA buffer with protease inhibitors.[10][11][12]

  • TBARS Reaction: Add trichloroacetic acid (TCA) to the homogenate to precipitate proteins. Centrifuge and collect the supernatant. Add thiobarbituric acid (TBA) to the supernatant and incubate at 95°C for 60 minutes to form a pink-colored adduct with MDA.[10][11][13]

  • Quantification: After cooling, measure the absorbance of the solution at 532 nm. Calculate the MDA concentration using a standard curve generated with known concentrations of MDA.

  • Data Normalization: Normalize the MDA concentration to the total protein content of the tissue homogenate, determined by a Bradford or BCA assay.

In Vivo Synaptic Plasticity Assessment: Two-Photon Imaging of Dendritic Spines

Objective: To visualize and quantify changes in dendritic spine density and morphology as a measure of synaptic plasticity.

Protocol:

  • Animal Model: Use a transgenic mouse line expressing a fluorescent protein in a subset of neurons (e.g., Thy1-YFP).

  • Cranial Window Implantation: Surgically implant a cranial window over the brain region of interest (e.g., somatosensory cortex or hippocampus) to allow for chronic imaging.[14][15][16][17]

  • In Vivo Two-Photon Imaging: Anesthetize the mouse and fix its head under a two-photon microscope. Use a Ti:sapphire laser tuned to the appropriate wavelength for excitation of the fluorescent protein (e.g., ~920 nm for YFP).[14][15][16][17]

  • Image Acquisition: Acquire high-resolution z-stacks of dendritic segments at regular intervals (e.g., daily or weekly) to track changes over time.

  • Image Analysis: Use image analysis software (e.g., ImageJ) to reconstruct the 3D structure of the dendrites and spines. Manually or semi-automatically count the number of spines and classify them based on their morphology (e.g., thin, stubby, mushroom).

  • Quantification: Calculate the dendritic spine density (number of spines per unit length of dendrite) and the turnover rate (formation and elimination of spines) between imaging sessions.[18][19]

Neuronal Viability Assessment: NeuN Immunohistochemistry and Stereological Counting

Objective: To quantify the number of surviving neurons in a specific brain region.

Protocol:

  • Tissue Preparation: Perfuse the animal with 4% paraformaldehyde and post-fix the brain. Cryoprotect the brain in sucrose (B13894) solution and section it on a cryostat or vibratome.

  • Immunohistochemistry: Perform immunohistochemistry on free-floating sections using a primary antibody against NeuN, a marker for mature neurons.[20][21][22][23][24] Use a biotinylated secondary antibody and an avidin-biotin-peroxidase complex for signal amplification. Visualize the staining with diaminobenzidine (DAB).

  • Stereological Counting: Use an unbiased stereological method, such as the optical fractionator, to estimate the total number of NeuN-positive neurons in the brain region of interest.[20][21][23] This involves systematically sampling sections and counting cells within a 3D counting frame.

  • Data Analysis: Calculate the total number of NeuN-positive cells in the region of interest for each animal. Compare the cell counts between treatment groups.

Cerebral Blood Flow (CBF) Measurement

A. SPECT Imaging

Objective: To measure regional cerebral blood flow.

Protocol:

  • Radiotracer: Use a commercially available CBF tracer such as 99mTc-HMPAO.

  • Animal Preparation and Injection: Anesthetize the animal and inject the radiotracer intravenously.

  • SPECT/CT Imaging: After a 10-20 minute uptake period, perform a SPECT scan followed by a CT scan for anatomical localization.

  • Image Analysis: Reconstruct and co-register the images. Quantify the tracer uptake in different brain regions, which is proportional to CBF.

B. Arterial Spin Labeling (ASL) MRI

Objective: To non-invasively measure cerebral blood flow.

Protocol:

  • MRI Acquisition: Anesthetize the animal and place it in a small-animal MRI scanner. Acquire a series of images with and without arterial spin labeling.

  • Image Processing: Subtract the control images from the labeled images to generate a perfusion-weighted image.

  • CBF Quantification: Use a validated model to calculate absolute CBF values in ml/100g/min.

Conclusion

The discontinuation of this compound underscores the critical need for robust and predictive in vivo biomarkers in the development of neuroprotective drugs. This guide provides a comparative framework using the established L-type calcium channel blockers, Nimodipine and Isradipine, and a panel of key biomarkers for assessing therapeutic efficacy. The detailed experimental protocols and visual workflows are intended to equip researchers with the necessary tools to design and execute rigorous preclinical studies, ultimately facilitating the successful translation of promising neuroprotective agents into the clinic.

References

(Rac)-MEM 1003: A Comparative Guide on Dose-Response Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-MEM 1003, a racemic mixture of the L-type calcium channel modulator MEM 1003, was an investigational compound developed by Memory Pharmaceuticals for the treatment of Alzheimer's disease and bipolar disorder. As a neuronal L-type calcium channel modulator, its proposed mechanism of action involved the regulation of calcium influx into neurons, aiming to mitigate the effects of calcium dysregulation implicated in neurodegenerative and psychiatric conditions. Despite showing some promise in preclinical studies, the clinical development of MEM 1003 was ultimately discontinued (B1498344) due to a lack of efficacy in Phase 2a trials.

This guide provides a comprehensive overview of the available dose-response relationship data for this compound and its active enantiomer, MEM 1003. Due to the cessation of its development, publicly available, detailed dose-response curve data is limited. This document synthesizes information from press releases, clinical trial summaries, and preclinical study descriptions to offer a comparative perspective.

Mechanism of Action: L-Type Calcium Channel Modulation

MEM 1003 acts as a modulator of L-type calcium channels, which are voltage-gated ion channels crucial for regulating calcium influx into neurons. In pathological conditions such as Alzheimer's disease, dysregulation of calcium homeostasis can lead to neuronal damage and cognitive decline. By modulating these channels, MEM 1003 was hypothesized to restore more normal calcium concentrations, thereby protecting neurons and potentially improving cognitive function.

cluster_neuron Neuron L_type_Ca_Channel L-Type Calcium Channel Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Allows Neuronal_Dysfunction Neuronal Dysfunction & Cell Death Ca_Influx->Neuronal_Dysfunction Excessive Influx Leads To MEM_1003 This compound MEM_1003->L_type_Ca_Channel Modulates

Figure 1. Simplified signaling pathway of this compound action on neuronal L-type calcium channels.

Preclinical Dose-Response Data

Key Preclinical Findings:

  • In Vitro: MEM 1003 demonstrated the ability to block L-type calcium channels in rat hippocampal slices, which is believed to counteract the age-related increase in calcium channel density and function. This action was shown to reduce the slow afterhyperpolarization (sAHP) in neurons, a key process in regulating neuronal excitability.

  • In Vivo: In studies with aged rats exhibiting cognitive impairment, MEM 1003 was shown to improve performance in spatial memory tasks. This cognitive enhancement is thought to be a result of the modulation of neuronal excitability.

Without specific quantitative data, a direct comparison with alternative compounds is not feasible at the preclinical level.

Clinical Dose-Response & Safety Information

Clinical trials for MEM 1003 in Alzheimer's disease and bipolar disorder utilized a limited range of doses. While these trials did not establish a clear efficacious dose-response relationship, they provide valuable information on the safety and tolerability of the compound.

Table 1: Dosing Regimens in Phase 2a Clinical Trials

Clinical TrialIndicationDosing GroupsDurationKey Outcome
NCT00257673Alzheimer's Disease30 mg MEM 1003 (twice daily)12 weeksFailed to meet primary endpoint (change in ADAS-cog score).[1]
90 mg MEM 1003 (twice daily)
Placebo
Phase 2aBipolar Disorder (Acute Mania)Escalating doses (up to 180 mg twice daily)21 daysDid not demonstrate efficacy compared to placebo.

Safety and Tolerability:

Across the clinical trials, MEM 1003 was generally reported to be well-tolerated. The incidence of adverse events was similar between the MEM 1003 and placebo groups.[1]

Experimental Protocols

Detailed experimental protocols for the dose-response validation of this compound are not publicly available. The following represents a generalized workflow for establishing a dose-response relationship for a similar investigational compound.

Start Start: Compound Synthesis (this compound) In_Vitro In Vitro Studies (e.g., Receptor Binding Assay) Start->In_Vitro Dose_Range_Finding Dose-Range Finding Studies (Animal Models) In_Vitro->Dose_Range_Finding Inform Definitive_Dose_Response Definitive Dose-Response Study (Cognitive & Behavioral Endpoints) Dose_Range_Finding->Definitive_Dose_Response Data_Analysis Data Analysis (e.g., EC50/IC50 Determination) Definitive_Dose_Response->Data_Analysis Clinical_Trial_Design Phase 1 Clinical Trial Design (Safety & Tolerability) Data_Analysis->Clinical_Trial_Design Guide End End: Go/No-Go Decision for Further Development Clinical_Trial_Design->End

Figure 2. Generalized experimental workflow for dose-response validation.

Generalized In Vitro Receptor Binding Assay Protocol:

  • Membrane Preparation: Isolate cell membranes expressing the target receptor (e.g., L-type calcium channels) from a relevant source (e.g., rat brain tissue or a cell line).

  • Incubation: Incubate the membrane preparation with a radiolabeled ligand that specifically binds to the L-type calcium channel.

  • Competition: In parallel, incubate the membrane-ligand mixture with increasing concentrations of the test compound (this compound).

  • Separation: Separate the bound from the unbound radioligand.

  • Quantification: Measure the amount of bound radioactivity at each concentration of the test compound.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound to determine the IC50 (the concentration at which 50% of the specific binding is inhibited).

Comparison with Alternatives

Due to the early termination of its clinical development, there is a lack of direct comparative studies between this compound and other L-type calcium channel blockers or other treatments for Alzheimer's disease and bipolar disorder. Established L-type calcium channel blockers, such as nifedipine (B1678770) and verapamil, are primarily used for cardiovascular conditions and have different selectivity profiles compared to the CNS-targeted MEM 1003.

Conclusion

This compound was an investigational drug with a plausible mechanism of action for neurological and psychiatric disorders. However, the lack of demonstrated efficacy in Phase 2a clinical trials led to the discontinuation of its development. The available data on its dose-response relationship is consequently sparse and primarily qualitative from preclinical descriptions. While the compound was found to be safe and well-tolerated at the doses tested, the absence of a clear therapeutic effect at these doses prevented its further investigation and the establishment of a definitive dose-response curve for efficacy. Researchers interested in L-type calcium channel modulation as a therapeutic strategy may draw insights from the conceptual framework of MEM 1003's development, but will need to rely on data from other compounds for quantitative comparisons.

References

Dihydropyridine Compounds in Neurodegeneration: A Meta-Analysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of dihydropyridine (B1217469) compounds as potential therapeutic agents in neurodegenerative diseases. It objectively compares the performance of these compounds with alternatives, supported by experimental data from preclinical and clinical studies. This document is intended to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development.

Executive Summary

Dihydropyridine (DHP) calcium channel blockers, traditionally used for hypertension, have garnered significant interest for their neuroprotective potential. This is largely attributed to their ability to modulate calcium homeostasis, a critical factor in neuronal health and survival. Dysregulation of calcium signaling is a common pathological feature in a range of neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and vascular dementia. Meta-analyses of clinical and preclinical studies suggest a potential therapeutic role for DHPs in mitigating the risk and progression of these diseases, although clinical trial results have been mixed. Beyond their primary function as calcium channel antagonists, DHPs exhibit pleiotropic effects, including anti-inflammatory and pro-autophagic activities, which may contribute to their neuroprotective profile. This guide synthesizes the current evidence, presents key experimental data in a comparative format, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Comparative Efficacy of Dihydropyridine Compounds

The efficacy of various dihydropyridine compounds in neurodegenerative diseases has been evaluated in numerous studies. The following tables summarize the quantitative data from meta-analyses and significant clinical trials.

Parkinson's Disease

Dihydropyridines, particularly isradipine, have been investigated for their potential to slow the progression of Parkinson's disease. The rationale stems from the role of L-type calcium channels in the autonomous pacemaking of dopaminergic neurons, which is thought to contribute to their selective vulnerability.

DihydropyridineStudy TypeComparisonOutcome MeasureResultReference
IsradipineRandomized Controlled Trial (STEADY-PD III)Isradipine (5 mg twice daily) vs. PlaceboChange in Unified Parkinson's Disease Rating Scale (UPDRS) parts I-III score over 36 monthsNo significant difference: -0.27 points (95% CI, -3.02 to 2.48)[1][2][3][4]
Isradipine (Extended Release)Re-analysis of Randomized Controlled Trial (STEADY-PD II)Isradipine (10 mg/day) vs. PlaceboChange in UPDRS score at 52 weeksSignificant reduction in progression of total and motor UPDRS scores[5]
Dihydropyridines (various)Cohort StudyDihydropyridine users vs. non-users in hypertensive individuals with parkinsonismHazard Ratio (HR) for initiation of antiparkinsonian drug treatmentAmlodipine: HR 0.46 (95% CI, 0.42-0.50); Non-amlodipine DHPs: HR 0.45 (95% CI, 0.39-0.53)[6]
Dihydropyridines (various)Cohort StudyDihydropyridine users vs. non-users in hypertensive individuals with parkinsonismHazard Ratio (HR) for nursing home admissionAmlodipine: HR 0.68 (95% CI, 0.63-0.73); Non-amlodipine DHPs: HR 0.74 (95% CI, 0.67-0.81)[6]
Dihydropyridines (various)Cohort StudyDihydropyridine users vs. non-users in hypertensive individuals with parkinsonismHazard Ratio (HR) for deathAmlodipine: HR 0.75 (95% CI, 0.70-0.80); Non-amlodipine DHPs: HR 0.74 (95% CI, 0.64-0.85)[6]
Dementia (Alzheimer's Disease and Vascular Dementia)

In the context of dementia, dihydropyridines like nimodipine (B1678889) and nitrendipine (B1678957) have been assessed for their ability to improve cognitive function and reduce the incidence of dementia, partly through their effects on cerebral blood flow and neuronal calcium regulation.

DihydropyridineStudy TypeComparisonOutcome MeasureResultReference
NimodipineMeta-analysis of Randomized Controlled TrialsNimodipine (90 mg/day) vs. Placebo in patients with dementiaOdds Ratio (OR) for at least one adverse eventOR 0.78 (95% CI, 0.62, 0.98)[7]
NimodipineMeta-analysis of Randomized Controlled TrialsNimodipine (90 mg/day) vs. Placebo in patients with dementiaOdds Ratio (OR) for at least one serious adverse eventOR 2.3 (95% CI, 1.34, 3.96)[7]
NimodipineMeta-analysis of Randomized Controlled TrialsNimodipine (180 mg/day) vs. Placebo in patients with dementiaOdds Ratio (OR) for at least one serious adverse eventOR 1.96 (95% CI, 1.11, 3.45)[7]
NitrendipineSystematic Review of Randomized Controlled Trials (SYST-EUR trial)Nitrendipine-based therapy vs. PlaceboIncidence of dementia50% reduction in incident dementia[8][9]
Dihydropyridine CCBsNetwork Meta-analysisDihydropyridine CCB users vs. users of other antihypertensivesRisk of incident dementiaNonsignificant 20-27% lower risk[10]
NimodipineRetrospective StudyNimodipine + Ginkgo biloba vs. Nimodipine alone in Parkinson's with cognitive impairmentTotal effective rate of treatment90.36% vs. 72.29%[11]
NimodipineMeta-analysis of Oral Nimodipine Trials in Acute Ischemic StrokeNimodipine (120 mg daily) vs. Placebo (treatment within 12h)Odds Ratio (OR) for favorable neurological outcomeOR 0.62 (95% CI, 0.44-0.87)[12]

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the preclinical evaluation of dihydropyridine compounds for neuroprotection.

6-Hydroxydopamine (6-OHDA) Mouse Model of Parkinson's Disease

This model is used to induce the degeneration of dopaminergic neurons, mimicking a key pathological feature of Parkinson's disease.

  • Objective: To assess the neuroprotective effect of a dihydropyridine compound (e.g., isradipine) against 6-OHDA-induced dopaminergic neuron loss.

  • Animal Model: Adult male C57BL/6 mice.

  • Procedure:

    • Drug Administration: Administer the dihydropyridine compound or vehicle control. For continuous delivery, subcutaneous implantation of timed-release pellets or osmotic minipumps is common.

    • Pre-medication: Thirty minutes prior to 6-OHDA injection, administer desipramine (B1205290) (25 mg/kg, i.p.) to protect noradrenergic neurons from the toxin.

    • Stereotaxic Surgery:

      • Anesthetize the mouse (e.g., with isoflurane) and secure it in a stereotaxic frame.

      • Drill a small burr hole in the skull over the target brain region (e.g., the striatum).

      • Slowly infuse 6-OHDA into the striatum using a microinjection pump.

      • Leave the injection needle in place for an additional 5 minutes to allow for diffusion before slow retraction.

    • Post-operative Care: Provide appropriate analgesics and monitor the animal's recovery.

    • Endpoint Analysis: After a designated period (e.g., 25 days), sacrifice the animals and perfuse the brains. Analyze the extent of neuroprotection through immunohistochemical staining for tyrosine hydroxylase (TH) to quantify surviving dopaminergic neurons and fibers in the substantia nigra and striatum.

Morris Water Maze Test for Cognitive Function in Alzheimer's Disease Models

The Morris Water Maze is a widely used behavioral assay to evaluate spatial learning and memory, which are often impaired in mouse models of Alzheimer's disease.

  • Objective: To determine if a dihydropyridine compound (e.g., nimodipine) can ameliorate cognitive deficits in a transgenic mouse model of Alzheimer's disease.

  • Apparatus: A circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase (e.g., 5-9 days):

      • Administer the dihydropyridine or vehicle to the mice daily.

      • Place each mouse in the pool at one of four starting positions.

      • Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 180 seconds), guide it to the platform.

      • Record the time taken to find the platform (escape latency).

    • Probe Trial (e.g., on day 10):

      • Remove the escape platform from the pool.

      • Place the mouse in the pool and allow it to swim for a set duration (e.g., 60 seconds).

      • Track the mouse's swimming path and measure the time spent in the quadrant where the platform was previously located.

  • Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the treated and control groups.

Microglial Activation Assay

This in vitro assay is used to assess the anti-inflammatory properties of compounds by measuring their ability to inhibit the activation of microglia, the resident immune cells of the central nervous system.

  • Objective: To evaluate the effect of a dihydropyridine compound on the production of pro-inflammatory mediators by activated microglia.

  • Cell Line: Mouse BV-2 microglial cell line or primary microglia.

  • Procedure:

    • Cell Culture: Culture the microglial cells in appropriate medium.

    • Treatment: Pre-treat the cells with the dihydropyridine compound at various concentrations for a specified time (e.g., 1 hour).

    • Activation: Stimulate the microglia with an inflammatory agent, such as lipopolysaccharide (LPS).

    • Endpoint Measurement:

      • Cytokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the cell culture supernatant using ELISA or other immunoassays.

      • NF-κB Activation: Assess the activation of the NF-κB signaling pathway by measuring the phosphorylation and nuclear translocation of NF-κB subunits via Western blotting or immunofluorescence.

  • Data Analysis: Compare the levels of inflammatory mediators and NF-κB activation in cells treated with the dihydropyridine compound to those in the LPS-only treated control group.

Signaling Pathways and Mechanisms of Action

Dihydropyridine compounds exert their neuroprotective effects through multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.

Modulation of Neuronal Calcium Homeostasis

The primary mechanism of dihydropyridines is the blockade of L-type voltage-gated calcium channels (L-VGCCs), which is crucial in preventing calcium overload-induced neurotoxicity.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol LVGCC L-type Voltage-Gated Calcium Channel Ca_influx Ca²⁺ Influx LVGCC->Ca_influx Mediates DHP Dihydropyridine Compound DHP->LVGCC Blocks Ca_overload Ca²⁺ Overload Ca_influx->Ca_overload Mito_dys Mitochondrial Dysfunction Ca_overload->Mito_dys Ox_stress Oxidative Stress Ca_overload->Ox_stress Apoptosis Apoptosis Mito_dys->Apoptosis Ox_stress->Apoptosis

Caption: Dihydropyridine blockade of L-type calcium channels.

Anti-Inflammatory Effects in Microglia

Dihydropyridines can suppress neuroinflammation by inhibiting the activation of microglia and the subsequent release of pro-inflammatory cytokines, often through the NF-κB signaling pathway.

G LPS LPS (Inflammatory Stimulus) Ca_influx Ca²⁺ Influx LPS->Ca_influx NFkB_pathway NF-κB Pathway Activation Ca_influx->NFkB_pathway Activates DHP Dihydropyridine Compound DHP->Ca_influx Inhibits Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB_pathway->Cytokines Induces Transcription Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation

Caption: Dihydropyridine-mediated inhibition of microglial activation.

Modulation of Autophagy in Neurodegeneration

Emerging evidence suggests that dihydropyridines may promote autophagy, a cellular process for clearing aggregated proteins and damaged organelles, which is often impaired in neurodegenerative diseases.

G DHP Dihydropyridine Compound Ca_levels Intracellular Ca²⁺ Modulation DHP->Ca_levels Autophagy_pathway Autophagy Signaling (e.g., via AMPK/mTOR) Ca_levels->Autophagy_pathway Regulates Autophagosome Autophagosome Formation Autophagy_pathway->Autophagosome Clearance Clearance of Aggregates and Damaged Organelles Autophagosome->Clearance Mediates Protein_agg Protein Aggregates (e.g., α-synuclein, Aβ) Protein_agg->Clearance Neuroprotection Neuroprotection Clearance->Neuroprotection

Caption: Proposed role of dihydropyridines in modulating autophagy.

Conclusion

The meta-analysis of existing literature indicates that dihydropyridine compounds hold promise as neuroprotective agents, although their clinical efficacy remains a subject of ongoing investigation. Their multifaceted mechanism of action, encompassing the modulation of calcium homeostasis, anti-inflammatory effects, and enhancement of autophagy, provides a strong rationale for their continued exploration in the context of neurodegenerative diseases. While large-scale clinical trials with some dihydropyridines have yielded mixed results, further research into specific compounds, optimal dosing, and patient stratification may yet unlock their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and development in this critical area of neuroscience.

References

Assessing the Specificity of (Rac)-MEM 1003 for L-type Calcium Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-MEM 1003, a dihydropyridine (B1217469) derivative, was developed as a potent L-type calcium channel antagonist with a primary focus on treating central nervous system (CNS) disorders, such as Alzheimer's disease. Preclinical data highlighted its high affinity for L-type calcium channels in the brain and suggested a degree of CNS selectivity. However, the clinical development of this compound was discontinued (B1498344) after it failed to meet primary endpoints in Phase 2a clinical trials for Alzheimer's disease and bipolar mania, citing a lack of efficacy.[1][2] This guide provides a comparative assessment of this compound's specificity for L-type calcium channels based on available preclinical information and compares it with established L-type calcium channel blockers.

Quantitative Comparison of L-type Calcium Channel Blockers

Due to the discontinuation of its development, detailed public data on the head-to-head comparison of this compound with other L-type calcium channel blockers under identical experimental conditions is limited. The following table summarizes the available binding affinity for this compound and provides a general comparison with other well-established antagonists.

CompoundTargetBinding Affinity (Ki)Selectivity Profile
This compound L-type calcium channels (brain dihydropyridine binding site)~5 nM[3]Reported to have selective CNS effects with a favorable cardiovascular safety profile compared to nimodipine (B1678889) and felodipine, suggesting higher affinity for neuronal vs. peripheral L-type calcium channels.[3] Detailed selectivity data against other ion channel subtypes is not readily available in public literature.
Nifedipine L-type calcium channelsnM rangeA potent vasodilator with significant effects on peripheral vasculature.[4]
Verapamil L-type calcium channelsnM rangePhenylalkylamine class; also shows effects on cardiac conduction.[4]
Diltiazem L-type calcium channelsnM rangeBenzothiazepine class; has both cardiac and vascular effects.[4]

Experimental Protocols

The specificity of a compound for a particular ion channel is typically assessed using a combination of radioligand binding assays and electrophysiological techniques. While specific protocols for this compound are not publicly available, the following represents standard methodologies employed in the field.

Radioligand Binding Assay

This method is used to determine the binding affinity (Ki) of a test compound for a specific receptor or channel.

Objective: To determine the concentration of this compound required to displace a known radiolabeled L-type calcium channel antagonist from its binding site.

Materials:

  • Membrane Preparation: Synaptic plasma membranes prepared from rat brain tissue or cell lines expressing specific L-type calcium channel subtypes (e.g., Cav1.2, Cav1.3).

  • Radioligand: A tritiated L-type calcium channel antagonist with high affinity, such as [³H]-nitrendipine or [³H]-PN200-110.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of an unlabeled L-type calcium channel blocker (e.g., nifedipine) to determine non-specific binding.

  • Assay Buffer: Typically a Tris-HCl buffer at physiological pH.

Procedure:

  • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents and the assessment of a compound's functional effect on channel activity.

Objective: To determine the concentration-dependent inhibition of L-type calcium channel currents by this compound.

Materials:

  • Cells: Primary neurons or cell lines (e.g., HEK293) stably expressing the L-type calcium channel subtype of interest.

  • Recording Pipettes: Glass micropipettes with a resistance of 3-5 MΩ.

  • Internal Solution: A solution mimicking the intracellular ionic composition, typically containing a high concentration of Cs⁺ to block K⁺ channels and a calcium chelator like EGTA.

  • External Solution: A solution containing a high concentration of Ba²⁺ or Ca²⁺ as the charge carrier.

  • Test Compound: this compound.

Procedure:

  • Establish a whole-cell patch-clamp recording from a single cell.

  • Hold the cell membrane potential at a negative value (e.g., -80 mV) to keep the L-type calcium channels in a closed state.

  • Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV).

  • Record baseline currents in the absence of the drug.

  • Perfuse the cell with increasing concentrations of this compound.

  • At each concentration, record the evoked L-type calcium currents.

  • Measure the peak current amplitude at each concentration and normalize it to the baseline current.

  • Construct a concentration-response curve and fit it with a suitable equation (e.g., the Hill equation) to determine the IC50 value for the functional inhibition of the channel.

Visualizing Signaling Pathways and Experimental Workflows

To better understand the context of this compound's action and the methods used for its assessment, the following diagrams illustrate the L-type calcium channel signaling pathway and a typical experimental workflow.

L_type_calcium_channel_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Depolarization Membrane Depolarization LTCC L-type Calcium Channel (Cav1.x) Depolarization->LTCC Activates Ca_influx Ca²⁺ Influx LTCC->Ca_influx MEM1003 This compound MEM1003->LTCC Blocks Downstream Downstream Signaling Cascades (e.g., Gene Expression, Neurotransmitter Release) Ca_influx->Downstream

Caption: L-type calcium channel signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_electrophysiology Patch-Clamp Electrophysiology cluster_overall Overall Assessment Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand & MEM 1003 Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Binding_Analysis IC50 & Ki Determination Counting->Binding_Analysis Specificity Assess Specificity of This compound Binding_Analysis->Specificity Cell_Culture Cell Culture with L-type Channels Recording Whole-Cell Recording Cell_Culture->Recording Drug_Application Application of MEM 1003 Recording->Drug_Application Current_Measurement Measure L-type Current Drug_Application->Current_Measurement Electro_Analysis IC50 Determination Current_Measurement->Electro_Analysis Electro_Analysis->Specificity

Caption: Experimental workflow for assessing the specificity of an L-type calcium channel blocker.

References

Safety Operating Guide

Navigating the Disposal of (Rac)-MEM 1003: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information and a step-by-step protocol for the proper disposal of (Rac)-MEM 1003, a racemate of the L-type Ca2+ channel antagonist MEM 1003, which is utilized in Alzheimer's disease research.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Key Compound Information

A foundational step in the safe handling of any chemical is understanding its properties. Below is a summary of key quantitative data for this compound.

PropertyValue
CAS Number 165187-25-7
Molecular Formula C22H25ClN2O5
Molecular Weight 432.90 g/mol

Source: ChemScene Safety Data Sheet[2]

Safety and Handling Precautions

According to the Safety Data Sheet (SDS) provided by ChemScene, this compound is not classified as a hazardous substance or mixture.[2] However, standard laboratory best practices for handling chemical compounds should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Ensure adequate ventilation in the work area to avoid inhalation of any dust or aerosols.[2]

In case of accidental exposure, the following first aid measures are recommended:

  • Eye Contact: Immediately flush eyes with plenty of water, removing contact lenses if present. Seek medical attention.[2]

  • Skin Contact: Rinse the affected area thoroughly with water and remove contaminated clothing.[2]

  • Inhalation: Move to an area with fresh air. If breathing is difficult, provide respiratory support.[2]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical advice.[2]

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound, as outlined in its Safety Data Sheet, is to adhere to all applicable national, state, and local environmental regulations.[2] The following protocol provides a general framework for the proper disposal of this compound and its associated waste.

1. Waste Identification and Segregation:

  • Unused or Expired this compound: Keep the compound in its original, tightly sealed container.[2] Clearly label it as "Waste this compound" for disposal.

  • Contaminated Solids: This includes items such as gloves, weighing paper, and pipette tips that have come into contact with this compound. Collect these materials in a designated, properly labeled, and sealed waste container.

  • Contaminated Liquids: Any solutions containing this compound should be collected in a dedicated, leak-proof container. The container must be clearly labeled with the contents, including the name of the compound and any solvents used.

2. Waste Storage:

  • Store all waste containers in a cool, well-ventilated area, away from incompatible materials.[2]

  • Ensure all containers are securely sealed to prevent spills or leaks.

3. Disposal Coordination:

  • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent regulatory body to determine the specific disposal requirements for non-hazardous chemical waste in your location.

  • Provide the EHS department with the Safety Data Sheet for this compound and a detailed inventory of the waste to be disposed of.

  • Follow the specific instructions provided by the EHS department for packaging, labeling, and scheduling a waste pickup.

4. Record Keeping:

  • Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the method used. This documentation is crucial for regulatory compliance.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Start: this compound Waste Generated B Identify Waste Type A->B C Unused/Expired Compound B->C D Contaminated Solids (Gloves, etc.) B->D E Contaminated Liquids (Solutions) B->E F Segregate and Collect in Labeled, Sealed Containers C->F D->F E->F G Store Waste in a Designated Safe Area F->G H Consult Institutional EHS for Local Regulations G->H I Follow EHS Instructions for Pickup and Disposal H->I J Maintain Detailed Disposal Records I->J K End: Compliant Disposal J->K

Caption: Logical workflow for the safe and compliant disposal of this compound waste.

By following these guidelines, laboratory professionals can ensure the safe handling and proper disposal of this compound, contributing to a secure research environment and upholding environmental responsibility. Always prioritize consulting the specific Safety Data Sheet for any chemical and adhere to your institution's established safety protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(Rac)-MEM 1003
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(Rac)-MEM 1003

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。